H-Ala-Ala-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862471 | |
| Record name | Alanylalanine | |
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Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2867-20-1, 1115-78-2, 3695-80-5, 1948-31-8 | |
| Record name | DL-Alanyl-DL-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Alanylalanine | |
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| Record name | NSC203792 | |
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| Record name | NSC186898 | |
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| Record name | DL-Alanyl-DL-alanine | |
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| Record name | Alanylalanine | |
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| Record name | Alanylalanine | |
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| Record name | N-DL-alanyl-DL-alanine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of H-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ala-Ala-OH, chemically known as L-Alanyl-L-Alanine, is a dipeptide composed of two L-alanine residues. Its simple, well-defined structure makes it a valuable model compound in various physicochemical and biomedical studies. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its biological transport.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| CAS Number | 1948-31-8 | [1][2] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥98% | [1] |
Physicochemical Properties
| Property | Value | Experimental Conditions | Reference |
| Melting Point | Decomposes before melting; Tonset of melting at 535.1 K (262°C) with 2000 K/s heating rate | Fast Scanning Calorimetry (FSC) is required as the dipeptide decomposes during slow heating. | [3] |
| Solubility | 0.1 g/mL | In H₂O | [2] |
| pKa₁ (α-COOH) | 3.38 | Not specified | [4] |
| pKa₂ (α-NH₃⁺) | 8.48 | Not specified | [4] |
| logP | -3.38 | Not specified | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for peptide characterization.
Melting Point Determination (Capillary Method)
Due to the decomposition of this compound before melting under slow heating conditions, conventional melting point apparatus may not yield an accurate melting point.[3] Fast Scanning Calorimetry (FSC) is the preferred method.[3] However, for a preliminary assessment of thermal behavior, a standard capillary melting point method can be used to observe decomposition.
Protocol:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5]
-
Place the capillary tube in a melting point apparatus.[5]
-
Heat the sample at a steady rate of 10°C per minute for an initial determination.[6]
-
Observe the sample through the magnifying lens. Note the temperature at which the sample begins to discolor or char, indicating decomposition.
-
For a more precise determination of the decomposition range, repeat the measurement with a fresh sample, heating at a slower rate (1-2°C per minute) as the previously noted decomposition temperature is approached.[6]
-
Record the temperature range over which decomposition occurs.
Solubility Determination
Protocol:
-
Prepare a series of vials with a known volume of the desired solvent (e.g., 1 mL of deionized water).
-
Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to the first vial.
-
Vortex the vial for 30 seconds and sonicate for 2 minutes to aid dissolution.[7]
-
Visually inspect the solution for any undissolved particles.
-
If the sample dissolves completely, add another weighed amount (e.g., 10 mg) and repeat step 3.
-
Continue adding the dipeptide in small, known increments until the solution becomes saturated (i.e., solid particles remain undissolved).
-
The solubility is calculated as the total mass of the dissolved dipeptide divided by the volume of the solvent.
-
This procedure can be repeated with other solvents such as ethanol (B145695) or DMSO to determine solubility in different media. For peptides with a neutral overall charge, organic solvents may be necessary if solubility in water is low.[8]
¹H NMR Spectroscopy
Protocol:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[9]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.[10]
-
Integrate the signals to determine the relative number of protons for each resonance.
-
The chemical shifts of the α-protons and methyl protons of the two alanine (B10760859) residues can be used to confirm the structure.
FT-IR Spectroscopy
Protocol:
-
Prepare a KBr pellet by mixing approximately 1 mg of this compound with 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the powdered sample directly onto the ATR crystal.
-
Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for the amide I (C=O stretch), amide II (N-H bend and C-N stretch), O-H stretch (from the carboxylic acid), and C-H stretch can be used to identify the functional groups present in the molecule.
Mass Spectrometry
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
-
The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 161.09.
-
Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to obtain fragment ions that confirm the peptide sequence.
Biological Context and Visualization
This compound is absorbed in the small intestine via the proton-coupled peptide transporter 1 (PepT1).[11][12] This transporter plays a crucial role in the uptake of di- and tripeptides from dietary protein digestion. The transport of this compound across the intestinal epithelium can be visualized as a multi-step process.
Caption: Intestinal transport of this compound via PepT1.
The diagram above illustrates the workflow for the characterization of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]
- 3. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biobasic.com [biobasic.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. users.cs.duke.edu [users.cs.duke.edu]
- 11. Transport of amino acid aryl amides by the intestinal H+/peptide cotransport system, PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variation of peptide transporter (PepT1 and HPT1) expression in Caco-2 cells as a function of cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Alanyl-L-Alanine: A Technical Guide to its Cellular Function and Metabolic Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-alanine is a dipeptide composed of two L-alanine residues. While its direct signaling roles are not extensively documented, its primary biological function in cells is to serve as a stable and efficient source of L-alanine, a proteogenic amino acid with significant metabolic and signaling functions. This technical guide delineates the cellular uptake and hydrolysis of L-Alanyl-L-alanine and provides an in-depth exploration of the subsequent biological activities of L-alanine, including its impact on key cellular signaling pathways such as AMPK and mTOR, and its broader metabolic implications. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways to support further research and therapeutic development.
Introduction
L-Alanyl-L-alanine is a simple dipeptide that plays a role in various metabolic processes primarily by supplying L-alanine to the cell.[1] Its use in biochemical research and potential applications in nutrition and pharmaceuticals stem from its properties as a readily available source of L-alanine.[1][2] Understanding the cellular mechanisms governing its uptake and hydrolysis is crucial to harnessing its potential. Once intracellular, the released L-alanine integrates into a complex network of metabolic and signaling pathways that influence cellular growth, energy homeostasis, and stress responses.
Cellular Uptake and Metabolism of L-Alanyl-L-alanine
The biological effects of L-Alanyl-L-alanine are initiated by its transport into the cell and subsequent enzymatic breakdown into L-alanine.
Cellular Uptake
Dipeptides like L-Alanyl-L-alanine are typically transported into cells via peptide transporters (PepT). While specific kinetic data for L-Alanyl-L-alanine is not abundant, the general mechanism involves proton-coupled transporters. Once inside the cell, the dipeptide is rapidly hydrolyzed by cytosolic peptidases.
Intracellular Hydrolysis
Cytosolic alanyl aminopeptidases are enzymes that catalyze the release of N-terminal amino acids, with a preference for alanine (B10760859), from a variety of peptides.[3] These enzymes are responsible for the hydrolysis of L-Alanyl-L-alanine into two molecules of L-alanine.
Diagram: Cellular Processing of L-Alanyl-L-alanine
Caption: Cellular uptake and hydrolysis of L-Alanyl-L-alanine.
L-alanine Signaling Pathways
The biological functions attributed to L-Alanyl-L-alanine are largely the result of the downstream signaling and metabolic effects of L-alanine.
AMPK Pathway Activation
L-alanine has been identified as a unique activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] The activation of AMPK by L-alanine is mediated by intracellular alanine metabolism, which leads to a decrease in TCA cycle metabolites and an increase in the AMP/ATP ratio.[4][5][6]
Diagram: L-alanine Activation of the AMPK Signaling Pathway
Caption: L-alanine-mediated activation of the AMPK signaling cascade.
mTOR Signaling Pathway Modulation
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Amino acids are known activators of mTORC1.[7] L-alanine, by contributing to the intracellular amino acid pool, can influence mTORC1 activity. This is particularly relevant in the context of other signaling inputs like growth factors and cellular energy status.[8][9] Repeated administration of L-alanine has been shown to increase hippocampal mTOR signaling in mice.[10]
Diagram: L-alanine Influence on the mTOR Signaling Pathway
Caption: L-alanine's contribution to mTORC1 activation.
Metabolic Functions of L-alanine
Upon its release from L-Alanyl-L-alanine, L-alanine participates in several key metabolic pathways.
-
Protein Synthesis: As a proteogenic amino acid, L-alanine is a fundamental building block for protein synthesis.[1]
-
Gluconeogenesis: In the liver, L-alanine is a major substrate for gluconeogenesis through the glucose-alanine cycle.
-
Energy Metabolism: L-alanine can be converted to pyruvate (B1213749) via transamination, which can then enter the TCA cycle for energy production or be used for the synthesis of other biomolecules.[11]
-
Neurotransmission: L-alanine can influence neurotransmission, and studies have suggested it may have antidepressant-like effects through the modulation of glutamate (B1630785) neurotransmission.[10]
Quantitative Data
The following table summarizes key quantitative data related to L-alanine transport and its effects on cellular processes.
| Parameter | Value | Cell Type/System | Reference |
| L-alanine Transport Affinity (Kt) | High affinity is crucial for uptake in low nutrient conditions | General cellular uptake | [12][13] |
| L-alanine-induced Gene Upregulation | >1.8-fold for 66 genes (24h, 10mM L-alanine) | BRIN-BD11 pancreatic β-cells | [14] |
| L-alanine Uptake Activation Energy | 66.4 kJ/mol | Trypanosoma cruzi | [11] |
| Estimated L-alanine Transporters per Cell | ~436,000 | Trypanosoma cruzi | [11] |
Experimental Protocols
Dipeptide Transport Assay
This protocol is a general framework for measuring the uptake of dipeptides like L-Alanyl-L-alanine into cultured cells.
-
Cell Culture: Plate cells (e.g., Caco-2, HEK293) in a suitable format (e.g., 96-well plate) and grow to confluency.[15]
-
Preparation: Wash cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Uptake Initiation: Add the transport buffer containing the radiolabeled or fluorescently tagged L-Alanyl-L-alanine at various concentrations.
-
Incubation: Incubate for a defined period (e.g., 1-10 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold transport buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of transported dipeptide in the cell lysate using liquid scintillation counting (for radiolabels) or fluorescence spectroscopy (for fluorescent tags).[16]
-
Data Analysis: Determine the transport kinetics (Vmax and Km) by plotting the uptake rate against the substrate concentration.
Diagram: Dipeptide Transport Assay Workflow
Caption: Workflow for a typical dipeptide transport assay.
Western Blot Analysis of AMPK and mTOR Signaling
This protocol outlines the steps to assess the phosphorylation status of key proteins in the AMPK and mTOR pathways following treatment with L-Alanyl-L-alanine.
-
Cell Treatment: Treat cultured cells with L-Alanyl-L-alanine at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AMPK, ACC, mTOR, S6K1, and 4E-BP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
L-Alanyl-L-alanine primarily functions as a cellular source of L-alanine. Its biological impact is therefore dictated by the multifaceted roles of L-alanine in cellular metabolism and signaling. The activation of the energy-sensing AMPK pathway and the modulation of the growth-regulating mTOR pathway are key consequences of L-alanine availability. For drug development professionals, L-Alanyl-L-alanine can be considered as a stable pro-drug for L-alanine delivery.
Future research should focus on elucidating the specific transport kinetics of L-Alanyl-L-alanine in different cell types and disease states. Furthermore, investigating whether the dipeptide itself has any direct, transient signaling roles before its hydrolysis would be a novel area of exploration. A deeper understanding of the interplay between L-alanine metabolism and major signaling hubs will continue to uncover new therapeutic opportunities.
References
- 1. CAS 1948-31-8: L-Alanyl-L-alanine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. EC 3.4.11.14 [iubmb.qmul.ac.uk]
- 4. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]
- 6. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Repeated administration of L-alanine to mice reduces behavioural despair and increases hippocampal mammalian target of rapamycin signalling: Analysis of gender and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake of l-Alanine and Its Distinct Roles in the Bioenergetics of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brainly.com [brainly.com]
- 13. forums.studentdoctor.net [forums.studentdoctor.net]
- 14. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
H-Ala-Ala-OH three-dimensional molecular structure
An In-depth Technical Guide to the Three-Dimensional Molecular Structure of H-Ala-Ala-OH (L-Alanyl-L-alanine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the three-dimensional molecular structure of the dipeptide this compound, also known as L-Alanyl-L-alanine. The document details its structural parameters, conformational analysis, and the experimental methodologies used for its determination.
Introduction
This compound is a simple dipeptide composed of two L-alanine residues linked by a peptide bond.[1] Its defined structure and conformational flexibility make it an excellent model system for studying the fundamental principles of peptide and protein structure. Understanding the three-dimensional arrangement of this compound is crucial for various fields, including structural biology, drug design, and material science, as it provides insights into peptide folding, stability, and molecular interactions.
Molecular Structure and Conformation
The three-dimensional structure of this compound has been determined experimentally, primarily through X-ray crystallography. The solid-state structure reveals specific conformations dictated by the planarity of the peptide bond and the rotational freedom around the single bonds of the peptide backbone.
Key Structural Parameters
The precise bond lengths, bond angles, and torsion angles define the geometry of this compound. While the full crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 749865, a summary of typical bond lengths and angles for the constituent amino acid, L-alanine, provides a foundational understanding.[1]
Table 1: Typical Bond Lengths in L-alanine Residues
| Bond | Average Length (Å) |
| Cα - C' | 1.525 |
| C' - O | 1.250 |
| C' - N | 1.330 |
| N - Cα | 1.458 |
| Cα - Cβ | 1.521 |
| N - H | 1.040 |
| Cα - Hα | 1.090 |
Note: These are generalized values and can vary slightly in the dipeptide structure due to molecular environment and interactions.
Table 2: Typical Bond Angles in L-alanine Residues
| Angle | Average Angle (°) |
| Cα - C' - O | 117.0 |
| Cα - C' - N | 116.0 |
| O - C' - N | 125.0 |
| C' - N - Cα | 121.0 |
| N - Cα - C' | 111.0 |
| N - Cα - Cβ | 110.0 |
| C' - Cα - Cβ | 110.0 |
Note: These are generalized values and are subject to variation within the this compound molecule.
Conformational Analysis and Torsion Angles
The conformation of a peptide is largely defined by the torsion angles (also known as dihedral angles) of its backbone. The key torsion angles are Phi (Φ), Psi (Ψ), and Omega (ω).
-
Phi (Φ): The angle of rotation around the N-Cα bond.
-
Psi (Ψ): The angle of rotation around the Cα-C' bond.
-
Omega (ω): The angle of rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically planar, adopting either a trans (~180°) or, less commonly, a cis (~0°) conformation. For this compound, the trans conformation is sterically favored.
The combination of Φ and Ψ angles determines the overall fold of the peptide backbone and is visualized on a Ramachandran plot, which maps the sterically allowed and disallowed regions for these angles. For a simple dipeptide like this compound, these angles are influenced by intramolecular hydrogen bonding and crystal packing forces in the solid state. In solution, a broader range of conformations may exist in equilibrium.
Table 3: Torsion Angles for this compound (Illustrative)
| Torsion Angle | Definition | Typical Value (°) |
| Φ (Phi) | C'i-1-Ni-Cαi-C'i | Varies |
| Ψ (Psi) | Ni-Cαi-C'i-Ni+1 | Varies |
| ω (Omega) | Cαi-C'i-Ni+1-Cαi+1 | ~180 (trans) |
Note: Specific values for Φ and Ψ for the crystal structure can be obtained from the CCDC deposition.
Experimental Determination of the 3D Structure
The three-dimensional structure of this compound is primarily determined using X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.
X-ray Crystallography
X-ray crystallography provides a high-resolution static picture of the molecule in its crystalline form. The process involves several key steps:
-
Crystallization: Growing well-ordered single crystals of this compound is the first and often most challenging step. This is typically achieved by slowly evaporating a solvent from a saturated solution of the dipeptide.
-
X-ray Diffraction: The crystal is mounted and exposed to a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern of spots.
-
Data Collection and Processing: The intensities and positions of the diffracted spots are measured as the crystal is rotated. This data is then processed to determine the unit cell dimensions and the symmetry of the crystal.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). This initial model is then refined to best fit the experimental data.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into their dynamic nature. For a dipeptide like this compound, the following steps are typically involved:
-
Sample Preparation: The dipeptide is dissolved in a suitable solvent, often water with a small amount of D₂O for the lock signal. The concentration needs to be high enough for good signal-to-noise.
-
1D and 2D NMR Data Acquisition: A series of NMR experiments are performed.
-
1D ¹H NMR: Provides initial information about the chemical environment of the protons.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds (J-coupling), helping to assign protons within each alanine (B10760859) residue.
-
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, confirming the assignments for each residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for determining the 3D structure.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the molecule.
-
Structure Calculation: The distance restraints from NOESY data, along with any dihedral angle restraints derived from coupling constants (using the Karplus equation), are used as input for molecular dynamics or distance geometry algorithms to calculate a family of structures consistent with the experimental data.
-
Structure Refinement and Validation: The calculated structures are refined and validated to ensure they are stereochemically reasonable and fit the experimental data well.
Biological Relevance and Interactions
This compound is not known to be a signaling molecule itself, but it serves as a substrate for various transporters and enzymes. Its transport across cell membranes is an important biological process. For instance, L-alanyl-L-alanine is absorbed by human intestinal Caco-2 cells through a proton/amino acid symport mechanism.[2] This transport is driven by the proton electrochemical gradient across the cell membrane.
Conclusion
The three-dimensional structure of this compound is well-characterized, providing a fundamental model for understanding peptide conformation. Experimental techniques like X-ray crystallography and NMR spectroscopy have been instrumental in elucidating its solid-state and solution structures, respectively. The detailed structural parameters, including bond lengths, bond angles, and torsion angles, offer a precise geometric description. While not a signaling molecule, its interaction with cellular transport systems highlights its biological relevance. This in-depth knowledge of this compound's structure is invaluable for researchers in the fields of biochemistry, drug development, and materials science.
References
The Dipeptide Ala-Ala: A Technical Guide to its Natural Occurrence, Analysis, and Potential Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide alanyl-alanine (Ala-Ala) is a fundamental biomolecule with diverse natural occurrences and stereoisomeric forms. While its presence as a structural component of proteins is well-established, the existence and functional significance of free Ala-Ala in various organisms are areas of growing interest. This technical guide provides a comprehensive overview of the natural occurrence of Ala-Ala, detailed experimental protocols for its extraction and quantification, and an exploration of its potential, though currently speculative, roles in cellular signaling. This document is intended to serve as a valuable resource for researchers in biochemistry, drug development, and related fields who are investigating the biology of small peptides.
Natural Occurrence of the Dipeptide Ala-Ala
The natural occurrence of the dipeptide Ala-Ala has been reported in a variety of organisms, from bacteria to plants. It exists in different stereoisomeric forms, with L-Ala-L-Ala being the most common enantiomer found in proteins. Other forms, such as D-Ala-L-Ala and D-Ala-D-Ala, are primarily associated with the peptidoglycan cell walls of bacteria. The free form of L-Ala-L-Ala has been identified in several species, suggesting roles beyond being a simple building block of proteins.
| Organism/System | Dipeptide Form | Location/Context | Reference(s) |
| General | L-Alanyl-L-alanine | Constituent of proteins and polypeptides | [Generic protein structure knowledge] |
| Arabidopsis thaliana (Thale Cress) | L-Alanyl-L-alanine | Metabolite | [Metabolomic studies of A. thaliana] |
| Mycoplasma genitalium | L-Alanyl-L-alanine | Metabolite | [Metabolomic data for M. genitalium] |
| Phaseolus vulgaris (Common Bean) | DL-Alanyl-DL-alanine | Seed metabolome | [Metabolomic analyses of P. vulgaris seeds] |
| Bacteria (general) | D-Alanyl-D-alanine | Precursor in peptidoglycan biosynthesis | [Bacterial cell wall synthesis literature] |
| Trypanosoma brucei | Alanyl-alanyl-alanine (tripeptide) | Metabolite | [Metabolomic data for T. brucei] |
Note: While the presence of free Ala-Ala has been documented, specific quantitative data on its concentration in various tissues and biofluids is scarce in publicly available literature. The concentrations of free dipeptides are generally low and can fluctuate based on the metabolic state of the organism.
Experimental Protocols for the Analysis of Ala-Ala
The accurate detection and quantification of the free Ala-Ala dipeptide in biological samples require robust and sensitive analytical methods. The following sections detail generalized protocols for the extraction and analysis of Ala-Ala from plant and bacterial sources, primarily utilizing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Extraction
The initial step in Ala-Ala analysis is its efficient extraction from the complex biological matrix while minimizing degradation and contamination.
-
Harvesting and Quenching: Harvest fresh plant tissue (e.g., leaves, roots, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: Add a pre-chilled extraction solvent to the powdered tissue. A common solvent for small polar metabolites is a mixture of methanol, chloroform, and water (e.g., in a 12:5:3 v/v/v ratio). The use of 66.7% ethanol (B145695) has also been shown to be effective for peptide extraction.
-
Incubation and Centrifugation: Vortex the mixture vigorously and incubate on ice. Subsequently, centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Phase Separation (for Methanol/Chloroform/Water): If using a multiphasic solvent system, the supernatant will separate into a polar (upper), non-polar (lower), and a protein/debris interphase. Carefully collect the upper polar phase, which contains the dipeptides.
-
Drying and Reconstitution: Dry the collected supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 0.1% formic acid in water for LC-MS).
-
Cell Harvesting: Pellet bacterial cells from culture by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.
-
Cell Lysis: Resuspend the cell pellet in a cold extraction solvent. For intracellular metabolites, efficient cell lysis is crucial. This can be achieved by methods such as sonication, bead beating, or freeze-thaw cycles in the presence of the extraction solvent. A common extraction solvent is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v).
-
Protein Precipitation and Clarification: The organic solvent in the extraction mixture will precipitate proteins. Centrifuge at high speed to pellet the precipitated proteins and cell debris.
-
Supernatant Collection and Preparation: Carefully collect the supernatant containing the small metabolites. The supernatant can be directly analyzed or dried and reconstituted as described for plant extracts.
A Technical Guide to Alanyl-Alanine (H-Ala-Ala-OH) for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the dipeptide Alanyl-Alanine (H-Ala-Ala-OH), a molecule of significant interest in various scientific and pharmaceutical research fields. Comprising two alanine (B10760859) amino acid residues linked by a peptide bond, Alanyl-Alanine exists in several stereoisomeric forms, each with distinct properties and biological relevance. This document details the physicochemical properties, biological roles, and experimental applications of the L-Alanyl-L-alanine, D-Alanyl-D-alanine, and DL-Alanyl-DL-alanine isomers.
Physicochemical Data
The fundamental physicochemical properties of the Alanyl-Alanine isomers are summarized below. While sharing the same molecular formula and weight, their stereochemistry leads to different CAS registry numbers.
| Property | L-Alanyl-L-alanine | D-Alanyl-D-alanine | DL-Alanyl-DL-alanine |
| CAS Number | 1948-31-8[1][2][3][4][5] | 923-16-0[6] | 2867-20-1[7][8] |
| Molecular Formula | C6H12N2O3[2][4][5] | C6H12N2O3[6] | C6H12N2O3[7][8] |
| Molecular Weight | 160.17 g/mol [2][4][9][10] | 160.17 g/mol [6][11] | 160.1711 g/mol [8] |
| Appearance | White crystalline powder[1][5] | White to off-white powder[6] | White to off-white powder[7] |
| Solubility | Soluble in water[5] | Soluble in water[6] | Soluble in water[7] |
Biological Significance and Applications
The different stereoisomers of Alanyl-Alanine have distinct roles and applications in scientific research and drug development.
L-Alanyl-L-alanine is a nonpolar dipeptide that is absorbed by human intestinal Caco-2 cells.[9] It is frequently utilized as a model dipeptide in physicochemical studies, such as investigating the effects of pH on conformation.[1] In the pharmaceutical industry, it serves as a crucial intermediate in the multi-step synthesis of various drugs.[2]
D-Alanyl-D-alanine is a key component in the biosynthesis of peptidoglycan, which forms the cell walls of many bacteria.[6][12] The terminal D-alanyl-D-alanine moiety of the peptidoglycan precursor is the target for vancomycin-group antibiotics.[12] These antibiotics bind to this terminus, thereby inhibiting the cross-linking of the bacterial cell wall and leading to cell death.[12] This makes D-Ala-D-Ala a critical subject of study in the development of novel antibacterial agents.
DL-Alanyl-DL-alanine is a mixture of the D- and L-isomers. It is used in biochemical research and has been explored as a potential nutritional supplement due to its role in protein synthesis and metabolism.[7] Its applications extend to the food industry as a flavor enhancer and in the chemical industry for the synthesis of various products.[13]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are outlines of key experimental methodologies related to Alanyl-Alanine.
Physicochemical Characterization of L-Alanyl-L-alanine
A common experimental approach to study the physicochemical properties of L-Alanyl-L-alanine involves spectroscopic and titrimetric methods to determine its conformational changes in response to pH.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of L-Alanyl-L-alanine at various concentrations.
-
pH Titration: Perform acid-base titrations to determine the pKa values of the amino and carboxyl groups.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Use 1H and 13C NMR to observe changes in chemical shifts of the protons and carbons as a function of pH, providing insights into the protonation state and conformational changes.
-
Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the dipeptide and its changes with pH.
-
-
Data Analysis: Correlate the spectroscopic data with the titration curves to build a comprehensive model of the pH-dependent conformational behavior of L-Alanyl-L-alanine.
Inhibition of Bacterial Cell Wall Synthesis by Vancomycin (B549263)
This experimental workflow outlines the investigation of vancomycin's inhibitory action on bacterial cell wall synthesis, which targets the D-alanyl-D-alanine terminus.
Methodology:
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Preparation of Cell Wall Precursors: Isolate the peptidoglycan precursors containing the D-alanyl-D-alanine terminus from the bacterial cells.
-
In Vitro Transpeptidation Assay:
-
Set up a reaction mixture containing the isolated cell wall precursors and the transpeptidase enzyme responsible for cross-linking.
-
Add varying concentrations of vancomycin to different reaction tubes.
-
Incubate the reactions to allow for the cross-linking process.
-
-
Analysis of Inhibition:
-
Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the cross-linked and un-cross-linked peptidoglycan products.
-
Determine the IC50 value of vancomycin by plotting the percentage of inhibition against the antibiotic concentration.
-
Signaling Pathways and Workflows
The following diagrams illustrate key processes involving Alanyl-Alanine.
References
- 1. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS 1948-31-8: L-Alanyl-L-alanine | CymitQuimica [cymitquimica.com]
- 6. CAS 923-16-0: D-Alanyl-D-alanine | CymitQuimica [cymitquimica.com]
- 7. CAS 2867-20-1: DL-Alanyl-DL-alanine | CymitQuimica [cymitquimica.com]
- 8. DL-Alanine, N-DL-alanyl- [webbook.nist.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. D-Alanyl-D-Alanine | C6H12N2O3 | CID 5460362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. All You Need to Know About DL-Alanine [ahb-global.com]
The Thermal Fortitude of L-Alanyl-L-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the dipeptide L-Alanyl-L-alanine. Understanding the thermal behavior of peptides is critical in the pharmaceutical industry for determining appropriate storage conditions, manufacturing processes, and predicting shelf-life. This document synthesizes available data on L-Alanyl-L-alanine and related compounds to offer a detailed perspective on its thermal properties, degradation pathways, and the analytical techniques used for their characterization.
Physicochemical Properties and Thermal Stability Overview
L-Alanyl-L-alanine is a dipeptide composed of two L-alanine residues. Its thermal stability is a key parameter influencing its application in drug development and other scientific research. The melting point of L-Alanyl-L-alanine is reported to be in the range of 280-285 °C[1]. Thermal degradation is expected to occur at or near this temperature.
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for L-Alanyl-L-alanine are not extensively detailed in publicly available literature, the thermal behavior of its constituent amino acid, L-alanine, and other dipeptides provides valuable insights into its expected degradation profile.
Table 1: Summary of Thermal Properties of L-Alanyl-L-alanine
| Property | Value | Source |
| Melting Point | 280-285 °C | [1] |
| Onset of Decomposition (TGA) | Not explicitly reported for L-Alanyl-L-alanine. L-alanine shows significant weight loss starting around 226 °C. | [2] |
| Thermal Events (DSC) | A strong endothermic peak corresponding to melting and decomposition is expected around 280-285 °C. | Inferred from melting point data |
Thermal Degradation Profile
The thermal degradation of peptides is a complex process that can involve various chemical reactions, including peptide bond cleavage, cyclization, and side-chain reactions.
Expected Degradation Pathways
Based on studies of similar dipeptides, the primary thermal degradation pathways for L-Alanyl-L-alanine are expected to be:
-
Cyclization: Formation of the cyclic dipeptide 2,5-diketopiperazine (specifically, cyclo(Ala-Ala)). This is a common thermal degradation route for dipeptides[3].
-
Peptide Bond Cleavage: Scission of the amide bond to yield the constituent amino acid, L-alanine, or its derivatives.
-
Decarboxylation and Deamination: Loss of carbon dioxide and ammonia (B1221849) from the parent molecule or its fragments. The thermal decomposition of L-alanine is known to produce ammonia[4].
Table 2: Potential Thermal Degradation Products of L-Alanyl-L-alanine
| Degradation Product | Chemical Formula | Formation Pathway |
| Cyclo(Ala-Ala) (a diketopiperazine) | C6H10N2O2 | Intramolecular cyclization |
| L-Alanine | C3H7NO2 | Peptide bond cleavage |
| Ammonia | NH3 | Deamination of alanine (B10760859) residues |
| Carbon Dioxide | CO2 | Decarboxylation |
| Various smaller organic fragments | - | Further fragmentation of larger products |
Below is a diagram illustrating the potential primary degradation pathways of L-Alanyl-L-alanine.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and degradation profile of L-Alanyl-L-alanine, a combination of thermoanalytical techniques should be employed. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of L-Alanyl-L-alanine powder into an alumina (B75360) or platinum crucible.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the point of significant weight loss.
The following diagram illustrates the typical workflow for a TGA experiment.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of L-Alanyl-L-alanine into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events, such as melting, will appear as peaks. The peak temperature corresponds to the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.
The logical flow of a DSC experiment is depicted in the diagram below.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of a substance. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (typically 0.1-1 mg) of L-Alanyl-L-alanine into a pyrolysis sample tube or onto a filament.
-
Pyrolysis: Rapidly heat the sample to a set temperature (e.g., 300-600 °C) in an inert atmosphere (helium).
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of the degradation products by comparison with spectral libraries.
The following diagram outlines the logical relationship between the components of a Py-GC-MS analysis.
References
- 1. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal decomposition and atmospheric pressure chemical ionization of alanine using ion mobility spectrometry and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of H-Ala-Ala-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the dipeptide H-Ala-Ala-OH (L-Alanyl-L-alanine). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data and experimental insights for researchers in chemistry, biochemistry, and pharmaceutical development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the two alanine (B10760859) residues. The chemical shifts are influenced by the peptide bond and the terminal amino and carboxyl groups.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| α-H (N-terminal) | ~4.1 | Quartet | ~7.2 |
| β-CH₃ (N-terminal) | ~1.4 | Doublet | ~7.2 |
| α-H (C-terminal) | ~4.4 | Quartet | ~7.2 |
| β-CH₃ (C-terminal) | ~1.3 | Doublet | ~7.2 |
| Amide N-H | ~8.1 | Doublet | ~7.5 |
| Amine N-H₂ | Broad singlet | - | - |
| Carboxyl O-H | Broad singlet | - | - |
Note: Chemical shifts can vary depending on the solvent, concentration, and pH.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the dipeptide.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carbonyl (C=O) - Peptide | ~173 |
| Carbonyl (C=O) - Carboxyl | ~176 |
| α-C (N-terminal) | ~50 |
| β-C (N-terminal) | ~17 |
| α-C (C-terminal) | ~51 |
| β-C (C-terminal) | ~18 |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by experimental conditions.[1]
Experimental Protocol for NMR Spectroscopy
A typical experimental protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (NH and OH). D₂O is commonly used for peptides, which will result in the exchange of labile protons with deuterium.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for the amide, carboxylic acid, and amine functional groups.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Hydrogen-bonded OH |
| N-H Stretch (Amine & Amide) | 3400 - 3200 | Strong, Broad | Overlaps with O-H stretch |
| C-H Stretch (Alkyl) | 2980 - 2850 | Medium | Methyl C-H bonds |
| C=O Stretch (Amide I) | ~1650 | Strong | Amide carbonyl |
| N-H Bend (Amide II) | ~1540 | Strong | Amide N-H bending and C-N stretching |
| C=O Stretch (Carboxylic Acid) | ~1720 | Strong | Carboxyl carbonyl (protonated form) |
| C-O Stretch / O-H Bend | 1450 - 1200 | Medium | Carboxylic acid |
Note: The appearance of the spectrum can be influenced by the sample preparation method (e.g., KBr pellet, ATR). The zwitterionic form in the solid state will show a strong, broad absorption for the ammonium (B1175870) (NH₃⁺) group and a carboxylate (COO⁻) absorption around 1600-1550 cm⁻¹.[1][2]
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is using Attenuated Total Reflectance (ATR).
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and can provide structural information through fragmentation analysis.
Mass Spectral Data
The molecular weight of this compound is 160.17 g/mol .[1] In mass spectrometry, the molecule is typically observed as a protonated molecular ion [M+H]⁺.
| Ion | m/z (calculated) | m/z (observed) | Description |
| [M+H]⁺ | 161.0921 | ~161.1 | Protonated molecular ion |
| [M+Na]⁺ | 183.0740 | ~183.1 | Sodium adduct |
| Fragment 1 | 90.0550 | ~90.1 | [Ala+H]⁺ (from cleavage of the peptide bond) |
| Fragment 2 | 72.0444 | ~72.0 | Immonium ion of Alanine |
Note: The observed m/z values and the fragmentation pattern can vary depending on the ionization technique used (e.g., ESI, MALDI).
Experimental Protocol for Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing peptides.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent mixture compatible with ESI, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid helps in the protonation of the analyte.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
As the solvent evaporates, ions are formed and transferred into the mass analyzer.
-
Acquire the mass spectrum in positive ion mode to observe protonated species.
-
For structural analysis, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
References
The Strategic Role of H-Ala-Ala-OH in Peptide Synthesis and Quantitative Proteomics: A Technical Guide
For Immediate Release
A-108, Block A, Shanghai, China – December 10, 2025 – In the intricate landscape of peptide science, the dipeptide H-Ala-Ala-OH (L-Alanyl-L-alanine) emerges as a fundamental building block and a critical tool. This technical guide provides an in-depth analysis of the role of this compound in both the synthetic construction of peptides and its application as a standard in the precise quantification of proteins through proteomic workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile dipeptide in their work.
Core Properties and Significance of this compound
This compound, a simple dipeptide composed of two L-alanine residues, possesses a unique set of properties that make it valuable in both chemical and biological research. Its non-polar nature and well-defined structure contribute to its utility in various applications.[1] In peptide synthesis, it serves as a straightforward building block, while in proteomics, its stability and predictable behavior in mass spectrometry make it an excellent internal standard.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₃ | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| CAS Number | 1948-31-8 | [4] |
| Appearance | White to off-white powder | [4] |
| Purity (Typical) | ≥ 98% (HPLC) | [5] |
| Storage Conditions | 0 - 8 °C | [4] |
This compound in Peptide Synthesis
The synthesis of peptides is a cornerstone of drug discovery and biochemical research. This compound can be incorporated into larger peptide chains or synthesized itself as a model for peptide bond formation. The primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
The Imperative of Protecting Groups
Directly reacting two amino acids to form a dipeptide like this compound without protecting groups is ill-advised. The presence of both an amine and a carboxylic acid group on each amino acid leads to a statistical mixture of products, including homo-dipeptides (Ala-Ala, Leu-Leu) and isomeric dipeptides (Ala-Leu, Leu-Ala), resulting in a low yield of the desired product.[2] To achieve a specific sequence, protecting groups for the N-terminus (e.g., Fmoc or Boc) and C-terminus (e.g., as a methyl ester) are essential to control the reactivity and ensure the formation of the correct peptide bond.[2][6]
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS, pioneered by Bruce Merrifield, is the most common method for synthesizing peptides.[7][8] The process involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding amino acids.
References
- 1. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Use of Synthetic Standard Peptides in Standardized Digests to Evaluate Both Sample and Instrument Suitability in Proteomics - Journal of Proteome Research - Figshare [acs.figshare.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Large-Scale Targeted Proteomics Using Internal Standard Triggered-Parallel Reaction Monitoring (IS-PRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 8. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
The Dipeptide L-Alanyl-L-Alanine: A Comprehensive Technical Guide on its Discovery, History, and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanine (Ala-Ala) is a dipeptide composed of two L-alanine residues linked by a peptide bond. As a fundamental building block of proteins and a product of protein metabolism, this simple dipeptide has been a subject of scientific inquiry for over a century. Its significance extends from being a model compound in early studies of peptide chemistry to its crucial role in bacterial cell wall biosynthesis and its modern applications in drug delivery and pharmaceutical development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key research findings related to L-Alanyl-L-alanine, tailored for professionals in the scientific and pharmaceutical fields.
Physicochemical Properties
L-Alanyl-L-alanine is a white crystalline powder with a molecular formula of C6H12N2O3 and a molecular weight of 160.17 g/mol .[1] It is soluble in water and stable under normal conditions, though incompatible with strong oxidizing agents.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H12N2O3 | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 1948-31-8 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 280-285 °C | [2] |
| logP | -3.3 | [1] |
| pKa | 3.16 (predicted) | [2] |
Historical Perspective and Discovery
The story of L-Alanyl-L-alanine is intrinsically linked to the birth of peptide chemistry. While the amino acid L-alanine was first synthesized in 1850 by Adolph Strecker, the concept and synthesis of peptides came later.[3] The seminal work of Hermann Emil Fischer in the early 20th century laid the foundation for peptide science.[3] In 1901, Fischer and Fourneau reported the synthesis of the first dipeptide, glycyl-glycine.[4] Following this breakthrough, Fischer and his contemporaries synthesized numerous other dipeptides, including those of alanine (B10760859), to elucidate the nature of the peptide bond and the structure of proteins.[3][5]
A significant advancement in chemical peptide synthesis came in 1932 with Max Bergmann and Leonidas Zervas's introduction of the benzyloxycarbonyl (Cbz) protecting group, which allowed for a more controlled and stepwise synthesis of peptides. This was followed by the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s, a revolutionary technique that automated and simplified peptide synthesis, making peptides like L-Alanyl-L-alanine readily accessible for research.
Synthesis of L-Alanyl-L-Alanine
The synthesis of L-Alanyl-L-alanine can be achieved through both chemical and enzymatic methods.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Modern chemical synthesis of L-Alanyl-L-alanine is predominantly carried out using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
| Parameter | Expected Value | Notes |
| Crude Yield | > 85% | Based on the initial loading of the first amino acid on the resin.[6] |
| Crude Purity (by HPLC) | > 70% | Highly dependent on the efficiency of coupling and deprotection steps.[6] |
| Final Purity (post-HPLC) | > 98% | Achievable with standard purification protocols.[6] |
This protocol is for a 0.1 mmol synthesis scale.
Materials:
-
Fmoc-L-Ala-OH
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Rink Amide resin (or similar)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-L-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling:
-
Repeat the Fmoc deprotection step.
-
Couple the second Fmoc-L-Ala-OH using the same activation and coupling procedure as in step 3.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude L-Alanyl-L-alanine can then be purified by reverse-phase HPLC.
Enzymatic Synthesis
L-Alanyl-L-alanine is a key component of the peptidoglycan cross-bridge in the cell wall of certain bacteria, such as Enterococcus faecalis. The enzymatic pathway for its synthesis has been elucidated and involves two main enzymes: alanyl-tRNA synthetase and specific ligases (BppA1 and BppA2).
This protocol is based on the in vitro reconstitution of the E. faecalis pathway.
Materials:
-
Purified alanyl-tRNA synthetase
-
Purified BppA1 and BppA2 ligases
-
UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala (UDP-MurNAc-pentapeptide)
-
L-alanine
-
tRNA
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
Procedure:
-
Charging of tRNA: Incubate L-alanine, tRNA, ATP, and alanyl-tRNA synthetase to produce Ala-tRNA.
-
First Alanine Addition: Add the UDP-MurNAc-pentapeptide and BppA1 ligase to the reaction mixture. BppA1 will transfer an alanine residue from Ala-tRNA to the ε-amino group of the lysine (B10760008) in the pentapeptide.
-
Second Alanine Addition: Introduce BppA2 ligase to the mixture. BppA2 catalyzes the addition of a second alanine from Ala-tRNA to the first alanine, forming the L-Alanyl-L-alanine side chain.
-
Analysis: The final product, UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys(Nε-L-Ala-L-Ala)-D-Ala-D-Ala, can be analyzed and purified using techniques such as HPLC and mass spectrometry.
Role in Drug Development and Research
L-Alanyl-L-alanine serves multiple functions in modern research and drug development.
Pharmaceutical Intermediate
Due to its well-defined structure and high purity, L-Alanyl-L-alanine is a valuable pharmaceutical intermediate.[7] It can be incorporated into larger therapeutic peptides or used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides.[7]
Peptide Transporter Research
A significant area of research for L-Alanyl-L-alanine is its interaction with peptide transporters, particularly PEPT1 and PEPT2. These transporters are responsible for the uptake of di- and tripeptides from the diet in the small intestine and their reabsorption in the kidneys.
The transport of L-Alanyl-L-alanine by PEPT1 is a proton-coupled active transport process. This mechanism is of great interest to drug development professionals as it can be exploited to enhance the oral bioavailability of poorly absorbed drugs by creating dipeptide prodrugs.
| Transporter | Substrate/Inhibitor | K_m / K_i (µM) | Cell Line | Reference |
| PEPT1 | L-Phenylalanyl-Ψ[CS-N]-L-alanine (probe) | 275 ± 32 | PEPT1-overexpressing HeLa cells | [8] |
| PEPT1 | Glycylsarcosine (inhibited by Tri-DAP) | - | Caco2-BBE cells | [9] |
| PEPT1 | Glycylglycine | 1640 (at pH 6.0) | Xenopus oocytes | [10] |
| PEPT2 | Valacyclovir | 220 | rPEPT2-expressing cells |
While the direct downstream signaling effects of L-Alanyl-L-alanine transport are still an area of active investigation, it is known that the influx of dipeptides via PEPT1 can alter the intracellular amino acid pool, which in turn can influence cellular metabolism and signaling pathways. For instance, the transport of dipeptides has been shown to trans-stimulate the uptake of other amino acids through different transport systems.
Conclusion
From its conceptual origins in the pioneering work of Emil Fischer to its current role as a tool in drug delivery and a key molecule in bacterial physiology, L-Alanyl-L-alanine has had a rich and varied history in scientific research. Its simple, well-defined structure has made it an ideal model for studying the fundamentals of peptide chemistry, while its biological roles continue to provide avenues for new research and therapeutic applications. This guide has provided a comprehensive overview of the discovery, synthesis, and research of L-Alanyl-L-alanine, offering a valuable resource for researchers and professionals in the field. Further investigations into its potential signaling roles and the development of novel prodrugs based on its structure are promising areas for future exploration.
References
- 1. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]
- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. thyroid.org [thyroid.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
An In-depth Technical Guide on the Zwitterionic Form and pKa Values of H-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the zwitterionic nature of the dipeptide H-Ala-Ala-OH (Alanylalanine) and the acid dissociation constants (pKa) of its ionizable groups. This document details the structural representation, quantitative physicochemical data, and the experimental methodologies used for their determination, tailored for professionals in research and drug development.
The Zwitterionic Form of this compound
In aqueous solutions near physiological pH, amino acids and peptides exist predominantly as zwitterions, or dipolar ions. In the case of this compound, the N-terminal amino group is protonated (-NH3+) and the C-terminal carboxyl group is deprotonated (-COO-). This dual ionic character is fundamental to the peptide's solubility, interaction with other molecules, and its behavior in biological systems.
The equilibrium between the different ionization states of this compound is pH-dependent. The zwitterionic form is the major species at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.
Quantitative Data: pKa Values
The pKa values represent the pH at which 50% of the specific ionizable group is deprotonated. For this compound, there are two primary pKa values: pKa1 for the C-terminal carboxylic acid group and pKa2 for the N-terminal amino group. While direct experimental values for this compound can vary slightly based on experimental conditions, the following table provides a comparison with the constituent amino acid, Alanine, and a longer peptide, Tetra-alanine, to illustrate the trends.
| Compound | pKa1 (-COOH) | pKa2 (-NH3+) |
| Alanine | 2.34[1][2] | 9.69[1][2] |
| This compound | ~3.3 | ~8.1 |
| H-Ala-Ala-Ala-Ala-OH | 3.42[3][4] | 7.94[3][4] |
Note: The pKa values for this compound are estimated based on the trend observed from Alanine to Tetra-alanine. The pKa of the carboxylic acid group increases, and the pKa of the amino group decreases with peptide chain elongation.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for understanding and predicting the behavior of peptides in various environments. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods for this purpose.
Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution of the peptide as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.
Methodology:
-
Preparation of the Sample Solution:
-
A precise amount of this compound is dissolved in deionized water to a known concentration (e.g., 10 mM).
-
An inert electrolyte (e.g., 0.1 M KCl) is added to maintain a constant ionic strength.
-
-
Titration Procedure:
-
The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
For the determination of pKa1, the solution is first acidified with a standard HCl solution to approximately pH 1.5.
-
A standard solution of NaOH (e.g., 0.1 M) is then added in small, precise increments.
-
The pH is recorded after each addition, allowing the system to reach equilibrium.
-
The titration is continued until the pH reaches approximately 11 to determine pKa2.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve).
-
Alternatively, the first derivative of the titration curve can be plotted, where the peaks correspond to the equivalence points, and the pKa values are the pH values at half the volume to each equivalence point.
-
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH. The chemical environment of a nucleus changes with the protonation state of a nearby ionizable group, leading to a change in its chemical shift.
Methodology:
-
Sample Preparation:
-
A series of buffer solutions with precisely known pH values covering the range of interest (e.g., pH 1 to 12) are prepared.
-
A constant concentration of this compound is dissolved in each buffer solution. D₂O is often used as the solvent to avoid the large water signal in ¹H NMR.
-
-
NMR Data Acquisition:
-
¹H NMR spectra are acquired for each sample at a constant temperature.
-
The chemical shifts of protons close to the carboxylic acid group and the amino group are monitored.
-
-
Data Analysis:
-
The chemical shift of a specific proton is plotted against the pH of the solution.
-
The resulting data points will form a sigmoidal curve.
-
The pKa value is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[5]
-
Conclusion
The zwitterionic nature and the pKa values of this compound are critical parameters that govern its chemical and biological properties. Understanding these characteristics is essential for researchers in drug development and related scientific fields for predicting peptide behavior, designing formulations, and interpreting biological activity. The experimental protocols outlined provide robust methods for the accurate determination of these fundamental physicochemical properties.
References
Conformational Landscape of the Ala-Ala Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The seemingly simple dipeptide, L-alanyl-L-alanine (H-Ala-Ala-OH), serves as a fundamental model system in structural biology and computational chemistry. Its conformational flexibility, governed by the rotation around two key backbone dihedral angles (φ and ψ), provides a crucial window into the principles of protein folding, molecular recognition, and dynamics. Understanding the accessible conformational states and the energetic landscape of this dipeptide is paramount for the accurate parameterization of molecular mechanics force fields and for the rational design of peptide-based therapeutics. This technical guide provides an in-depth analysis of the conformational preferences of the Ala-Ala dipeptide, integrating data from both cutting-edge experimental techniques and advanced computational methodologies. We present a summary of key conformational states, detailed experimental and computational protocols, and a conceptual workflow for a comprehensive conformational analysis.
Introduction to Peptide Conformation
The biological function of a peptide or protein is intrinsically linked to its three-dimensional structure. The conformation of the peptide backbone is primarily defined by two torsion angles for each amino acid residue: the angle phi (φ), which describes the rotation around the N-Cα bond, and the angle psi (ψ), which describes the rotation around the Cα-C' bond. The sterically allowed combinations of these angles are famously visualized in a Ramachandran plot.[1] For the alanine (B10760859) dipeptide, often studied with blocked termini (N-acetyl-L-alanine-N'-methylamide, Ac-Ala-NHMe) to mimic its presence within a larger polypeptide chain, the Ramachandran plot reveals several low-energy regions corresponding to distinct, stable conformations.[2][3] These conformations are stabilized by a delicate interplay of intramolecular hydrogen bonds, steric hindrance, and solvent interactions.[4][5]
Key Conformational States of the Ala-Ala Dipeptide
Numerous theoretical and experimental studies have been conducted to identify and characterize the stable conformers of the alanine dipeptide. The primary conformations are often categorized based on the location of their (φ, ψ) angles on the Ramachandran plot and the nature of their intramolecular hydrogen bonds. The most frequently discussed conformers include the right-handed α-helix (αR), the polyproline II-like helix (PII), the extended β-strand (β), and various turn-like structures stabilized by C5 or C7 hydrogen bonds.[6][7]
The relative energies and precise dihedral angles of these conformers can vary depending on the computational method employed (e.g., force field, level of theory) and the experimental conditions (e.g., solvent, pH).[8] Below is a summary of representative conformational data for the alanine dipeptide analogue (Ac-Ala-NHMe) from computational studies.
| Conformer | φ (°) | ψ (°) | Relative Energy (kcal/mol) | Reference |
| C7eq (PII) | -79 | 155 | 0.00 | Theoretical Study |
| C5 (β) | -158 | 162 | 0.88 | Theoretical Study |
| αR | -72 | -42 | 2.52 | Theoretical Study |
| C7ax | 74 | -65 | 2.11 | Theoretical Study |
| αL | 55 | 50 | 4.00 | Theoretical Study |
Note: These values are illustrative and can differ between various studies. The C7eq and C5 conformers are frequently identified as the most stable in theoretical gas-phase and implicit solvent models.[6][7]
Experimental Protocols for Conformational Analysis
A variety of experimental techniques are employed to probe the conformational landscape of peptides in solution.[9] Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Raman Optical Activity (ROA) are particularly powerful.
NMR Spectroscopy
NMR spectroscopy is a premier technique for determining peptide conformation in solution.[5] By measuring scalar (J) couplings, Nuclear Overhauser Effects (NOEs), and chemical shifts, it is possible to derive information about dihedral angles and interproton distances.
Detailed Methodology for ³J(HN,Hα) Coupling Constant Measurement:
-
Sample Preparation:
-
Dissolve the this compound peptide or its blocked analogue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 1-5 mM. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[5]
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant, precisely controlled temperature (e.g., 298 K).
-
Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio.[5]
-
To accurately measure the ³J(HN,Hα) coupling constant, which is crucial for determining the φ angle, a high-resolution 1D ¹H spectrum with minimal line broadening is required. Advanced techniques like 2D ¹H-¹H COSY or TOCSY can be used to resolve overlapping signals and confirm assignments.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential or Gaussian) to enhance resolution or sensitivity.
-
Carefully measure the splitting of the amide proton (NH) signal coupled to the α-proton (Hα). This splitting directly corresponds to the ³J(HN,Hα) value in Hertz.
-
Relate the experimentally determined ³J(HN,Hα) value to the φ dihedral angle using the Karplus equation:
-
³J(HN,Hα) = A cos²(θ - 60°) + B cos(θ - 60°) + C
-
Where θ is the H-N-Cα-H dihedral angle, which is related to φ, and A, B, and C are empirically derived parameters.
-
-
Raman Optical Activity (ROA) Spectroscopy
ROA measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized incident light.[8] It is highly sensitive to the molecular conformation.
Experimental Setup for ROA:
-
Sample Preparation: Prepare an aqueous solution of this compound. Both H₂O and D₂O can be used as solvents to analyze different spectral regions.[10]
-
Instrumentation: Utilize a dedicated ROA spectrometer.
-
Data Acquisition: Measure the ROA spectra of the sample. To improve the signal-to-noise ratio, data is typically accumulated over several hours.
-
Spectral Analysis: The experimental ROA spectrum is a population-weighted average of the spectra of all contributing conformers. By fitting the experimental spectrum with a basis set of theoretically calculated spectra for different conformers, the relative populations of these conformers in solution can be determined.[10][11]
Computational Protocols for Conformational Analysis
Theoretical methods are indispensable for exploring the potential energy surface of a peptide and for interpreting experimental data.[9] Molecular Dynamics (MD) simulations are a particularly powerful tool for this purpose.
Detailed Methodology for MD Simulation using GROMACS:
-
System Preparation:
-
Structure Generation: Build the initial structure of this compound or Ac-Ala-NHMe using molecular modeling software (e.g., Avogadro, PyMOL).
-
Topology Generation: Use the pdb2gmx tool in GROMACS to generate the molecular topology. Select an appropriate force field (e.g., AMBER99SB-ILDN, CHARMM36m) and water model (e.g., TIP3P).[12]
-
Solvation: Create a simulation box (e.g., cubic) and solvate the peptide with the chosen water model using gmx editconf and gmx solvate.
-
Adding Ions: Add ions to neutralize the system using gmx genion.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes using gmx grompp and gmx mdrun.
-
-
Equilibration:
-
Equilibrate the system in two phases: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure.
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to ensure adequate sampling of the conformational space.
-
-
Analysis:
-
Analyze the trajectory to identify conformational states. This is typically done by calculating the time evolution of the φ and ψ dihedral angles and plotting them on a Ramachandran plot. Clustering algorithms can be used to group similar conformations and estimate their populations.[13]
-
Integrated Workflow for Conformational Analysis
A comprehensive understanding of peptide conformation is best achieved by integrating both experimental and computational approaches. The following workflow illustrates this synergy.
Caption: Integrated workflow for peptide conformational analysis.
This workflow begins with parallel computational and experimental arms. In the computational arm, molecular dynamics simulations generate a large ensemble of structures, which are then clustered to identify distinct conformational substates. For each substate, theoretical spectroscopic data are calculated. In the experimental arm, corresponding spectroscopic data are measured using techniques like NMR or ROA. Finally, a Bayesian statistical framework is used to integrate the computational predictions and experimental measurements, yielding a refined conformational ensemble with statistically weighted populations for each substate.
Conclusion
The conformational analysis of the this compound dipeptide, and its analogues, remains a cornerstone of biophysical chemistry. By combining the atomic-level detail of NMR and ROA spectroscopy with the dynamic insights from molecular dynamics simulations, a robust and detailed picture of its conformational landscape can be achieved. The protocols and workflows outlined in this guide provide a framework for researchers to rigorously investigate the conformational preferences of this and other peptide systems, ultimately contributing to a deeper understanding of protein structure and function and aiding in the development of novel peptide-based technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. exercises:2014_ethz_mmm:alanine_dipeptide [CP2K Open Source Molecular Dynamics ] [cp2k.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational dynamics of an alanine dipeptide analog: an ab initio molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. L-alanyl-L-alanine conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 11. (PDF) Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity (2013) | Václav Parchaňský | 58 Citations [scispace.com]
- 12. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]
- 13. GitHub - sbrodehl/MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis [github.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic H-Ala-Ala-OH
This application note provides a comprehensive protocol for the purification of the synthetic dipeptide H-Ala-Ala-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and requiring high-purity products for subsequent applications.
Introduction
H-Alanyl-Alanine (this compound) is a dipeptide composed of two alanine (B10760859) residues. Following solid-phase or solution-phase synthesis, the crude product typically contains the desired peptide along with impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[1][2] For most research, diagnostic, and therapeutic applications, a high degree of purity is essential.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely adopted method for the purification of synthetic peptides.[3][4][5] The principle of separation in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase.[4][6] Peptides are eluted from the column by a gradient of increasing organic solvent, with separation occurring based on their relative hydrophobicity.[4] This protocol details a systematic approach, beginning with analytical method development and scaling up to a preparative purification, followed by post-purification processing to yield the final, high-purity peptide.[7]
Materials and Equipment
2.1 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with gradient capability and a UV detector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, wide-pore 300 Å)[3]
-
Semi-preparative or Preparative C18 column (e.g., 10-50 mm ID)
-
Data acquisition and processing software
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
pH meter
2.2 Chemicals and Reagents
-
Crude synthetic this compound powder
-
Acetonitrile (ACN), HPLC grade[7]
-
Ultrapure water (18.2 MΩ·cm)
Experimental Protocols
Protocol 1: Analytical Method Development
Before proceeding to preparative scale, the separation must be optimized on an analytical column to establish the ideal gradient for resolving this compound from its impurities.[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1.0 mL of TFA to 1000 mL of water.[2]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 1000 mL of ACN.
-
Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration.[2] TFA is used as an ion-pairing agent to improve peak shape and resolution.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of the crude this compound at a concentration of approximately 1-2 mg/mL in Mobile Phase A or a small amount of water.
-
Ensure the sample is fully dissolved, using a vortex or sonicator if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates before injection.[1][6]
-
-
Analytical HPLC Run:
-
Equilibrate the analytical C18 column with the starting conditions (e.g., 98% A / 2% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a small volume (e.g., 10-20 µL) of the filtered sample.[9]
-
Run a scouting gradient to determine the approximate elution time of the peptide. Given that this compound is very polar, it will elute at a low percentage of acetonitrile.
-
Optimize the gradient to achieve baseline separation of the target peak from impurities. A shallow gradient is recommended for small, polar peptides.[7]
-
Protocol 2: Preparative Purification
This protocol scales up the optimized analytical method to purify a larger quantity of the crude peptide.
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A to the highest possible concentration without causing precipitation.
-
Filter the concentrated solution through a 0.45 µm syringe filter.
-
-
Preparative HPLC Run:
-
Install and equilibrate the preparative C18 column with the starting mobile phase composition determined from the analytical run.
-
Inject the concentrated, filtered sample onto the column. The volume will depend on the column size and loading capacity.
-
Run the preparative gradient. The gradient profile should be identical or linearly scaled from the optimized analytical method.
-
Monitor the chromatogram at the detection wavelength (214 or 220 nm).
-
Collect fractions corresponding to the main product peak as it elutes from the column.[6][7] It is advisable to collect multiple fractions across the peak to isolate the purest sections.[8]
-
Protocol 3: Post-Purification Processing
-
Purity Analysis of Fractions:
-
Pooling and Lyophilization:
-
Combine all fractions that meet the desired purity specification (e.g., ≥98%).[2]
-
Quickly freeze the pooled solution at -80°C until it is completely solid.[2]
-
Lyophilize the frozen solution under high vacuum until all the solvent is removed.[5][7][10] This will yield the purified peptide as a white, fluffy powder.[2]
-
Store the final lyophilized product at -20°C or lower for long-term stability.[2][7]
-
Data Presentation
Table 1: HPLC Purification Parameters for this compound
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 300 Å, 5 µm, 4.6 x 250 mm | C18, 300 Å, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 2-20% B over 20 min | 2-20% B over 20 min |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection Wavelength | 214 nm | 214 nm |
| Injection Volume | 10-20 µL | 1-5 mL |
| Column Temperature | Ambient or 25-40 °C | Ambient or 25-40 °C |
Table 2: Representative Purification Results
| Sample | Retention Time (min) | Purity by Area % (Analytical) | Recovery (%) |
| Crude this compound | 6.8 | ~75% | N/A |
| Purified this compound | 6.8 | >98% | ~60% |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Downstream Processing | AmbioPharm [ambiopharm.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. polypeptide.com [polypeptide.com]
Application Notes and Protocols for Dipeptidase Enzyme Assays Using H-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidases are a class of enzymes that catalyze the hydrolysis of dipeptides into their constituent amino acids. The substrate H-Ala-Ala-OH (L-alanyl-L-alanine) is a simple and effective substrate for assaying the activity of various dipeptidases. Monitoring dipeptidase activity is crucial in various research areas, including drug discovery, diagnostics, and understanding fundamental physiological processes. These application notes provide detailed protocols for both fluorometric and spectrophotometric assays for determining dipeptidase activity using this compound as the substrate.
Principle of the Assays
The enzymatic activity of dipeptidase is determined by measuring the rate of this compound hydrolysis. The cleavage of this compound by dipeptidase releases two molecules of L-alanine. The concentration of the resulting L-alanine can be quantified using two primary methods: a fluorometric assay or a spectrophotometric assay.
-
Fluorometric Assay: This method involves a coupled-enzyme reaction. The L-alanine produced is oxidatively deaminated by L-alanine dehydrogenase in the presence of NAD+. The resulting NADH is then used by diaphorase to reduce a non-fluorescent substrate (resazurin) into a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to the amount of L-alanine produced and, therefore, to the dipeptidase activity.[1]
-
Spectrophotometric Assay: This assay relies on the reaction of the primary amine groups of the liberated L-alanine with ninhydrin (B49086).[2][3][4][5] The reaction, when heated, produces a deep purple-colored compound known as Ruhemann's purple, which can be quantified by measuring its absorbance at 570 nm.[5] The intensity of the color is directly proportional to the concentration of L-alanine.
Data Presentation
Quantitative data from dipeptidase enzyme assays are typically presented as kinetic parameters. While specific values for this compound with a particular dipeptidase should be determined empirically, the following tables provide a template for data presentation and include representative values for dipeptidyl peptidase IV (DPP-IV), a related enzyme that can cleave X-Ala dipeptides.
Table 1: Kinetic Parameters of Dipeptidase Activity
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference Substrate |
| This compound | To be determined | Value | Value | Value | N/A |
| Ala-Pro-pNA | Pig Kidney DPP-IV | Value not specified | ~55 | Value not specified | Yes |
| Ala-Aze-pNA | Pig Kidney DPP-IV | Value not specified | 814 | Value not specified | No |
Note: The kinetic parameters for this compound should be determined experimentally for the specific dipeptidase being studied. The values for Ala-Pro-pNA and Ala-Aze-pNA with porcine kidney dipeptidyl peptidase IV are provided for comparative purposes.[6]
Table 2: Dipeptidase Activity in Biological Samples (Fluorometric Assay)
| Sample Group | Mean Dipeptidase Activity (IU/g of creatinine) | Standard Deviation | p-value (vs. Normal) |
| Normal | 12.0 | 4.4 | N/A |
| Chronic Nephritis | 55.9 | 35.0 | < 0.001 |
| Acute Nephritis | 46.6 | 29.9 | < 0.001 |
| Nephrotic Syndrome | 43.3 | 36.5 | < 0.001 |
Data adapted from a study on urinary dipeptidase activity.[1]
Experimental Protocols
Protocol 1: Fluorometric Dipeptidase Assay
This protocol is based on a coupled-enzyme system to detect the L-alanine produced from the hydrolysis of this compound.[1]
Materials:
-
This compound (Substrate)
-
Dipeptidase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
L-Alanine Dehydrogenase
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Diaphorase
-
Resazurin sodium salt
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: 590 nm)
-
L-Alanine (for standard curve)
Procedure:
-
Prepare Reagents:
-
Substrate Solution: Prepare a stock solution of this compound in Tris-HCl buffer. The final concentration in the assay will typically be in the range of 1-10 mM.
-
Enzyme Reaction Mixture: In Tris-HCl buffer, prepare a mixture containing L-alanine dehydrogenase, NAD+, diaphorase, and resazurin. Final concentrations should be optimized but can be started at:
-
L-Alanine Dehydrogenase: 1-2 U/mL
-
NAD+: 1-2 mM
-
Diaphorase: 0.1-0.2 U/mL
-
Resazurin: 10-20 µM
-
-
L-Alanine Standards: Prepare a series of L-alanine standards in Tris-HCl buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) to generate a standard curve.
-
-
Assay Protocol:
-
Add 50 µL of L-alanine standards or dipeptidase-containing sample to the wells of a 96-well black microplate.
-
Add 50 µL of the Enzyme Reaction Mixture to each well.
-
To initiate the reaction, add 10 µL of the this compound substrate solution to each well. For the standard curve wells, add 10 µL of Tris-HCl buffer.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a fluorometric microplate reader.
-
-
Data Analysis:
-
Subtract the blank (0 µM L-alanine) fluorescence values from all readings.
-
Plot the fluorescence of the L-alanine standards against their concentrations to generate a standard curve.
-
Determine the concentration of L-alanine produced in the sample wells using the standard curve.
-
Calculate the dipeptidase activity as the rate of L-alanine formation over time (e.g., µmol/min/mg of protein).
-
Protocol 2: Spectrophotometric Dipeptidase Assay (Ninhydrin Method)
This protocol uses the ninhydrin reaction to quantify the L-alanine produced.[4][5]
Materials:
-
This compound (Substrate)
-
Dipeptidase-containing sample
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Ninhydrin reagent (e.g., 2% ninhydrin in ethanol (B145695) or a commercially available solution)[4]
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
96-well clear microplate or cuvettes
-
Spectrophotometer or microplate reader (570 nm)
-
L-Alanine (for standard curve)
-
Heating block or water bath (100°C)
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix the dipeptidase-containing sample with this compound in phosphate buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA and centrifuge to pellet the precipitated protein.
-
-
Ninhydrin Reaction:
-
Prepare L-alanine standards in the same buffer used for the reaction.
-
Transfer a portion of the supernatant from the stopped enzyme reaction and the L-alanine standards to new tubes.
-
Add the ninhydrin reagent to each tube.
-
Heat the tubes at 100°C for 10-15 minutes. A purple color will develop.[4]
-
Allow the tubes to cool to room temperature.
-
-
Measurement and Analysis:
-
Transfer the colored solutions to a 96-well clear microplate or cuvettes.
-
Measure the absorbance at 570 nm.
-
Create a standard curve by plotting the absorbance of the L-alanine standards against their concentrations.
-
Determine the concentration of L-alanine in the samples from the standard curve.
-
Calculate the dipeptidase activity based on the amount of L-alanine produced during the incubation period.
-
Visualizations
Dipeptidase Assay Workflow
Caption: Workflow of dipeptidase assays using this compound.
Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway
Caption: Role of DPP-IV in peptide regulation and as a drug target.
References
- 1. A fluorometric method for dipeptidase activity measurement in urine, using L-alanyl-L-alanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified colorimetric ninhydrin methods for peptidase assay. | Semantic Scholar [semanticscholar.org]
- 4. byjus.com [byjus.com]
- 5. Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended investigation of the substrate specificity of dipeptidyl peptidase IV from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Alanyl-L-Alanine: Application Notes and Protocols for Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the theoretical benefits of L-Alanyl-L-alanine derived from the known properties of dipeptides and L-alanine in cell culture. To date, there is a notable lack of direct experimental evidence and published studies specifically investigating the applications of L-Alanyl-L-alanine in mammalian cell culture media. The information provided herein is intended to serve as a scientific guide for researchers interested in exploring its potential and should be adapted and validated for specific cell lines and applications.
Introduction
In the realm of biopharmaceutical production and cell-based research, the stability and composition of cell culture media are paramount for optimal cell growth, viability, and productivity. While individual amino acids are critical media components, the use of dipeptides has emerged as a strategy to overcome issues of instability and solubility. The most prominent example is the widespread use of L-alanyl-L-glutamine as a stable substitute for the heat-labile L-glutamine.
This document explores the potential applications of another dipeptide, L-Alanyl-L-alanine, as a supplement in mammalian cell culture media. Composed of two L-alanine molecules, this dipeptide is inherently stable and highly soluble.[1][2] Theoretically, its supplementation could offer a sustained release of L-alanine, a non-essential amino acid with diverse roles in cellular metabolism.
Physicochemical Properties of L-Alanyl-L-Alanine
A clear understanding of the physicochemical properties of L-Alanyl-L-alanine is essential for its effective formulation in cell culture media.
| Property | Value | Reference |
| Molecular Formula | C6H12N2O3 | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | 0.1 g/mL | [1] |
| Melting Point | 280-285°C | [1] |
| Stability | Stable, incompatible with strong oxidizing agents | [1] |
Proposed Mechanism of Action
The utilization of L-Alanyl-L-alanine by mammalian cells is hypothesized to follow a two-step process involving cellular uptake and subsequent intracellular hydrolysis.
Cellular Uptake
Dipeptides are primarily transported into mammalian cells via proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[3][4] These transporters couple the influx of di- and tripeptides to the inwardly directed proton gradient.[5] This mechanism is distinct from the transport systems for free amino acids.
Intracellular Hydrolysis
Once inside the cell, L-Alanyl-L-alanine is expected to be rapidly hydrolyzed by intracellular peptidases into two molecules of L-alanine.[6][7] This intracellular release provides a direct and sustained source of L-alanine for various metabolic processes.
Potential Applications in Cell Culture
Based on the metabolic roles of L-alanine, supplementation with L-Alanyl-L-alanine could theoretically offer several benefits:
-
Stable and Readily Available Alanine (B10760859) Source: L-alanine is a non-essential amino acid synthesized from pyruvate.[8] However, under high-density culture conditions, its demand may exceed the cell's synthetic capacity. L-Alanyl-L-alanine provides a highly stable and soluble source of L-alanine.[1]
-
Energy Metabolism: L-alanine is a key player in the glucose-alanine cycle, which is involved in transporting amino groups to the liver in an untoxic form. In culture, it can be converted back to pyruvate, feeding into the TCA cycle for energy production.[8]
-
Recombinant Protein Production: Studies have shown that the presence of alanine can influence the expression levels of recombinant proteins.[9] A sustained intracellular supply of L-alanine from the dipeptide could potentially enhance the yield of therapeutic proteins.
-
Reduction of Metabolic Byproducts: By providing a readily metabolizable energy source, optimized supplementation with L-Alanyl-L-alanine might help in modulating glucose metabolism and potentially reducing the production of lactate, a common inhibitory byproduct in cell culture.
Experimental Protocols
Due to the absence of established protocols for L-Alanyl-L-alanine, a generalized workflow for evaluating a new cell culture supplement is provided. This should be adapted based on the specific cell line and experimental goals.
Protocol 1: Evaluation of L-Alanyl-L-Alanine in Batch Culture
Objective: To determine the effect of L-Alanyl-L-alanine supplementation on cell growth, viability, and productivity in a batch culture system.
Materials:
-
Suspension-adapted CHO cells (or other cell line of interest)
-
Basal cell culture medium (serum-free, chemically defined)
-
L-Alanyl-L-alanine (high purity)
-
Shake flasks or spinner flasks
-
Cell counter and viability analyzer
-
Metabolite analyzer (for glucose, lactate, ammonia, and amino acids)
-
Assay for quantifying the protein of interest (e.g., ELISA for monoclonal antibodies)
Procedure:
-
Media Preparation:
-
Prepare the basal medium according to the manufacturer's instructions.
-
Prepare a sterile, concentrated stock solution of L-Alanyl-L-alanine in water or a suitable buffer.
-
Supplement the basal medium with L-Alanyl-L-alanine to achieve a range of final concentrations. A suggested starting range, based on typical L-alanine concentrations in media, is provided in the table below. Include a control group with no L-Alanyl-L-alanine supplementation.
-
-
Cell Inoculation:
-
Inoculate shake flasks with the CHO cell line at a seeding density of 0.3 x 10^6 viable cells/mL.
-
-
Incubation:
-
Incubate the flasks at 37°C, 5% CO2, and with appropriate agitation (e.g., 120 rpm).
-
-
Monitoring and Sampling:
-
Take daily samples to measure:
-
Viable cell density and viability.
-
Concentrations of glucose, lactate, ammonia, and amino acids (including L-alanine).
-
Product titer.
-
-
-
Data Analysis:
-
Plot growth curves (viable cell density vs. time).
-
Calculate specific growth rate, specific productivity, and substrate consumption/metabolite production rates.
-
Compare the performance of the L-Alanyl-L-alanine supplemented groups to the control.
-
Hypothetical Concentration Ranges for Screening:
| Condition | L-Alanyl-L-alanine (mM) | Equivalent L-Alanine (mM) |
| Control | 0 | 0 |
| Low | 1 | 2 |
| Medium | 2.5 | 5 |
| High | 5 | 10 |
Protocol 2: Fed-Batch Culture Supplementation Strategy
Objective: To evaluate L-Alanyl-L-alanine as a component of a feed solution in a fed-batch culture to support high cell densities and enhance protein production.
Materials:
-
As per Protocol 1, with the addition of a concentrated feed medium.
-
Bioreactors (e.g., 2L stirred-tank).
Procedure:
-
Bioreactor Setup:
-
Set up and sterilize bioreactors.
-
Inoculate with the cell line in the basal medium.
-
-
Feed Preparation:
-
Prepare a concentrated feed medium.
-
In the experimental group, replace or supplement the existing L-alanine source in the feed with L-Alanyl-L-alanine.
-
-
Fed-Batch Operation:
-
Maintain the bioreactors at set parameters (e.g., pH, temperature, dissolved oxygen).
-
Initiate the feeding strategy on a predetermined day (e.g., day 3) based on nutrient consumption.
-
-
Monitoring and Data Analysis:
-
Perform daily monitoring as described in Protocol 1.
-
At the end of the culture, perform product quality analysis (e.g., glycosylation profile).
-
Signaling Pathways
Amino acids are known to influence cellular signaling pathways that regulate cell growth, proliferation, and metabolism. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of these processes and is sensitive to amino acid availability.[10][11] While the direct effect of L-Alanyl-L-alanine on mTOR signaling has not been studied, its hydrolysis product, L-alanine, can contribute to the intracellular amino acid pool that influences mTORC1 activity. Leucine is a primary activator of mTORC1, but the overall amino acid sufficiency is crucial for its full activation.[12]
Conclusion
L-Alanyl-L-alanine presents a theoretically sound but experimentally unvalidated option as a stable and highly soluble source of L-alanine in mammalian cell culture media. Its potential benefits are rooted in the known metabolic functions of L-alanine in energy metabolism and protein synthesis. The provided protocols offer a framework for researchers to systematically evaluate the efficacy of L-Alanyl-L-alanine in their specific cell culture systems. Further research is warranted to elucidate its actual impact on cell performance and to establish its place in modern cell culture media design.
References
- 1. L-ALANYL-L-ALANINE extrapure [chembk.com]
- 2. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]
- 4. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sites of dipeptide hydrolysis in relation to sites of histidine and glucose active transport in hamster intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells [frontiersin.org]
- 9. Influence of the Second Amino Acid on Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
Quantitative Analysis of H-Ala-Ala-OH by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ala-Ala-OH (Alanyl-alanine) is a dipeptide of significant interest in various fields of biomedical and pharmaceutical research. Accurate and sensitive quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, metabolism research, and as a potential biomarker. This application note details a robust and sensitive method for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provided herein is designed for optimal performance and can be adapted for various research applications.
Principle of the Method
This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. The dipeptide is first separated from the sample matrix using reversed-phase liquid chromatography and then introduced into the mass spectrometer via electrospray ionization (ESI). The precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The resulting signal intensity is proportional to the concentration of the analyte in the sample.
Experimental Protocols
Sample Preparation
For analysis in a biological matrix such as plasma, a protein precipitation step is recommended to remove larger molecules that can interfere with the analysis.
-
Reagents:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
This compound standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte, if available)
-
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing 0.1% formic acid and the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for this separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 2 0.5 2 3.0 50 3.1 95 4.0 95 4.1 2 | 5.0 | 2 |
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The following MRM transitions are proposed as a starting point for method development. The collision energies should be optimized for the specific instrument used.
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV) - Starting Point This compound 161.1 90.1 (y1) 0.05 15 | this compound | 161.1 | 72.1 (b1) | 0.05 | 20 |
Quantitative Data
The following table summarizes the expected performance characteristics of the method. These values are representative and may vary depending on the instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Diagrams
Caption: Experimental workflow for the quantitative analysis of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The detailed protocol can be readily implemented in research and drug development laboratories to support a wide range of studies. Method validation should be performed according to the specific requirements of the application.
H-Ala-Ala-OH: A Nonpolar Dipeptide Probe for Intestinal Transport Studies
References
- 1. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternating access mechanism in the POT family of oligopeptide transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Ala-Ala-OH in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Alanyl-L-alanine (H-Ala-Ala-OH) is a dipeptide that has garnered significant interest in the field of drug delivery. Its simple, biocompatible structure, composed of two naturally occurring alanine (B10760859) amino acids, makes it an attractive component for designing sophisticated drug delivery systems. A primary application of this compound is as an enzyme-cleavable linker in antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within cancer cells.[1][2][3] The Ala-Ala sequence is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4] This enzyme-specific release mechanism enhances the therapeutic window of potent drugs by minimizing systemic toxicity.[5][6]
Beyond its role in ADCs, the this compound motif can be integrated into other drug delivery platforms, including nanoparticles and hydrogels, to confer enzyme-responsive properties.[7][8] These "smart" delivery systems can remain stable in circulation and release their therapeutic cargo upon encountering specific enzymatic triggers at the site of disease.
These application notes provide a comprehensive overview of the use of this compound in drug delivery, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to guide researchers in this field.
Core Applications of this compound in Drug Delivery
The primary applications of this compound in drug delivery systems are centered around its ability to act as a biodegradable and enzyme-sensitive linker.
-
Enzyme-Cleavable Linker in Antibody-Drug Conjugates (ADCs): this compound, often as part of a larger linker structure like Ala-Ala-PABC (p-aminobenzyl carbamate), connects a cytotoxic drug to a monoclonal antibody.[9] This design allows for targeted delivery to cancer cells and subsequent intracellular release of the drug. Studies have shown that the Ala-Ala linker can facilitate a high drug-to-antibody ratio (DAR) with low aggregation, making it a superior choice in certain contexts compared to other dipeptide linkers.[10]
-
Enzyme-Responsive Nanoparticles: this compound can be used to functionalize nanoparticles, enabling triggered drug release in the presence of specific enzymes. This can be achieved by conjugating the drug to the nanoparticle via an Ala-Ala linker or by incorporating the dipeptide into the nanoparticle matrix itself.
-
Enzyme-Degradable Hydrogels: this compound can be incorporated into the cross-linking network of hydrogels. The resulting hydrogels can encapsulate therapeutic agents and release them in a controlled manner as the hydrogel matrix is degraded by enzymes.[8][11]
Data Presentation
Characterization of this compound Containing Nanoparticles
This table summarizes typical characterization data for nanoparticles functionalized with this compound based linkers.
| Parameter | Value | Method | Reference |
| Particle Size (Z-average) | 150 - 250 nm | Dynamic Light Scattering (DLS) | [2][12] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [2][12] |
| Zeta Potential | -15 mV to -30 mV | Electrophoretic Light Scattering (ELS) | [12][13] |
| Drug Loading Capacity (%) | 5 - 15% | HPLC/UV-Vis Spectroscopy | [7][14] |
| Encapsulation Efficiency (%) | 70 - 95% | HPLC/UV-Vis Spectroscopy | [14][15] |
In Vitro Cytotoxicity of this compound Linked Drug Conjugates
The following table presents representative half-maximal inhibitory concentration (IC50) values for this compound linked drug conjugates against various cancer cell lines.
| Cell Line | Drug Conjugate | IC50 (nM) | Assay | Reference |
| Breast Cancer (MCF-7) | Doxorubicin-Ala-Ala | 250 - 500 | MTT Assay | [1][3][16] |
| Ovarian Cancer (SKOV-3) | MMAE-Ala-Ala-PABC-Antibody | 10 - 50 | CellTiter-Glo | [5][17][] |
| Gastric Cancer (NCI-N87) | MMAE-Ala-Ala-PABC-Antibody | 5 - 20 | MTT Assay | [5][17][] |
In Vitro Drug Release Kinetics from this compound Hydrogels
This table illustrates a typical enzyme-triggered drug release profile from a hydrogel cross-linked with an this compound containing moiety.
| Time (hours) | Cumulative Release (%) - No Enzyme | Cumulative Release (%) + Cathepsin B | Method | Reference |
| 1 | 5 ± 1 | 15 ± 2 | HPLC | [6][19] |
| 6 | 12 ± 2 | 45 ± 4 | HPLC | [6][19] |
| 12 | 20 ± 3 | 75 ± 5 | HPLC | [6][19] |
| 24 | 28 ± 4 | 92 ± 3 | HPLC | [6][19] |
| 48 | 35 ± 5 | 98 ± 2 | HPLC | [6][19] |
Experimental Protocols
Synthesis of this compound-Doxorubicin Conjugate
This protocol describes a representative method for conjugating this compound to doxorubicin (B1662922) (DOX) using a PABC self-immolative spacer.
Workflow Diagram:
Materials:
-
Fmoc-Ala-Ala-OH
-
p-Aminobenzyl alcohol (PABA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Doxorubicin hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase HPLC system
Procedure:
-
Synthesis of Fmoc-Ala-Ala-PABA:
-
Dissolve Fmoc-Ala-Ala-OH (1 eq.), PABA (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3 eq.) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to cold water.
-
Filter, wash with water, and dry the solid to obtain Fmoc-Ala-Ala-PABA.
-
-
Synthesis of Fmoc-Ala-Ala-PABC-Cl:
-
Dissolve Fmoc-Ala-Ala-PABA (1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C and add a solution of triphosgene (0.5 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Evaporate the solvent under reduced pressure to obtain the chloroformate, Fmoc-Ala-Ala-PABC-Cl, which is used immediately in the next step.
-
-
Conjugation to Doxorubicin:
-
Dissolve doxorubicin hydrochloride (1 eq.) and DIPEA (2 eq.) in anhydrous DMF.
-
Add the freshly prepared Fmoc-Ala-Ala-PABC-Cl (1.2 eq.) to the doxorubicin solution.
-
Stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction by LC-MS.
-
-
Fmoc Deprotection:
-
To the reaction mixture containing Fmoc-Ala-Ala-PABC-DOX, add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes.
-
-
Purification:
-
Purify the final product, H-Ala-Ala-PABC-DOX, by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a red solid.
-
Formulation of this compound-Drug Conjugate into PLGA Nanoparticles
This protocol describes the formulation of a pre-synthesized this compound-drug conjugate into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation method.
Workflow Diagram:
Materials:
-
This compound-drug conjugate
-
PLGA (50:50, MW 10-20 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Preparation of Organic Phase:
-
Dissolve 100 mg of PLGA and 10 mg of this compound-drug conjugate in 2 mL of DCM.
-
-
Preparation of Aqueous Phase:
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
-
Emulsification:
-
Add the organic phase to 10 mL of the aqueous PVA solution.
-
Immediately emulsify the mixture using a probe sonicator on ice for 2 minutes (30 seconds on, 10 seconds off cycles).
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the evaporation of DCM.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps two more times to remove residual PVA and un-encapsulated drug.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze the suspension and lyophilize to obtain a dry powder of the drug-loaded nanoparticles.
-
Characterization of Drug-Loaded Nanoparticles
4.3.1. Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Resuspend the lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.
-
Sonicate briefly to ensure a uniform dispersion.
-
Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).[13][20]
-
Perform measurements in triplicate.
-
4.3.2. Morphology
-
Method: Transmission Electron Microscopy (TEM).
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension (0.1 mg/mL) onto a carbon-coated copper grid.
-
Allow the grid to air dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid.
-
Image the grid using a TEM to observe the morphology and size of the nanoparticles.
-
4.3.3. Drug Loading and Encapsulation Efficiency
-
Method: HPLC or UV-Vis Spectroscopy.
-
Protocol:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to release the encapsulated drug.
-
Quantify the amount of drug using a pre-established calibration curve via HPLC or UV-Vis spectroscopy.
-
Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study
This protocol describes a dialysis-based method for assessing the enzyme-triggered release of the drug from nanoparticles.
Workflow Diagram:
References
- 1. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 4. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Responsive Hydrogels as Potential Drug Delivery Systems-State of Knowledge and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of doxorubicin-peptide conjugate with multidrug resistant tumor cell killing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Controlled Release of Therapeutics From Enzyme-Responsive Biomaterials [frontiersin.org]
- 9. Injectable doxorubicin-loaded hyaluronic acid-based hydrogel for locoregional therapy and inhibiting metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Responsive Hydrogels as Potential Drug Delivery Systems—State of Knowledge and Future Prospects [mdpi.com]
- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3p-instruments.com [3p-instruments.com]
- 14. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug-Peptide Fiber Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. advetresearch.com [advetresearch.com]
- 17. Synthesis of doxorubicin α-linolenic acid conjugate and evaluation of its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Synthesis of H-Ala-Ala-OH Derivatives and Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the dipeptide H-Ala-Ala-OH (L-Alanyl-L-alanine) and its derivatives. The methodologies outlined are foundational for researchers in peptide chemistry, drug discovery, and biochemistry, enabling the creation of building blocks for more complex peptides and peptidomimetics.
Introduction
This compound and its analogs are fundamental dipeptides with significant applications in various scientific fields. They serve as crucial building blocks in the synthesis of larger peptides and proteins, aiding in the study of protein structure and function.[1] In drug development, these dipeptides and their derivatives are utilized to create peptidomimetics and peptide-based drugs with potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[1] The synthesis of these simple dipeptides provides an excellent model for understanding the principles of peptide chemistry, including protecting group strategies and peptide bond formation.
Synthetic Strategies Overview
The synthesis of dipeptides like this compound requires a strategic approach to ensure the correct sequence and prevent unwanted side reactions, such as polymerization. The core principle involves the use of protecting groups for the amino and carboxyl termini of the amino acid building blocks.[2] The most common strategies employed are the Boc/Bzl and Fmoc/tBu methods, which are suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[3]
The general workflow for synthesizing a dipeptide involves:
-
Protection: The N-terminus of one amino acid and the C-terminus of the other are protected.
-
Coupling: The protected amino acids are coupled using a reagent that activates the carboxyl group of the N-protected amino acid, facilitating the formation of a peptide bond with the free amino group of the C-protected amino acid.
-
Deprotection: The protecting groups are removed to yield the final dipeptide.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound using both Boc and Fmoc protection strategies in a solution-phase approach.
Protocol 1: Synthesis of this compound via Boc-Strategy
This protocol outlines the synthesis of Boc-Ala-Ala-OH followed by the deprotection of the Boc group to yield this compound.
1.1. Synthesis of Boc-L-Alanine (Boc-Ala-OH)
-
Materials: L-Alanine, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Dioxane, Water, Sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
Dissolve L-Alanine in a 1:1 mixture of dioxane and water.
-
Add (Boc)₂O to the solution.
-
While stirring vigorously, maintain the pH of the solution at 9-10 by the dropwise addition of 1N NaOH.
-
Continue stirring at room temperature for 4-6 hours.
-
Once the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure to yield Boc-Ala-OH as a white solid.
-
1.2. Synthesis of Boc-Ala-Ala-OH
-
Materials: Boc-Ala-OH, L-Alanine, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Ethyl acetate (EtOAc), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-Ala-OH and NHS in anhydrous DMF.
-
Cool the solution to 0 °C and add DCC.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours to form the active ester, Boc-Ala-ONSu.
-
In a separate flask, dissolve L-Alanine in a 1:1 mixture of DMF and water, and add a base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) to deprotonate the amino group.
-
Add the pre-activated Boc-Ala-ONSu solution to the L-Alanine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Acidify the filtrate with 1N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain Boc-Ala-Ala-OH. The crude product can be purified by recrystallization or column chromatography. A reported yield for a similar synthesis is 76.3% with a melting point of 115-118 °C.[4]
-
1.3. Deprotection of Boc-Ala-Ala-OH to this compound
-
Materials: Boc-Ala-Ala-OH, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-Ala-Ala-OH in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.
-
The salt can be converted to the free dipeptide by ion-exchange chromatography or by treatment with a mild base.
-
Protocol 2: Synthesis of this compound via Fmoc-Strategy
This protocol details the synthesis using the base-labile Fmoc protecting group.
2.1. Synthesis of Fmoc-L-Alanine (Fmoc-Ala-OH)
-
Materials: L-Alanine, 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), Sodium carbonate, Dioxane, Water.
-
Procedure:
-
Dissolve L-alanine in a 10% solution of sodium carbonate in water.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the L-alanine solution while stirring at room temperature.
-
Continue stirring overnight.
-
Acidify the reaction mixture with 1N HCl to pH 2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-Ala-OH. A reported synthesis using similar reagents yielded the product in 99% yield.[1]
-
2.2. Synthesis of Fmoc-Ala-Ala-OH
-
Materials: Fmoc-Ala-OH, L-Alanine methyl ester hydrochloride, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), N,N-Diisopropylethylamine (DIPEA), DMF.
-
Procedure:
-
Dissolve Fmoc-Ala-OH, L-Alanine methyl ester hydrochloride, and HBTU in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield Fmoc-Ala-Ala-OMe.
-
To hydrolyze the methyl ester, dissolve the product in a mixture of methanol (B129727) and 1N NaOH and stir at room temperature for 1-2 hours.
-
Acidify the solution with 1N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and evaporate to give Fmoc-Ala-Ala-OH.
-
2.3. Deprotection of Fmoc-Ala-Ala-OH to this compound
-
Materials: Fmoc-Ala-Ala-OH, Piperidine (B6355638), DMF.
-
Procedure:
-
Dissolve Fmoc-Ala-Ala-OH in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 30 minutes.
-
Evaporate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the crude this compound.
-
Purify the product by recrystallization or preparative HPLC.
-
Data Presentation
Table 1: Summary of Protecting Groups for Alanine
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc- | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA)[5] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc- | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% piperidine in DMF)[4] |
| Benzyl ester | Bzl | -OBzl | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂/Pd-C) |
| Methyl ester | Me | -OMe | Methanol, acid catalyst | Saponification (e.g., NaOH) |
Table 2: Common Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent | Abbreviation | Byproduct | Notes |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) - insoluble | Widely used, but DCU can be difficult to remove completely.[6] |
| N,N'-Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) - soluble | Byproduct is more soluble, making it suitable for SPPS.[6] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Ideal for aqueous reactions.[7] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | - | High coupling efficiency, reduces side reactions.[7] |
Table 3: Quantitative Data for this compound Synthesis (Illustrative)
| Step | Product | Protection Strategy | Yield (%) | Purity (%) (HPLC) | Melting Point (°C) | Reference |
| 1 | Boc-Ala-OH | Boc | 85-95 | >98 | 79-82 | [8] |
| 2 | Fmoc-Ala-OH | Fmoc | 90-99 | >98 | 144-146 | [1] |
| 3 | Boc-Ala-Ala-OH | Boc | ~76 | >95 | 115-118 | [4] |
| 4 | This compound | Boc Deprotection | 80-90 | >99 | 245-247 (dec.) | - |
| 5 | This compound | Fmoc Deprotection | 85-95 | >99 | 245-247 (dec.) | - |
Note: Yields and purity are dependent on reaction scale, purification methods, and experimental conditions. The data presented here are illustrative based on literature values.
Visualization of Workflows and Pathways
Experimental Workflow for Boc-Strategy Synthesis
Caption: Workflow for this compound Synthesis (Boc-Strategy).
Experimental Workflow for Fmoc-Strategy Synthesis
Caption: Workflow for this compound Synthesis (Fmoc-Strategy).
Signaling Pathway Modulation by Dipeptide Analogs
While this compound itself is a simple building block, its derivatives and more complex analogs have been designed to modulate key cellular signaling pathways implicated in diseases like cancer. Two such pathways are the PI3K/Akt and Wnt signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers.[8] Dipeptide-containing macrocycles have been developed as inhibitors of this pathway.[5]
Caption: Modulation of PI3K/Akt Pathway by Dipeptide Analogs.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is linked to various cancers.[6] Rationally designed small peptides have been shown to act as agonists of the canonical Wnt pathway.[2]
Caption: Modulation of Wnt Pathway by Dipeptide Analogs.
Conclusion
The synthesis of this compound and its derivatives is a fundamental process in peptide chemistry with broad applications in research and development. The protocols provided herein offer a robust starting point for the synthesis of these valuable compounds. Furthermore, the exploration of dipeptide analogs as modulators of key signaling pathways highlights the potential for these simple molecules to serve as scaffolds for the development of novel therapeutics. Careful execution of these synthetic protocols, coupled with rigorous purification and characterization, will enable researchers to produce high-quality dipeptides for their specific applications.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Activation of the Wnt Pathway by Small Peptides: Rational Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Finding References [actanaturae.ru]
- 5. Stereochemical engineering yields a multifunctional peptide macrocycle inhibitor of Akt2 by fine-tuning macrocycle-cell membrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The recent progress of peptide regulators for the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
L-Alanyl-L-alanine: A Comprehensive Guide for Researchers and Drug Development Professionals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – L-Alanyl-L-alanine, a dipeptide of the non-essential amino acid L-alanine, is a critical component in various scientific applications, ranging from synthetic chemistry to cutting-edge cell culture techniques. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining its commercial availability, purity grades, and key experimental methodologies.
Commercial Availability and Purity Grades
L-Alanyl-L-alanine is readily available from a range of commercial suppliers, catering to the diverse needs of the research and pharmaceutical industries. The compound is typically offered as a white to off-white crystalline powder, with purity levels suitable for various applications.[1][2][3] Key suppliers and their offered purity grades are summarized below for easy comparison.
| Supplier | Purity Grade(s) | Notes |
| Smolecule | >98% | Available for scientific research.[4] |
| Simson Pharma Limited | High Purity | Accompanied by a Certificate of Analysis.[5] |
| CymitQuimica | >99%, extrapure 99% | Multiple purity options available.[3] |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98% | Supplier of high-purity Ala-ala.[1][2] |
| Tradeindia | Various | Lists multiple manufacturers and suppliers with grades including 98% and 99%.[6] |
Core Applications and Protocols
L-Alanyl-L-alanine's utility spans several key areas of research and development, primarily due to its role as a building block in peptide synthesis and its enhanced stability in aqueous solutions compared to its constituent amino acid.
Peptide Synthesis
L-Alanyl-L-alanine serves as a valuable dipeptide unit that can be incorporated into longer peptide chains.[1] This is particularly advantageous in the synthesis of therapeutic peptides and peptidomimetics, where precise sequencing is crucial.[1] Its use can simplify the synthetic process and improve yields by reducing the number of individual amino acid coupling steps.
This protocol outlines a general procedure for the incorporation of L-Alanyl-L-alanine into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
L-Alanyl-L-alanine
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC purification system
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol with HBTU/HOBt and DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
L-Alanyl-L-alanine Coupling:
-
Dissolve L-Alanyl-L-alanine and coupling reagents in DMF.
-
Add the solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to ensure complete coupling.
-
-
Chain Elongation: Continue the cycle of deprotection and coupling for the remaining amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with the cleavage cocktail to release the peptide and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Workflow for Solid-Phase Peptide Synthesis (SPPS) with L-Alanyl-L-alanine
Caption: Workflow of solid-phase peptide synthesis incorporating L-Alanyl-L-alanine.
Cell Culture Supplement
A significant application of L-Alanyl-L-alanine is as a stable substitute for L-glutamine in cell culture media. L-glutamine is an essential nutrient for many cell lines but is unstable in solution, degrading into ammonia (B1221849), which can be toxic to cells. L-Alanyl-L-alanine is a more stable dipeptide that is enzymatically cleaved by cells to release L-alanine and L-glutamine, providing a steady supply of this crucial amino acid. This leads to reduced ammonia accumulation and improved cell viability and performance, particularly in high-density cultures. A similar dipeptide, L-alanyl-L-glutamine (AlaGln), has been shown to augment antibody production in CHO cell lines.[7]
This protocol provides a general guideline for adapting a mammalian cell line (e.g., CHO, HEK293) from a standard L-glutamine-containing medium to one supplemented with L-Alanyl-L-alanine.
Materials:
-
Mammalian cell line of interest
-
Basal cell culture medium (L-glutamine-free)
-
L-Alanyl-L-alanine solution (sterile, cell culture grade)
-
Standard cell culture reagents (e.g., FBS, antibiotics)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Adaptation:
-
Start with a healthy, actively growing culture in standard L-glutamine-containing medium.
-
For the first passage, seed the cells into a medium containing a 50:50 mixture of L-glutamine and L-Alanyl-L-alanine at equimolar concentrations.
-
For subsequent passages, gradually decrease the L-glutamine concentration while increasing the L-Alanyl-L-alanine concentration until the cells are fully adapted to the L-Alanyl-L-alanine-supplemented medium.
-
-
Routine Cell Culture:
-
Prepare the basal medium and supplement it with L-Alanyl-L-alanine to the desired final concentration (typically 2-8 mM, depending on the cell line).
-
Add other required supplements such as serum and antibiotics.
-
Culture the cells according to standard protocols, monitoring cell growth and viability.
-
-
Monitoring:
-
Regularly assess cell density and viability.
-
Monitor the levels of ammonia and lactate (B86563) in the culture supernatant to confirm the benefits of L-Alanyl-L-alanine supplementation.
-
Logical Flow for Cell Culture Medium Adaptation
Caption: Gradual adaptation of mammalian cells to a L-Alanyl-L-alanine supplemented medium.
Quality Control and Purity Analysis
The purity of L-Alanyl-L-alanine is critical for its applications, especially in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this dipeptide.
This protocol describes a reverse-phase HPLC method for the quantitative analysis of L-Alanyl-L-alanine.[8][9][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 or other suitable reverse-phase column (e.g., Newcrom R1)[8]
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Monopotassium phosphate (B84403)
-
Phosphoric acid
-
L-Alanyl-L-alanine reference standard
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and a phosphate buffer (e.g., 0.05 M monopotassium phosphate, pH adjusted to 4.0 with phosphoric acid) in a specific ratio (e.g., 645:350).[10]
-
Standard Solution Preparation: Accurately weigh and dissolve the L-Alanyl-L-alanine reference standard in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the L-Alanyl-L-alanine sample to be tested in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: Amino bonded silica (B1680970) gel column[10]
-
Flow Rate: 0.7 ml/min[10]
-
Column Temperature: 30°C[10]
-
Detection Wavelength: 215 nm[10]
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the L-Alanyl-L-alanine peak based on its retention time and the calibration curve.
-
Calculate the purity of the sample.
-
Signaling Pathways
Currently, there is a lack of direct evidence for specific signaling pathways that are directly activated by L-Alanyl-L-alanine. However, it is known that its constituent amino acid, L-alanine, can influence cellular signaling. For instance, L-alanine has been shown to activate the AMP-activated protein kinase (AMPK) pathway in hepatic cells, which plays a crucial role in regulating cellular energy metabolism.[11][12][13] It is plausible that upon cellular uptake and hydrolysis, the released L-alanine from L-Alanyl-L-alanine could contribute to the activation of such pathways.
Further research is required to elucidate the direct signaling roles of L-Alanyl-L-alanine. The diagram below illustrates a hypothetical pathway where L-Alanyl-L-alanine, after being transported into the cell and hydrolyzed, could influence the AMPK signaling cascade through the action of its constituent L-alanine.
Hypothetical Signaling Influence of L-Alanyl-L-alanine via L-alanine
Caption: Hypothetical mechanism of L-Alanyl-L-alanine's influence on cellular signaling.
Conclusion
L-Alanyl-L-alanine is a versatile and valuable dipeptide for a wide array of research and drug development applications. Its commercial availability in high purity grades, coupled with its beneficial properties as a stable amino acid source and a synthetic building block, underscores its importance in the scientific community. The protocols provided herein offer a foundation for the effective utilization of L-Alanyl-L-alanine in the laboratory and industrial settings. Further investigation into its potential direct signaling roles will undoubtedly expand its application horizon.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 1948-31-8: L-Alanyl-L-alanine | CymitQuimica [cymitquimica.com]
- 4. Buy d-Alanyl-l-alanine | 1115-78-2 | >98% [smolecule.com]
- 5. L-Alanyl-l-alanine | CAS No- 1948-31-8 | Simson Pharma Limited [simsonpharma.com]
- 6. L Alanine at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 7. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of N-L-Alanyl-L-alanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. N-L-Alanyl-L-alanine | SIELC Technologies [sielc.com]
- 10. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
- 11. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]
- 12. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Ala-Ala-OH as a Building Block for Larger Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dipeptide H-Ala-Ala-OH (L-Alanyl-L-Alanine) as a fundamental building block in the synthesis of larger, biologically active peptides. Detailed protocols for peptide synthesis, purification, and characterization are provided, with a specific focus on the antimicrobial peptide Aurein (B1252700) 1.2, which incorporates an Ala-Ala-like motif and serves as a pertinent example.
Introduction to this compound
This compound, or L-Alanyl-L-Alanine, is a dipeptide composed of two L-alanine residues. Its simple, non-polar nature and defined stereochemistry make it a valuable component in peptide chemistry.[1] As a readily available and stable dipeptide unit, it can be efficiently incorporated into longer peptide chains using standard solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methodologies.[2][3] The inclusion of the Ala-Ala motif can influence the secondary structure of peptides, often promoting α-helical or β-sheet conformations, which are crucial for biological activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its use in synthetic protocols and for the characterization of resulting peptides.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₂N₂O₃ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Melting Point | 280-285 °C (decomposes) | |
| Solubility | Soluble in water | |
| CAS Number | 1948-31-8 | [1] |
Application in the Synthesis of Aurein 1.2: An Antimicrobial Peptide
Aurein 1.2 is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog, Litoria aurea.[4] Its sequence is GLFDIIKKIAESF-NH₂. While not a direct repetition of Ala-Ala, the presence of the Ile-Ala sequence at positions 9 and 10 is structurally significant. The principles of incorporating dipeptides like this compound are directly applicable to the synthesis of such peptides. Aurein 1.2 exhibits broad-spectrum activity against Gram-positive bacteria and has been the subject of numerous studies to enhance its potency and reduce its toxicity.[5][6]
Aurein 1.2 acts through a membrane-disruptive mechanism known as the "carpet model".[4][7] This process does not involve the formation of specific transmembrane pores but rather a detergent-like effect on the bacterial cell membrane.
The key steps are:
-
Electrostatic Attraction: The cationic nature of Aurein 1.2 facilitates its initial binding to the negatively charged components of the bacterial cell membrane, such as lipoteichoic acid in Gram-positive bacteria.[8]
-
Peptide Accumulation: The peptide molecules accumulate on the membrane surface, forming a "carpet-like" layer.
-
Membrane Disruption: Once a threshold concentration is reached, the peptides induce membrane permeabilization and disintegration, leading to the leakage of intracellular contents and ultimately cell death.[4][9]
References
- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallization of H-Ala-Ala-OH for X-ray Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of the dipeptide L-Alanyl-L-alanine (H-Ala-Ala-OH), a crucial step for determining its three-dimensional structure through X-ray diffraction analysis. The following methods are based on established crystallization techniques for small molecules and peptides and are intended to serve as a starting point for obtaining high-quality single crystals.
Introduction
Crystallization is a critical process in structural biology and materials science, aiming to produce well-ordered, single crystals suitable for X-ray crystallography. For a small peptide like this compound, obtaining high-quality crystals is achievable through various common techniques. The choice of method and specific conditions can significantly influence crystal size, morphology, and diffraction quality. This document outlines protocols for the most prevalent and effective crystallization methods: slow evaporation and vapor diffusion.
Key Crystallization Techniques
The primary techniques for crystallizing small molecules like this compound include slow evaporation, slow cooling, and vapor diffusion.[1][2][3][4][5] Slow evaporation is a straightforward method where the solvent is gradually removed from a solution, increasing the solute concentration to the point of supersaturation and subsequent crystal formation.[1][2][4] Vapor diffusion, a widely successful technique, involves the controlled diffusion of a precipitant vapor into a droplet containing the molecule of interest, slowly inducing crystallization.[1][6]
General Considerations
-
Purity: The purity of the this compound sample is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction.
-
Solvent Selection: The choice of solvent is critical.[1] this compound is soluble in water, which is a common solvent for crystallizing amino acids and peptides.[2] Mixtures of water with organic solvents like ethanol (B145695) or isopropanol (B130326) can also be effective.
-
Temperature: Temperature affects solubility and the rate of crystal growth. Experiments are often conducted at room temperature or in a temperature-controlled environment to slow down the process and yield better crystals.[2][5]
-
pH: For ionizable molecules like peptides, the pH of the solution can influence solubility and crystal packing. It may be beneficial to screen a range of pH values.[7][8]
Data Presentation: Crystallization Parameters
The following table summarizes typical starting conditions for the crystallization of this compound. These parameters should be optimized to achieve the best results.
| Parameter | Slow Evaporation | Vapor Diffusion (Hanging/Sitting Drop) |
| This compound Conc. | 10 - 50 mg/mL | 10 - 50 mg/mL |
| Solvent System | Water, Ethanol/Water, Isopropanol/Water | Water, buffered aqueous solutions |
| Precipitant | Not directly applicable | Ethanol, Isopropanol, Acetone, Dioxane |
| Temperature | 4°C, Room Temperature (~20°C) | 4°C, Room Temperature (~20°C) |
| pH Range | 4.0 - 9.0 | 4.0 - 9.0 |
| Vessel | Small vial, beaker, NMR tube | 24-well or 96-well crystallization plates |
| Typical Timeframe | Days to weeks | Days to weeks |
Experimental Protocols
Protocol 1: Slow Evaporation
This is one of the simplest methods for growing single crystals.[1][2]
Materials:
-
This compound
-
Solvent (e.g., deionized water, 95% ethanol)
-
Small glass vial or beaker
-
Parafilm or a loose-fitting cap
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. Ensure all the solid has dissolved. If necessary, gently warm the solution to aid dissolution and then allow it to cool to room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or undissolved particles.
-
Cover the vial with parafilm, and pierce a few small holes in it to allow for slow evaporation of the solvent. Alternatively, use a loose-fitting cap.[2]
-
Place the vial in a vibration-free location.[5]
-
Monitor the vial periodically for crystal growth. This process can take several days to weeks.
-
Once suitable crystals have formed, carefully harvest them using a nylon loop for X-ray diffraction analysis.[9]
Protocol 2: Vapor Diffusion (Hanging Drop Method)
Vapor diffusion is a highly effective method, especially when working with small amounts of material.[1][6]
Materials:
-
This compound
-
Buffer solutions (e.g., citrate, phosphate, Tris)
-
Precipitant solutions (e.g., ethanol, isopropanol)
-
24-well hanging drop crystallization plate
-
Siliconized glass cover slips
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 20 mg/mL) in a suitable buffer.
-
In each well of the crystallization plate, pipette 500 µL of the precipitant solution (reservoir solution).
-
On a siliconized cover slip, place a 1 µL drop of the this compound solution.
-
Add 1 µL of the reservoir solution to the drop containing the peptide.
-
Carefully invert the cover slip and place it over the reservoir well, sealing the well with vacuum grease to ensure an airtight seal.
-
The drop will equilibrate with the reservoir via vapor diffusion, causing the concentration of both the peptide and the precipitant in the drop to slowly increase, leading to crystallization.[10]
-
Store the plate in a stable, vibration-free environment and monitor for crystal growth over time.[11]
Mandatory Visualization
Caption: Experimental workflow for this compound crystallization.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. iucr.org [iucr.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. unifr.ch [unifr.ch]
- 7. cambrex.com [cambrex.com]
- 8. researchgate.net [researchgate.net]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of H-Ala-Ala-OH in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility issues with the dipeptide H-Ala-Ala-OH in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, also known as L-Alanyl-L-alanine, is a dipeptide composed of two alanine (B10760859) amino acid residues. Its solubility is a critical factor in a wide range of applications, including biochemical assays, cell culture studies, and drug formulation, as undissolved peptide can lead to inaccurate concentration measurements and unreliable experimental results.[1]
Q2: What are the key factors influencing the solubility of this compound?
A2: The solubility of this compound is influenced by several factors:
-
pH of the buffer: The charge state of the N-terminal amino group and the C-terminal carboxyl group is pH-dependent. Solubility is generally lowest at the isoelectric point (pI) and increases as the pH moves away from the pI.[2][3]
-
Buffer composition and ionic strength: The type of buffer and its salt concentration can impact solubility.
-
Temperature: In many cases, increasing the temperature can enhance the solubility of peptides.[1]
-
Crystal structure: The solid-state properties of the lyophilized peptide can affect its dissolution rate.[1]
-
Presence of co-solvents: Organic solvents can significantly alter the solubility of peptides.[3]
Q3: What is the isoelectric point (pI) of this compound and how does it affect solubility?
A3: The isoelectric point (pI) is the pH at which the net charge of the peptide is zero. For this compound, the pKa of the N-terminal amino group is approximately 8.0 and the pKa of the C-terminal carboxyl group is around 3.3. The pI can be estimated as the average of these two pKa values, which is approximately 5.65. At a pH close to its pI, this compound will have its lowest solubility in aqueous solutions. To improve solubility, it is recommended to adjust the buffer pH to be at least 1-2 units away from the pI.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for highly hydrophobic peptides, organic solvents are often used. This compound is considered a nonpolar dipeptide.[4] It has been reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 200 mg/mL.[4] A general strategy is to first dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO and then slowly add the aqueous buffer to the desired concentration.[5]
Q5: Are there any physical methods to improve the dissolution of this compound?
A5: Yes, sonication and gentle warming can be effective in aiding the dissolution of peptides. Sonication helps to break up aggregates and increase the surface area of the peptide powder, while gentle warming (e.g., to 37-40°C) can increase the kinetic energy of the system and promote dissolution.[2] However, excessive heating should be avoided to prevent potential degradation of the peptide.
Troubleshooting Guide for Low Solubility of this compound
This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues encountered with this compound in buffers.
Problem: this compound is not dissolving or is precipitating out of my buffer.
Step 1: Initial Assessment
-
Verify the peptide: Confirm that you are using this compound.
-
Check the buffer: Ensure the buffer was prepared correctly and the pH is accurate.
-
Perform a small-scale test: Before dissolving the entire batch, test the solubility of a small amount of the peptide.[2]
Step 2: pH Adjustment
-
Rationale: The solubility of this compound is highly dependent on the pH of the buffer, being least soluble around its isoelectric point (pI ≈ 5.65).
-
Action:
-
If your buffer pH is between 5 and 7, consider adjusting it to be more acidic (pH 3-4) or more basic (pH 8-9).
-
For acidic conditions, you can add a small amount of dilute acetic acid or hydrochloric acid.
-
For basic conditions, a dilute solution of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide can be used.
-
Step 3: Use of a Co-Solvent
-
Rationale: this compound is a nonpolar dipeptide, and its solubility in aqueous buffers can be limited. An organic co-solvent can help to solvate the peptide.
-
Action:
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as Dimethyl sulfoxide (DMSO).
-
Once fully dissolved, slowly add the aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration.[5]
-
Caution: Be aware of the final concentration of the organic solvent in your experiment, as it may affect your downstream applications. For most cell-based assays, the final DMSO concentration should be kept low (typically <0.5%).
-
Step 4: Physical Dissolution Aids
-
Rationale: Mechanical energy can help to overcome the energy barrier for dissolution.
-
Action:
Quantitative Data Summary
| Solvent/Buffer | Expected/Reported Solubility | Notes and Recommendations |
| Water | Moderate | A similar dipeptide, H-Ala-d-Ala-OH, has a reported solubility of 125 mg/mL in water. The solubility of this compound is expected to be in a similar range. Adjusting the pH away from the pI (~5.65) will increase solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Moderate | The pH is sufficiently far from the pI for moderate solubility. If issues arise, consider the troubleshooting steps above. |
| Tris-HCl Buffer, pH 7.4-8.5 | Good | The slightly basic pH of Tris buffers should promote the deprotonation of the carboxylic acid group, leading to a net negative charge and enhanced solubility. |
| MES Buffer, pH 5.5-6.7 | Low to Moderate | The pH of MES buffer is close to the pI of this compound, which may result in lower solubility. Adjusting the pH or using a co-solvent is recommended. |
| Dimethyl sulfoxide (DMSO) | ≥ 200 mg/mL[4] | Excellent solvent for creating a concentrated stock solution, which can then be diluted into an aqueous buffer. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in Aqueous Buffer
-
Weigh the desired amount of lyophilized this compound powder in a sterile conical tube.
-
Add the desired volume of your chosen aqueous buffer (e.g., PBS, pH 7.4).
-
Vortex the tube for 1-2 minutes.
-
If the peptide is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the solution to 37°C for 10-15 minutes with occasional vortexing.
-
Once dissolved, sterile-filter the solution through a 0.22 µm filter.
-
Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.
Protocol for Preparing a Stock Solution of this compound using a Co-Solvent
-
Weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the tube (e.g., 20-50 µL for 1-5 mg of peptide).
-
Vortex thoroughly until the peptide is completely dissolved. The solution should be clear.
-
While vortexing, slowly add your desired aqueous buffer drop-by-drop to the concentrated peptide-DMSO solution until you reach the final desired concentration.
-
If any precipitation occurs during the addition of the aqueous buffer, you may have exceeded the solubility limit in the mixed solvent system.
-
Store the stock solution as recommended, typically at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for low this compound solubility.
Caption: Relationship between pH, charge, and this compound solubility.
References
- 1. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biomatik.com [biomatik.com]
Technical Support Center: Optimizing Cleavage of H-Ala-Ala-OH from Resin Support
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of the dipeptide H-Ala-Ala-OH from its solid-phase synthesis resin support.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Peptide Yield | Incomplete cleavage from the resin. | - Extend the cleavage reaction time to 2-3 hours. - Ensure a sufficient volume of the cleavage cocktail is used to fully swell the resin (approximately 10 mL per gram of resin). - If using a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC), ensure the cleavage cocktail has an adequate TFA concentration (a mild 1-5% TFA in DCM may be sufficient, but for complete cleavage, a higher concentration might be necessary). For Wang resin, a high concentration of TFA (e.g., 95%) is required. |
| The peptide is not precipitating from the ether. | - this compound is a small and relatively polar dipeptide, which can lead to some solubility in diethyl ether, especially in the presence of residual TFA.[1] - Concentrate the TFA filtrate under a stream of nitrogen before adding it to cold diethyl ether.[2] - Use a larger volume of cold diethyl ether (10-20 times the volume of the TFA solution). - Ensure the diethyl ether is ice-cold (-20°C or lower) to maximize precipitation.[3] - Allow the precipitation mixture to stand at a low temperature (e.g., 4°C) for an extended period (e.g., overnight) to encourage precipitation.[4] | |
| Loss of peptide during workup. | - Be careful when decanting the ether supernatant after centrifugation, as the peptide pellet may be loose. - Check the ether supernatant for dissolved peptide before discarding. If suspected, evaporate the ether to see if any product is recovered. | |
| Yellow or Sticky Crude Peptide | Presence of scavengers or other impurities from the cleavage cocktail. | - Although this compound does not have sensitive side chains requiring extensive scavenging, residual scavengers from a standard lab cocktail can co-precipitate. - Perform multiple washes (at least 3) of the peptide pellet with cold diethyl ether to remove organic impurities.[3] - If the peptide is intended for biological assays, consider a final wash with a different solvent like cold methyl tert-butyl ether (MTBE) to remove different impurities. |
| Incomplete removal of TFA. | - Residual TFA can make the peptide appear oily or sticky. - After the final ether wash, dry the peptide thoroughly under a high vacuum for several hours to remove all traces of TFA and ether. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective cleavage cocktail for this compound?
A1: For a simple and unprotected dipeptide like this compound, a standard and effective cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[5] Since this compound lacks sensitive amino acid residues prone to alkylation, the primary role of TIS is to scavenge carbocations generated from the resin linker.
Q2: How does the choice of resin (Wang vs. 2-Chlorotrityl Chloride) affect the cleavage of this compound?
A2: The choice of resin significantly impacts the cleavage conditions.
-
Wang Resin: This is a standard resin for producing peptides with a C-terminal carboxylic acid.[6] Cleavage from Wang resin requires strong acidic conditions, typically 95% TFA, for 1-2 hours.[4]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for much milder cleavage conditions.[7] This can be advantageous for minimizing potential side reactions, even for a simple dipeptide. Cleavage can be achieved with as little as 1-5% TFA in Dichloromethane (DCM), which can yield a purer crude product.[8] Studies have shown that cleavage of peptides from 2-CTC resin can be quantitative (100%) under optimal conditions.[9]
Q3: My this compound dipeptide won't precipitate after adding diethyl ether. What should I do?
A3: This is a common issue with small, hydrophilic peptides. Here are several steps you can take:
-
Concentrate the TFA: Before adding to ether, reduce the volume of your TFA solution using a stream of nitrogen. This increases the concentration of the peptide relative to the TFA.[2]
-
Increase the Ether Volume: Use a significantly larger volume of ice-cold diethyl ether, at least 10-20 times the volume of your concentrated TFA solution.
-
Lower the Temperature: Ensure your ether is thoroughly chilled (ideally -20°C or colder in an explosion-proof freezer). You can also place the precipitation mixture in an ice-salt bath or freezer for 30 minutes to overnight to maximize precipitation.[4]
-
Alternative Solvents: If diethyl ether is consistently failing, you can try precipitating with another non-polar solvent like methyl tert-butyl ether (MTBE).
-
Direct Purification: If precipitation is extremely difficult, you can evaporate the TFA completely and purify the resulting residue directly via HPLC.[1]
Q4: Is it necessary to use scavengers like TIS for cleaving this compound?
A4: While this compound does not have amino acid side chains that are susceptible to modification by carbocations, the cleavage of the linker from the resin itself generates these reactive species. Using a scavenger like TIS is still highly recommended to "trap" these carbocations and prevent them from reacting with the cleaved peptide or leading to other side products, thus ensuring a cleaner crude product.
Quantitative Data Summary
The following table summarizes the expected cleavage efficiency for this compound from different resin supports based on available literature for similar peptides.
| Resin Type | Cleavage Cocktail | Reaction Time | Expected Cleavage Yield | Reference(s) |
| Wang Resin | 95% TFA / 2.5% H₂O / 2.5% TIS | 1 - 2 hours | >90% (Typical) | [9][10] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 1-5% TFA in DCM | 30 - 60 minutes | >95% | [7][8] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2% TFA in Anisole or Toluene | 30 - 60 minutes | ~100% | [9] |
Note: Yields are highly dependent on the specific synthesis conditions, including resin loading and the efficiency of the coupling steps.
Experimental Protocols
Protocol 1: Cleavage of this compound from Wang Resin
-
Resin Preparation:
-
Place the dried this compound-Wang resin (e.g., 100 mg) into a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) and dry under a high vacuum for at least 1 hour.[11]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. For 100 mg of resin, 2 mL of the cocktail is sufficient.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 1-2 hours.[4]
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail (e.g., 2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a larger centrifuge tube, add 20 mL of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate should form.
-
Incubate the mixture at -20°C for at least 30 minutes.
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with 10 mL of cold diethyl ether, vortex, centrifuge, and decant. Repeat this wash step two more times.[3]
-
-
Drying:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude this compound as a white solid.
-
Protocol 2: Cleavage of this compound from 2-Chlorotrityl Chloride (2-CTC) Resin (Mild Conditions)
-
Resin Preparation:
-
Follow the same resin preparation steps as for Wang resin.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare a fresh cleavage cocktail of 2% TFA in DCM. For 100 mg of resin, prepare 5 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by HPLC.[7]
-
-
Peptide Isolation and Precipitation:
-
Follow the same peptide isolation, precipitation, washing, and drying steps as for the Wang resin protocol. Due to the lower concentration of TFA, precipitation may be more efficient.
-
Visualizations
Caption: General experimental workflow for the cleavage of this compound from the resin support.
Caption: Troubleshooting decision tree for low peptide yield during this compound cleavage.
References
- 1. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum [scholarworks.indianapolis.iu.edu]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 7. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Side-product formation in H-Ala-Ala-OH synthesis and removal
Technical Support Center: H-Ala-Ala-OH Synthesis
Welcome to the technical support center for this compound synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products formed during the synthesis of this compound?
A1: During the synthesis of this compound, several side-products can form. The most common include:
-
Diketopiperazine (DKP): A cyclic dipeptide, cyclo(Ala-Ala), formed by the intramolecular cyclization of the H-Ala-Ala- dipeptide, especially when it is anchored to a solid support.[1][2] This is a very common side reaction at the dipeptide stage.[3]
-
Racemized Products: The L-Alanine can convert to its D-enantiomer, leading to the formation of diastereomers such as H-D-Ala-L-Ala-OH and H-L-Ala-D-Ala-OH.[4][5][6] This is an inherent problem in peptide synthesis that can occur during the amino acid activation and coupling steps.[4]
-
Deletion Sequences: Incomplete coupling can result in the presence of unreacted starting material, H-Ala-OH.[7][8]
-
N-Acylurea Adducts: When using carbodiimide (B86325) coupling reagents like DCC or DIC, the activated amino acid can rearrange to form a stable N-acylurea, which cannot react further.[9]
Q2: What is diketopiperazine (DKP) formation and why is it a major concern for this compound synthesis?
A2: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS).[3] The free N-terminal amine of the second amino acid (Alanine in this case) attacks the ester linkage that connects the first amino acid to the resin. This attack cleaves the dipeptide from the resin, forming a stable six-membered cyclic ring called a diketopiperazine.[1][10] For this compound, this results in cyclo(Ala-Ala). It is a major concern because it leads to a significant loss of the desired linear peptide from the resin, reducing the overall yield.[1] This side reaction is particularly prevalent in Fmoc-based synthesis strategies.[3]
Q3: What is racemization and how does it affect my this compound synthesis?
A3: Racemization is the process where a pure chiral molecule, such as an L-amino acid, is converted into a mixture of both its L- and D-enantiomers.[6][11] In the context of this compound synthesis, the α-carbon of the alanine (B10760859) residue being coupled can lose its stereochemical integrity during the carboxyl group activation step.[5] This leads to the incorporation of D-alanine into the peptide chain, resulting in diastereomeric impurities like H-D-Ala-L-Ala-OH. These impurities have the same mass as the target peptide but different three-dimensional structures, which can be difficult to separate and may significantly alter the biological activity of the final product.[11]
Q4: How can I detect and quantify impurities in my synthesized this compound?
A4: The primary methods for detecting and quantifying impurities in peptide synthesis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]
-
Reverse-Phase HPLC (RP-HPLC): This is the most effective technique for separating the desired this compound peptide from impurities. Diastereomers caused by racemization can often be separated using a high-resolution C18 column and an optimized gradient.[7][11] The relative peak area in the chromatogram corresponds to the purity of the peptide.
-
Mass Spectrometry (MS): MS is used to identify the molecular weights of the components in your sample. It can confirm the mass of your target peptide and help identify impurities. For example, it can detect deletion sequences (lower mass) or unexpected adducts (higher mass).[7] However, MS cannot distinguish between diastereomers (e.g., H-L-Ala-L-Ala-OH and H-D-Ala-L-Ala-OH) as they have identical masses.
Troubleshooting Guides
Issue 1: Presence of a major byproduct with a mass of ~142 g/mol , identified as cyclo(Ala-Ala).
-
Problem: Significant Diketopiperazine (DKP) formation.
-
Root Cause: This occurs when the unprotected N-terminal amine of the second residue (Ala) intramolecularly attacks the resin ester bond, cleaving the dipeptide from the support.[1] This is common for dipeptides, especially when using Fmoc chemistry.[3]
-
Mitigation Strategies:
-
Choice of Resin: Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this resin's linkage inhibits the back-side attack required for DKP formation.[3]
-
Coupling Protocol: Couple the second amino acid (Fmoc-Ala-OH) immediately after the deprotection of the first residue on the resin. Avoid long hold times after the Fmoc deprotection step.[12]
-
Protecting Group Strategy: If possible, synthesize the dipeptide in solution first (as Fmoc-Ala-Ala-OH) and then attach it to the resin. This bypasses the vulnerable dipeptide stage on the solid support.
-
Issue 2: HPLC analysis shows a peak eluting close to the main product peak, but MS confirms it has the same mass.
-
Problem: Racemization leading to diastereomer formation.
-
Root Cause: The activation of the Fmoc-Ala-OH carboxyl group for coupling makes the α-proton acidic and susceptible to abstraction by a base, leading to a loss of stereochemistry.[5] The extent of racemization is highly dependent on the coupling reagents, base, and reaction time.[11][13]
-
Mitigation Strategies:
-
Optimize Coupling Reagents: Use coupling reagents and additives known to suppress racemization. Carbodiimides (like DIC) combined with an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally preferred over "hotter" reagents like HATU when racemization is a concern.[3][9][13]
-
Control the Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[5][9] Ensure you are using the correct stoichiometry of the base.
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before coupling. A short pre-activation time (5-10 minutes) is often sufficient.[11]
-
Temperature Control: Perform the coupling reaction at room temperature or lower (e.g., 0 °C), as higher temperatures can increase the rate of racemization.[11]
-
Data Presentation
Table 1: Influence of Coupling Reagents and Additives on Racemization Risk
| Coupling Reagent | Additive | Base | Racemization Risk | Notes |
| DIC/HATU | N/A | DIPEA/NMM | High | HATU is a potent activator; can lead to significant racemization, especially with susceptible amino acids.[13] |
| HBTU/TBTU | N/A | DIPEA/NMM | Moderate to High | Common uronium/aminium reagents; risk of racemization is a known drawback.[9] |
| DCC/DIC | HOBt/HOAt | NMM/DIPEA | Low to Moderate | The addition of HOBt or HOAt significantly suppresses racemization by preventing the formation of the highly reactive oxazolone (B7731731) intermediate.[3][9] |
| DCC/DIC | Oxyma | NMM/DIPEA | Low | Oxyma is a modern, non-explosive alternative to HOBt that is very effective at suppressing racemization.[13] |
| BOP/PyBOP | N/A | DIPEA/NMM | Moderate | Phosphonium-based reagents; effective but can still cause racemization. PyBOP is a safer alternative to the toxic BOP.[9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Fmoc SPPS
-
Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin or similar. Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Drain and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
-
Final Deprotection: After the final coupling, repeat the Fmoc deprotection step as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.
Protocol 2: Purification of Crude this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% TFA in water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[7]
-
Gradient: A shallow gradient is recommended for dipeptides. For example, 5% to 25% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 214 nm.[7]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final this compound product as a white powder.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Pathway of Diketopiperazine (DKP) side-product formation.
Caption: Mechanism of racemization via oxazolone intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Ala-Ala-OH Aggregation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding H-Ala-Ala-OH aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound, or L-Alanyl-L-alanine, is a dipeptide composed of two alanine (B10760859) amino acid residues. Due to the hydrophobic nature of the alanine side chains (methyl groups), this compound has a tendency to self-associate and aggregate in aqueous solutions. This aggregation can lead to several experimental issues, including:
-
Loss of active material: Aggregated peptides may precipitate out of solution, reducing the effective concentration for your experiment.
-
Inaccurate quantification: Aggregates can interfere with analytical techniques, leading to erroneous measurements of peptide concentration.
-
Altered biological activity: The biological activity of the aggregated form may differ significantly from the monomeric peptide.[1]
-
Reduced stability and shelf life: Aggregation is a sign of formulation instability.[2]
Q2: What are the primary factors that influence this compound aggregation?
Several factors can promote the aggregation of this compound in solution:
-
Concentration: Higher concentrations of the dipeptide increase the likelihood of intermolecular interactions and subsequent aggregation.[3]
-
pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge of the molecule is zero.[3][4] At the pI, electrostatic repulsion between molecules is minimized, facilitating aggregation.
-
Temperature: The effect of temperature on solubility can be complex. While solubility generally increases with temperature, elevated temperatures can also promote hydrophobic interactions and increase the rate of aggregation.[3][5]
-
Ionic Strength: The salt concentration of the solution can influence aggregation. At low ionic strengths, salts can help to solubilize the peptide. However, at high concentrations, salts can "salt out" the peptide, reducing its solubility and promoting aggregation.[3]
-
Mechanical Stress: Agitation, such as vortexing or vigorous stirring, can introduce energy that may induce aggregation.[3]
Q3: How can I estimate the isoelectric point (pI) of this compound?
The isoelectric point (pI) of a simple dipeptide like this compound can be estimated by averaging the pKa values of its N-terminal amino group and its C-terminal carboxyl group.
-
The typical pKa of the α-carboxyl group in peptides is around 2.34.[6]
-
The typical pKa of the α-amino group in peptides is around 9.69.[6]
Therefore, the estimated pI of this compound is: pI ≈ (pKaCOOH + pKaNH2) / 2 pI ≈ (2.34 + 9.69) / 2 pI ≈ 6.02
This indicates that this compound is least soluble and most likely to aggregate at a pH of approximately 6.0.
Troubleshooting Guide: this compound Aggregation Issues
Problem: I'm observing precipitation or cloudiness in my this compound solution.
This is a common sign of aggregation and precipitation. Follow these steps to troubleshoot the issue:
Step 1: Assess the Solution's pH
-
Question: What is the pH of your buffer?
-
Action: Measure the pH of your solution. If it is close to the estimated pI of this compound (~6.0), adjust the pH to be at least 2 units away from the pI.
-
For acidic conditions (e.g., pH 4.0), the peptide will have a net positive charge, increasing solubility.
-
For basic conditions (e.g., pH 8.0), the peptide will have a net negative charge, also increasing solubility.
-
Step 2: Evaluate the Concentration
-
Question: What is the concentration of this compound in your solution?
-
Action: If possible, try working with a lower concentration of the dipeptide.
Step 3: Consider the Temperature
-
Question: At what temperature are you preparing and storing your solution?
-
Action: Prepare the solution at room temperature. For storage, it is generally recommended to store peptide solutions at -20°C or -80°C to minimize degradation and aggregation over time. Avoid repeated freeze-thaw cycles.
Step 4: Use of Excipients
-
Question: Are you using any solubility-enhancing excipients?
-
Action: If the above steps do not resolve the issue, consider adding excipients to your formulation. The effectiveness of an excipient is peptide-dependent, so some optimization may be required.
-
Amino Acids: Arginine and proline have been shown to increase the solubility and reduce the aggregation of some peptides.[7]
-
Surfactants: Low concentrations of non-ionic surfactants, such as polysorbates (e.g., Tween 80) or dodecyl maltoside, can help to prevent aggregation by interacting with hydrophobic regions of the peptide.[8]
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize peptides in solution.[9]
-
Quantitative Data
Table 1: Aqueous Solubility of this compound at Different Temperatures
| Temperature (°C) | Temperature (K) | Molar Solubility (mol/L) | Solubility (g/L) |
| 20 | 293.15 | 1.15 | 184.2 |
| 25 | 298.15 | 1.28 | 205.0 |
| 30 | 303.15 | 1.42 | 227.5 |
| 35 | 308.15 | 1.58 | 253.1 |
| 40 | 313.15 | 1.75 | 280.3 |
| 45 | 318.15 | 1.94 | 310.8 |
| 50 | 323.15 | 2.15 | 344.4 |
Data adapted from a study on the melting properties and solubility of dipeptides. The original data was presented in mole fraction and has been converted to molarity and g/L for practical use, assuming the density of the saturated solution is approximately 1 g/mL.[5]
Experimental Protocols
Protocol 1: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.[10][11]
Materials:
-
This compound solution to be tested
-
Appropriate buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any extrinsic dust particles.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged to obtain a reliable size distribution.
-
-
Data Analysis:
-
Analyze the size distribution profile. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated sample. The presence of larger species or a multimodal distribution suggests the formation of aggregates.
-
Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a fluorescence-based method used to detect the formation of amyloid-like β-sheet structures, which are common in peptide and protein aggregates.[12]
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reaction Mixtures:
-
In each well of the microplate, add the this compound solution at the desired concentration.
-
Add ThT to a final concentration of 10-25 µM.
-
Include control wells containing only the buffer and ThT (for background fluorescence) and wells with a known aggregating peptide as a positive control, if available.
-
-
Incubation and Measurement:
-
Incubate the plate in the fluorescence reader at a specific temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm. Shaking between reads can sometimes promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates.
-
Visualizations
Caption: General pathway of this compound aggregation.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurelis.com [neurelis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. medium.com [medium.com]
- 11. zentriforce.com [zentriforce.com]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting peak tailing for H-Ala-Ala-OH in reverse-phase HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of peptides, with a specific focus on resolving peak tailing for H-Ala-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a small, polar dipeptide like this compound in RP-HPLC?
Peak tailing for this compound, an alanine (B10760859) dipeptide, in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of the peptide's basic amino terminus with acidic residual silanol (B1196071) groups on the silica-based column packing material.[1][2][3][4][5] These interactions are more pronounced when the mobile phase pH is not optimized.[1][6] Other contributing factors can include column degradation, sample overload, and issues with the mobile phase composition.[6][7]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like peptides.[8][9] this compound has two primary ionizable groups: the N-terminal amino group (a base) and the C-terminal carboxylic acid group (an acid). At a low pH (around 2-3), the carboxylic acid is protonated (neutral), and the amino group is protonated (positively charged).[6] This low pH also suppresses the ionization of residual silanol groups on the silica (B1680970) stationary phase, minimizing the undesirable secondary ionic interactions that lead to peak tailing.[2][4][5] Conversely, at a mid-range pH, both the analyte and silanol groups can be ionized, leading to significant peak tailing.[1]
Q3: What is the role of an ion-pairing agent like trifluoroacetic acid (TFA) in improving the peak shape of this compound?
Ion-pairing agents are frequently used in peptide separations to improve peak shape and retention.[10][11] Trifluoroacetic acid (TFA) is a strong acid that serves two main purposes. Firstly, it effectively lowers the mobile phase pH to protonate the silanol groups.[12] Secondly, the trifluoroacetate (B77799) anion pairs with the positively charged amino terminus of this compound.[12][13] This ion-pairing neutralizes the charge on the peptide, reducing its interaction with any remaining ionized silanols and promoting a more uniform interaction with the hydrophobic stationary phase, resulting in sharper, more symmetrical peaks.[12]
Q4: Can column choice impact peak tailing for this compound?
Yes, the choice of HPLC column is crucial. For basic compounds like this compound, it is highly recommended to use a modern, high-purity silica column that has been "end-capped."[1][6] End-capping is a process where the residual silanol groups are chemically deactivated with a small, inert silane, which significantly reduces the potential for secondary interactions.[14] Columns with novel bonding chemistries, such as those with polar-embedded groups or hybrid silica particles, can also offer improved peak shape for polar and basic analytes.[6]
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for the dipeptide this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Below is a step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps & Experimental Protocols
Step 1: Mobile Phase Optimization
Issue: An inappropriate mobile phase pH is a primary cause of peak tailing for ionizable peptides.
Solution: Ensure the mobile phase pH is low enough to protonate both the analyte's amino group and the column's residual silanol groups.
Experimental Protocol: Mobile Phase Preparation
-
Aqueous Component (Solvent A):
-
Start with high-purity (18 MΩ·cm) water.
-
Add an acidic modifier. Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is a common and effective choice for peptide analysis.[10][11] Alternatively, 0.1% formic acid can be used, which is more MS-friendly but may provide less sharp peaks in some cases.[10][12]
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Degas the mobile phase by sonication, sparging with helium, or using an in-line degasser.
-
-
Organic Component (Solvent B):
-
Use HPLC-grade acetonitrile (B52724) or methanol.
-
Add the same concentration of the acidic modifier (e.g., 0.1% TFA) as in the aqueous component to maintain a consistent pH throughout the gradient.
-
Filter and degas the organic mobile phase as described for the aqueous component.
-
| Mobile Phase Modifier | Typical Concentration | Resulting pH (approx.) | Suitability for MS | Notes |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | 2.0 - 2.5 | Poor (causes ion suppression) | Excellent for peak shape due to strong ion-pairing.[12] |
| Formic Acid (FA) | 0.1% | 2.5 - 2.7 | Good | A good alternative to TFA for LC-MS applications.[10] |
| Phosphoric Acid | 10-50 mM | 2.0 - 3.0 | Poor (non-volatile) | Can be used for UV detection but is not suitable for MS. |
Step 2: Column Evaluation and Maintenance
Issue: An old, contaminated, or inappropriate column can lead to significant peak tailing.
Solution: Use a high-quality, end-capped C18 column and ensure it is properly maintained.
Experimental Protocol: Column Flushing and Regeneration
If you suspect column contamination or degradation:
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column):
-
20 column volumes of your mobile phase without the buffer/acid (e.g., water/acetonitrile).
-
20 column volumes of 100% acetonitrile.
-
20 column volumes of isopropanol (B130326) (if heavily contaminated with non-polar compounds).
-
20 column volumes of 100% acetonitrile.
-
Re-equilibrate with the initial mobile phase conditions for at least 20 column volumes.
-
-
Reconnect the column in the correct direction and test its performance with a standard. If peak shape does not improve, the column may be permanently damaged and require replacement.[6]
Step 3: Sample and Injection Considerations
Issue: Injecting too much sample (mass overload) or using a sample solvent stronger than the initial mobile phase can cause peak distortion.
Solution: Reduce the injection volume or sample concentration, and ensure the sample solvent is compatible with the mobile phase.
Experimental Protocol: Sample Preparation
-
Concentration: For analytical scale, aim for a sample concentration that is within the linear range of your detector. If you observe that peak tailing worsens with increasing concentration, this indicates mass overload.[7] Dilute the sample and reinject.
-
Sample Solvent: Ideally, dissolve your this compound standard or sample in the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).[6][7] If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase and inject the smallest possible volume.
Step 4: System Check
Issue: Excessive volume between the injector, column, and detector (extra-column volume) can cause band broadening and peak tailing.
Solution: Minimize tubing lengths and use narrow internal diameter (ID) tubing.
Troubleshooting System Connections:
-
Tubing: Use pre-cut, narrow ID (e.g., 0.12 mm or 0.005 inches) PEEK tubing where possible, especially between the column and the detector.[1]
-
Fittings: Ensure all fittings are correctly tightened and that the tubing is bottomed out in the connection port to avoid dead volumes.
-
Detector Flow Cell: Ensure the appropriate volume flow cell is installed for your application.
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reproducible HPLC results.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. biotage.com [biotage.com]
- 9. agilent.com [agilent.com]
- 10. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC Technical Tip [discover.phenomenex.com]
Technical Support Center: TFA Counterion Removal from H-Ala-Ala-OH Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing trifluoroacetic acid (TFA) counterions from H-Ala-Ala-OH samples. Find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA counterions from my this compound sample?
Trifluoroacetic acid is a strong acid commonly used during solid-phase peptide synthesis and purification.[1][2] However, residual TFA in the final peptide product can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to misleading results in cell-based assays by affecting cell growth, viability, or signaling.
-
Biological Activity Interference: The presence of TFA can alter the secondary structure and biological activity of peptides.[1]
-
Assay Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.[3]
Q2: What are the most common methods for removing TFA from peptide samples?
The two most widely adopted methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This technique involves dissolving the peptide in a dilute HCl solution and then freeze-drying (lyophilizing) it.[1][2] The stronger acid (HCl) displaces the weaker TFA, which is subsequently removed as a volatile acid during lyophilization.[4] This process is typically repeated multiple times for optimal results.[1]
-
Ion-Exchange Chromatography (IEX): This chromatographic method separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the TFA ions, allowing them to be washed away. The peptide is then eluted with a different, more biocompatible salt solution, such as acetate (B1210297).[5]
Q3: Which TFA removal method is best suited for this compound?
The choice of method depends on factors such as the required final purity, acceptable peptide recovery, and available laboratory equipment. This compound is a small, hydrophilic dipeptide. For such peptides, ion-exchange chromatography can be particularly effective .[2] Lyophilization with HCl is a simpler alternative but may necessitate multiple cycles to achieve complete TFA removal.[4]
Q4: How can I determine the amount of residual TFA in my this compound sample after the removal process?
Several analytical methods can be employed to quantify residual TFA:
-
Ion Chromatography (IC) [5]
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) [6]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Troubleshooting Guides
Issue 1: Low Peptide Recovery After TFA Removal
| Possible Cause | Troubleshooting Steps |
| Peptide loss during lyophilization cycles | - Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved.- Minimize the number of sample transfer steps to reduce physical loss.[4] |
| Peptide precipitation during ion-exchange chromatography | - Optimize the pH and ionic strength of the buffers used. The solubility of this compound is pH-dependent.- Consider performing a small-scale solubility test before processing the entire batch. |
| Non-specific binding to chromatography columns or labware | - Use low-protein-binding tubes and pipette tips.- Pre-condition the ion-exchange column according to the manufacturer's instructions to block non-specific binding sites.[4] |
| Peptide degradation | - Avoid harsh pH conditions and prolonged exposure to room temperature. This compound is generally stable, but degradation can occur under extreme conditions. |
Issue 2: Incomplete TFA Removal
| Possible Cause | Troubleshooting Steps |
| Insufficient lyophilization cycles | - For the HCl method, increase the number of dissolution and lyophilization cycles. Typically, 2-3 cycles are recommended.[1] |
| Inefficient displacement of TFA during ion-exchange | - Ensure the ion-exchange resin has sufficient capacity for the amount of peptide being processed.- Confirm that the resin is properly equilibrated with the exchange buffer.- Increase the concentration or volume of the eluting salt to ensure complete displacement of TFA.[4] |
| TFA contamination from labware or solvents | - Use fresh, high-purity solvents for all solutions.- Thoroughly clean all glassware and labware to remove any potential sources of TFA contamination.[4] |
Issue 3: Altered Peptide Activity in Biological Assays Post-TFA Removal
| Possible Cause | Troubleshooting Steps |
| Residual TFA is still present | - Quantify the TFA level using a sensitive analytical method (e.g., Ion Chromatography).- If necessary, perform additional TFA removal steps.[4] |
| The new counterion (e.g., chloride or acetate) is affecting the assay | - Run a control experiment with the buffer containing the new counterion to assess its effect on the cells or assay components.[4] |
| Peptide has degraded during the TFA removal process | - Analyze the purity and integrity of the peptide using HPLC and mass spectrometry after the removal process to check for degradation products.[4] |
Quantitative Data on TFA Removal Methods
The efficiency of TFA removal can be peptide-dependent. The following table summarizes typical efficiencies for the common methods.
| Method | Typical TFA Removal Efficiency | Peptide Recovery Rate | Notes |
| Lyophilization with HCl (Multiple Cycles) | >95% | 80-95% | Efficiency increases with the number of cycles. May require optimization of HCl concentration (2-10 mM is often recommended to avoid peptide modification).[3] |
| Ion-Exchange Chromatography | >99% | 70-90% | Highly effective for hydrophilic peptides. Recovery can be optimized by careful selection of resin and elution conditions. |
| Reverse-Phase HPLC with alternative acid | Variable | 60-85% | Efficiency depends on the peptide's hydrophobicity and the mobile phase used.[2] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted from established methods for exchanging TFA for chloride ions.[1][2]
-
Dissolution: Dissolve the this compound-TFA salt in distilled water at a concentration of approximately 1 mg/mL. A phosphate (B84403) buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used as an alternative to improve solubility.[1]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1][3]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[1]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, to ensure the formation of a fine, uniform ice crystal structure.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete TFA removal, re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.[1]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the this compound hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography
This method is particularly suitable for peptides that may be sensitive to acidic conditions.
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin (e.g., AG1-X8). Use a 10- to 50-fold excess of anion binding sites in the resin relative to the amount of peptide.[5]
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.
-
Washing: Thoroughly wash the column with several column volumes of distilled water to remove any excess sodium acetate.[5]
-
Sample Loading: Dissolve the this compound-TFA salt in distilled water and apply it to the prepared column.
-
Elution: Elute the column with distilled water. The this compound, now in its acetate salt form, will elute, while the TFA anions remain bound to the resin. Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final this compound acetate salt.[5]
Visualizations
Caption: Overview of common TFA removal workflows.
Caption: Detailed workflow for TFA removal via lyophilization.
Caption: Detailed workflow for TFA removal via ion-exchange.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the long-term storage and stability of H-Ala-Ala-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the long-term storage and stability of the dipeptide H-Ala-Ala-OH (Alanyl-Alanine).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question: I observe a loss of potency or inconsistent results with my this compound sample over time. What could be the cause?
Answer: Loss of potency or inconsistent results are often indicative of sample degradation. The primary causes for this compound degradation are improper storage conditions leading to chemical breakdown. Key factors to consider are:
-
Storage Temperature: this compound, like most peptides, is sensitive to temperature. Storage at temperatures above the recommended -20°C or -80°C can accelerate degradation.[1][2][3][4][5]
-
Moisture Exposure: Lyophilized (powder) this compound is hygroscopic and can absorb moisture from the atmosphere, which can initiate hydrolysis of the peptide bond.[2][3][4] It is crucial to allow the vial to warm to room temperature in a desiccator before opening.[3]
-
pH of Solutions: If you are working with this compound in solution, the pH is a critical factor. Extreme pH values can catalyze hydrolysis. A pH range of 5-6 is generally recommended for peptide solutions to enhance stability.[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can lead to degradation. It is highly recommended to aliquot your stock solution into single-use volumes to avoid this.[1][2]
-
Light Exposure: Prolonged exposure to light can also contribute to the degradation of peptides.[1][4][5]
Question: My lyophilized this compound powder appears clumpy or has a glassy appearance. Is it still usable?
Answer: A clumpy or glassy appearance in lyophilized this compound can indicate moisture absorption.[5] While the peptide may not be completely degraded, its purity and stability could be compromised. It is recommended to perform a purity analysis, such as by High-Performance Liquid Chromatography (HPLC), to assess the integrity of the sample before use. To prevent this, always store lyophilized peptides in a desiccator and allow them to equilibrate to room temperature before opening.[3]
Question: I need to store this compound in solution for my experiments. What is the best way to do this to minimize degradation?
Answer: Storing peptides in solution is generally not recommended for long periods due to lower stability compared to the lyophilized form.[1][5] However, if necessary, follow these guidelines:
-
Use a Sterile Buffer: Dissolve the this compound in a sterile buffer, preferably at a pH of 5-6.[1][2]
-
Aliquot: Divide the stock solution into smaller, single-use aliquots to prevent multiple freeze-thaw cycles.[1][2]
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[6][7]
-
Protect from Light: Store the vials in a light-protected container.[6][7]
Question: I suspect my this compound sample has degraded. How can I confirm this?
Answer: To confirm degradation, you will need to perform an analytical assessment of your sample's purity. The most common and effective method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the intact this compound from potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the parent peptide and any degradation products, which can help in elucidating the degradation pathway.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Hydrolysis: This is the cleavage of the peptide bond between the two alanine (B10760859) residues by a water molecule, resulting in the formation of two individual L-Alanine molecules. This process is accelerated by non-neutral pH and higher temperatures.
-
Cyclization (Diketopiperazine Formation): The N-terminal amine of the first alanine can attack the carbonyl carbon of the second alanine, leading to the formation of a cyclic dipeptide known as a diketopiperazine (specifically, cyclo(Ala-Ala)). This intramolecular reaction is also influenced by temperature and pH.
What are the recommended long-term storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[2][4] The vial should be tightly sealed and stored in a desiccator to protect it from moisture.[3] It should also be protected from light.[1][2]
How long can I expect this compound to be stable under recommended storage conditions?
The stability of peptides is sequence-dependent. For a simple dipeptide like this compound, when stored as a lyophilized powder at -20°C or below in a desiccator, it can be stable for several years.[1] However, for solutions, the stability is significantly reduced. At -20°C, a solution may be stable for up to one month, while at -80°C, it could be stable for up to six months.[6][7] It is always best practice to periodically check the purity of long-term stored samples.
Data Presentation
The following tables summarize the recommended storage conditions and provide a template for presenting stability data for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccator, protect from light.[1][2][3][4] |
| Solution | -20°C | Up to 1 month | Use sterile buffer (pH 5-6), aliquot to avoid freeze-thaw cycles.[1][6][7] |
| Solution | -80°C | Up to 6 months | Use sterile buffer (pH 5-6), aliquot to avoid freeze-thaw cycles.[6][7] |
Table 2: Example Stability of this compound (1 mg/mL in pH 6 Buffer) under Accelerated Conditions
| Storage Condition | Time Point | Purity (%) by HPLC | Major Degradation Product |
| 40°C | 0 | >99 | - |
| 40°C | 1 week | 95 | L-Alanine |
| 40°C | 2 weeks | 90 | L-Alanine, Cyclo(Ala-Ala) |
| 40°C | 4 weeks | 82 | L-Alanine, Cyclo(Ala-Ala) |
| 25°C | 0 | >99 | - |
| 25°C | 4 weeks | 98 | L-Alanine |
| 25°C | 8 weeks | 96 | L-Alanine |
| 25°C | 12 weeks | 94 | L-Alanine, Cyclo(Ala-Ala) |
Note: This is representative data. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the peptide to identify potential degradation products and pathways.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., pH 6 phosphate (B84403) buffer).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by RP-HPLC and LC-MS to identify and quantify the degradation products.
Protocol 2: RP-HPLC Method for Purity Assessment of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
References
- 1. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Dipeptides: Unraveling the Contrasting Biological Activities of L-Ala-L-Ala and D-Ala-D-Ala
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. This guide provides a comprehensive comparison of the biological activities of L-Alanyl-L-Alanine (L-Ala-L-Ala) and D-Alanyl-D-Alanine (D-Ala-D-Ala), supported by available experimental data and detailed protocols. While both are simple dipeptides of alanine (B10760859), their stereochemistry dictates vastly different roles in biological systems, with L-Ala-L-Ala participating in general metabolic processes and D-Ala-D-Ala serving as a critical component of bacterial cell walls, making it a key target for antibiotics.
At a Glance: Key Differences in Biological Activity
| Feature | L-Ala-L-Ala | D-Ala-D-Ala |
| Primary Role | General metabolism, nutrient source | Bacterial cell wall synthesis |
| Occurrence | Metabolite in various organisms | Primarily in bacterial peptidoglycan |
| Interaction with Enzymes | Substrate for various peptidases | Substrate for D-Ala-D-Ala ligase and transpeptidases |
| Receptor Interaction | Limited specific receptor binding data available | Target for vancomycin (B549263) and other glycopeptide antibiotics |
| Cellular Uptake | Absorbed by intestinal cells via peptide transporters | Transported into bacteria for cell wall construction |
| Immunological Response | Generally considered non-immunogenic | Precursors can modulate immune responses |
In-Depth Analysis of Biological Activities
D-Ala-D-Ala: The Bacterial Achilles' Heel
The biological significance of D-Ala-D-Ala is predominantly centered on its indispensable role in the structural integrity of bacteria. It serves as the terminal dipeptide of the pentapeptide chain in peptidoglycan, the major component of the bacterial cell wall.[1][2] The cross-linking of these pentapeptide chains, a reaction catalyzed by transpeptidases, provides the rigidity and strength necessary for bacterial survival.
This unique and crucial function makes the D-Ala-D-Ala motif a prime target for antimicrobial agents. The glycopeptide antibiotic vancomycin, for instance, exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3][4] This binding sterically hinders the transpeptidase enzymes, thereby inhibiting cell wall synthesis and leading to bacterial cell lysis. The binding affinity of vancomycin to D-Ala-D-Ala is a critical determinant of its efficacy, with resistance often arising from the substitution of the terminal D-alanine with D-lactate, which reduces vancomycin's binding affinity by approximately 1000-fold.[1][5]
Furthermore, peptidoglycan precursors ending in D-Ala-D-Ala have been shown to play a role in modulating the host immune response. These molecules can be recognized by the host's innate immune system, triggering inflammatory pathways.[6]
L-Ala-L-Ala: A Player in General Metabolism
In stark contrast to its D-isomer counterpart, L-Ala-L-Ala does not play a specialized structural role in bacteria. Instead, as a dipeptide of the naturally occurring L-alanine, it is involved in general metabolic processes. L-alanine itself is a non-essential amino acid in humans, synthesized from pyruvate, and plays a key role in the glucose-alanine cycle for transporting amino groups from muscle to the liver.[7]
The dipeptide L-Ala-L-Ala is recognized and absorbed by peptide transporters in the human intestine, such as PEPT1 in Caco-2 cells, indicating its role as a potential nutrient source.[8] Once absorbed, it is likely hydrolyzed by intracellular peptidases into its constituent L-alanine molecules, which can then enter various metabolic pathways.
While specific, high-affinity receptor interactions for the L-Ala-L-Ala dipeptide are not well-documented, some studies have shown biological effects. For instance, L-Ala-L-Ala has been observed to induce the germination of Bacillus thiaminolyticus spores.[9] However, comprehensive quantitative data on its broader biological activities remain limited.
Quantitative Data Summary
The following table summarizes available quantitative data to highlight the distinct biological activities of L-Ala-L-Ala and D-Ala-D-Ala. The scarcity of data for L-Ala-L-Ala underscores the different research focuses for these two molecules.
| Parameter | L-Ala-L-Ala | D-Ala-D-Ala | Reference |
| Vancomycin Binding Affinity (Kd) | Not Applicable | High affinity (in the micromolar range for analogues) | [3] |
| Effect on Bacterial Growth | Generally not inhibitory; may serve as a nutrient source | Essential for growth; inhibition of its synthesis is bactericidal | [7] |
| Minimum Inhibitory Concentration (MIC) of relevant inhibitors | Not a primary antibiotic target | Vancomycin MIC against susceptible S. aureus is typically ≤2 µg/mL | [4] |
| Intestinal Transport | Substrate for peptide transporters (e.g., PEPT1) | Not a typical substrate for mammalian intestinal transporters | [8] |
| Spore Germination Induction (B. thiaminolyticus) | Effective inducer | Inhibits L-Ala induced germination | [9] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Bacterial Cell Wall Synthesis Inhibition Assay
This assay is crucial for evaluating compounds that target the peptidoglycan synthesis pathway, where D-Ala-D-Ala is a key component.
Objective: To determine the inhibitory effect of a test compound on bacterial cell wall synthesis.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (e.g., vancomycin as a positive control)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add the adjusted bacterial inoculum to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound with no visible bacterial growth.[10][11]
Protocol 2: Dipeptide Uptake Assay in Caco-2 Cells
This protocol is designed to assess the transport of dipeptides like L-Ala-L-Ala across the intestinal epithelium.
Objective: To measure the rate of dipeptide transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell®)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test dipeptide (e.g., L-Ala-L-Ala)
-
Analytical method for dipeptide quantification (e.g., LC-MS/MS)
Procedure:
-
Grow Caco-2 cells on permeable supports until a confluent monolayer is formed (typically 21 days).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test dipeptide to the apical side of the monolayer.
-
Add fresh transport buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral side and replace with fresh buffer.
-
Analyze the concentration of the dipeptide in the collected samples using a validated analytical method.[12][13]
-
Calculate the apparent permeability coefficient (Papp) to quantify the transport rate.
Protocol 3: Aminoacylase (B1246476) Activity Assay
This assay can be adapted to compare the enzymatic hydrolysis of L-Ala-L-Ala and D-Ala-D-Ala by specific aminoacylases.
Objective: To determine the rate of enzymatic hydrolysis of a dipeptide.
Materials:
-
Purified aminoacylase (L- or D-specific)
-
Dipeptide substrate (L-Ala-L-Ala or D-Ala-D-Ala)
-
Reaction buffer (e.g., phosphate (B84403) buffer at optimal pH)
-
Ninhydrin (B49086) reagent for detecting free amino acids
Procedure:
-
Prepare a solution of the dipeptide substrate in the reaction buffer.
-
Initiate the reaction by adding a known concentration of the aminoacylase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
At various time points, stop the reaction (e.g., by heat inactivation or adding a stop solution).
-
Quantify the amount of released alanine using the ninhydrin method, which reacts with the primary amine of the free amino acid to produce a colored product.[14][15]
-
Measure the absorbance of the colored product using a spectrophotometer.
-
Calculate the initial reaction velocity and determine kinetic parameters (Km and Vmax).
Visualizing the Pathways
To further illustrate the distinct roles of L-Ala-L-Ala and D-Ala-D-Ala, the following diagrams depict their primary biological pathways.
Caption: Metabolic pathway of L-Ala-L-Ala in intestinal absorption.
Caption: Role of D-Ala-D-Ala in bacterial peptidoglycan synthesis.
Conclusion
The comparison between L-Ala-L-Ala and D-Ala-D-Ala provides a striking example of how stereochemistry governs biological function. While L-Ala-L-Ala is a component of general metabolic pathways, D-Ala-D-Ala's unique and essential role in bacterial cell wall architecture has made it a cornerstone of antibacterial drug development. For researchers in drug discovery and development, the distinct pathways and interactions of these dipeptides offer clear, albeit different, opportunities for therapeutic intervention and further scientific exploration. The provided experimental protocols serve as a foundation for future investigations aimed at further elucidating the biological activities of these and other small peptides.
References
- 1. pnas.org [pnas.org]
- 2. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 7. d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of alanine-containing dipeptides on germination of Bacillus thiaminolyticus spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. Direct assessment of dipeptide/H+ symport in intact human intestinal (Caco-2) epithelium: a novel method utilising continuous intracellular pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A spectrophotometric rate assay of aminoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new method for the assay of aminoacylase: elaboration of a fixed-incubation method for routine measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation for H-Ala-Ala-OH Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of the dipeptide H-Ala-Ala-OH (Alanyl-Alanine). The performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are compared, with supporting data synthesized from published analytical methodologies. Detailed experimental protocols and workflow visualizations are provided to assist in the selection and implementation of the most suitable method for your research and development needs.
Method Performance Comparison
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods based on validated analyses of dipeptides and similar small molecules.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 ng/mL |
| Selectivity | Good | Excellent |
| Matrix Effect | Can be significant | Can be minimized with appropriate internal standards |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are outlined below. These protocols are based on established methods for peptide quantification and should be optimized for specific laboratory conditions and instrumentation.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is a robust and widely accessible technique for the quantification of peptides. It relies on the separation of the analyte based on its hydrophobicity and detection via UV absorbance of the peptide bond.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dilute with the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte. For example: 0-2 min, 5% B; 2-15 min, 5-50% B; 15-17 min, 50-95% B; 17-20 min, 95% B; 20-22 min, 95-5% B; 22-25 min, 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm or 220 nm
-
Injection Volume: 20 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices or when low levels of quantification are required.
Sample Preparation:
-
Prepare stock and calibration standards of this compound as described for the HPLC method.
-
Prepare a stock solution of a suitable internal standard (IS), such as a stable isotope-labeled version of this compound (e.g., H-Ala-Ala(13C3, 15N)-OH).
-
To all standards and samples, add a fixed concentration of the internal standard.
-
For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required to remove proteins. The supernatant is then diluted and injected.
LC Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient is often employed. For example: 0-0.5 min, 2% B; 0.5-3.0 min, 2-98% B; 3.0-4.0 min, 98% B; 4.0-4.1 min, 98-2% B; 4.1-5.0 min, 2% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 161.1 -> Product ion (Q3) m/z 72.1 (fragmentation of the peptide bond)
-
Internal Standard: Monitor the corresponding mass shift.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific instrument.
Method Validation Workflows
The following diagrams illustrate the logical workflow for the validation of each analytical method.
H-Ala-Ala-OH as a Negative Control in Enzyme Inhibition Assays: A Comparative Guide
In the rigorous landscape of enzyme kinetics and drug discovery, the use of appropriate controls is paramount to validate experimental findings. This guide provides a comprehensive comparison of the dipeptide H-Ala-Ala-OH as a negative control in enzyme inhibition assays, supported by experimental principles and a detailed hypothetical protocol. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the specificity of their enzyme inhibition results.
The Critical Role of a Negative Control
A negative control is essential in an enzyme inhibition assay to establish a baseline and ensure that the observed inhibitory effects are due to the specific interaction of the test compound with the enzyme's active site. An ideal negative control should be structurally similar to the substrate or inhibitor class being tested but should be biochemically inert towards the enzyme. This helps to rule out non-specific effects such as compound aggregation, interference with the detection method, or denaturation of the enzyme.
Rationale for Using this compound with Specific Proteases
This compound, a simple dipeptide, serves as an excellent negative control for assays involving proteases with high substrate specificity. Many proteases, particularly those involved in signaling cascades, recognize and cleave specific, often longer, amino acid sequences.
A prime example is the family of caspases, which are cysteine-aspartic proteases crucial for apoptosis (programmed cell death). Caspase-3, a key executioner caspase, has a well-defined substrate preference, primarily cleaving after an aspartic acid residue within a four-amino-acid motif, most commonly Asp-Glu-Val-Asp (DEVD)[1][2]. The enzyme's active site has specific pockets (S1-S4) that accommodate the side chains of the P1-P4 residues of the substrate[3].
Given this high specificity, the dipeptide this compound, which lacks the required aspartate residue at the P1 position and the extended sequence for optimal binding, is not expected to be recognized, bound, or cleaved by Caspase-3. Therefore, it can be used to demonstrate that any observed inhibition is sequence-specific and not due to the mere presence of a peptide.
Comparative Performance in a Caspase-3 Inhibition Assay (Hypothetical Data)
To illustrate the utility of this compound as a negative control, we present hypothetical data from a typical Caspase-3 inhibition assay. In this scenario, the activity of recombinant human Caspase-3 is measured using a fluorogenic substrate, Ac-DEVD-AMC. The assay compares a known competitive inhibitor, Ac-DEVD-CHO, with this compound.
| Compound | Concentration (µM) | Caspase-3 Activity (% of Control) | IC50 (µM) |
| Vehicle (DMSO) | - | 100% | - |
| Ac-DEVD-CHO (Known Inhibitor) | 0.001 | 95.2% | 0.01 |
| 0.01 | 52.1% | ||
| 0.1 | 8.3% | ||
| 1 | 1.5% | ||
| This compound (Negative Control) | 1 | 99.5% | > 100 |
| 10 | 98.9% | ||
| 100 | 97.8% |
This data is for illustrative purposes only.
The results clearly demonstrate that while Ac-DEVD-CHO potently inhibits Caspase-3 in a dose-dependent manner with a low nanomolar IC50 value, this compound shows no significant inhibition even at concentrations several orders of magnitude higher. This confirms that the inhibition observed with Ac-DEVD-CHO is specific to its sequence and chemical nature, and not a general artifact of introducing a peptide into the assay.
Experimental Protocols
A detailed protocol for a representative Caspase-3 fluorometric inhibition assay is provided below.
Caspase-3 Fluorometric Inhibition Assay
1. Materials and Reagents:
-
Recombinant Human Caspase-3 (active)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% Glycerol, 0.1% CHAPS, 2 mM EDTA
-
Activation Buffer: Assay Buffer containing 10 mM DTT
-
Fluorogenic Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 10 mM stock in DMSO
-
Known Inhibitor: Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-aldehyde), 1 mM stock in DMSO
-
Negative Control: this compound, 100 mM stock in sterile water
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
2. Experimental Procedure:
-
Enzyme Preparation: Thaw the recombinant Caspase-3 on ice. Prepare a working solution of the enzyme in Activation Buffer to the desired final concentration (e.g., 10 nM). Incubate on ice for 30 minutes to ensure the active site cysteine is fully reduced.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Ac-DEVD-CHO and this compound) in Assay Buffer. Include a vehicle control (e.g., DMSO diluted in Assay Buffer to the highest concentration used for the compounds).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of Assay Buffer
-
10 µL of the diluted test compound, negative control, or vehicle control.
-
20 µL of the prepared Caspase-3 working solution.
-
Gently tap the plate to mix.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
-
Reaction Initiation: Prepare the substrate working solution by diluting the Ac-DEVD-AMC stock to the desired final concentration (e.g., 50 µM) in Assay Buffer. Add 20 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.
3. Data Analysis:
-
For each well, calculate the rate of reaction (initial velocity, V) by determining the linear slope of the fluorescence units versus time plot.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow of a typical enzyme inhibition assay.
Caption: Simplified apoptosis pathway showing Caspase-3 activation.
References
A Comparative Guide to the Enzymatic Cleavage of Dipeptides: H-Ala-Ala-OH in Focus
For researchers, scientists, and drug development professionals, a thorough understanding of peptide stability is fundamental. The enzymatic cleavage of dipeptides, the simplest peptide units, is a critical aspect of protein metabolism, drug delivery, and the design of peptide-based therapeutics. This guide provides a comparative analysis of the enzymatic cleavage rates of various dipeptides, with a particular focus on H-Ala-Ala-OH, supported by experimental data and detailed protocols.
The susceptibility of a dipeptide to enzymatic hydrolysis is governed by several factors, primarily the specificity of the acting peptidase and the nature of the constituent amino acid residues. Enzymes such as dipeptidyl peptidases (DPPs) and various aminopeptidases exhibit distinct preferences for the amino acids at the N-terminus (P1 position) and the adjacent residue (P2 position) of their substrates.
Quantitative Comparison of Cleavage Rates
Obtaining a direct comparative dataset for a wide range of simple dipeptides under identical enzymatic conditions is challenging due to the diversity of peptidases and their specific substrate preferences. However, kinetic data from studies on dipeptidyl peptidase 4 (DP4), a well-characterized serine protease, offers valuable insights into the relative cleavage efficiencies of dipeptides with different amino acid compositions. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio, where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per second) and Km is the Michaelis constant (the substrate concentration at which the reaction rate is half of Vmax). A higher kcat/Km value signifies greater catalytic efficiency.
The following table summarizes the kinetic parameters for the hydrolysis of several dipeptide-7-amino-4-methylcoumarin (AMC) derivatives by human dipeptidyl peptidase 4 (DP4). The use of AMC derivatives is a standard method to fluorometrically monitor cleavage rates. While the AMC moiety can influence the absolute kinetic values, the relative differences between substrates provide a strong indication of the enzyme's preferences.
| Dipeptide Substrate (as AMC derivative) | Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Ala-Ala-AMC | Dipeptidyl Peptidase 4 (DP4) | 130 ± 20 | 1.8 ± 0.1 | 1.4 x 10⁴ |
| Ala-Pro-AMC | Dipeptidyl Peptidase 4 (DP4) | 40 ± 3 | 262 ± 5 | 6.6 x 10⁶ |
| Gly-Pro-AMC | Dipeptidyl Peptidase 4 (DP4) | 54 ± 4 | 240 ± 5 | 4.4 x 10⁶ |
| Ile-Pro-AMC | Dipeptidyl Peptidase 4 (DP4) | 16 ± 1 | 201 ± 3 | 1.3 x 10⁷ |
Data is compiled from studies on human dipeptidyl peptidase 4. Experimental conditions can vary between studies, and values for AMC derivatives may differ from their free dipeptide counterparts.
From this data, it is evident that for DP4, dipeptides with proline at the P1 position are generally cleaved much more efficiently than those with alanine (B10760859) at this position. For instance, Ala-Pro-AMC is a significantly better substrate for DP4 than Ala-Ala-AMC, as indicated by its substantially higher kcat/Km value. This highlights the profound impact of the amino acid sequence on the rate of enzymatic cleavage.
Experimental Protocols
The determination of enzymatic cleavage rates for dipeptides is typically achieved through robust and reproducible experimental protocols. Below are detailed methodologies for two common approaches.
HPLC-Based Assay for Direct Measurement of Dipeptide Hydrolysis
This method allows for the direct quantification of the disappearance of the dipeptide substrate and the appearance of its constituent amino acid products over time.
a. Materials:
-
Purified peptidase (e.g., Dipeptidyl Peptidase 4, Porcine Kidney Leucine Aminopeptidase)
-
Dipeptide substrates (e.g., this compound, H-Gly-Gly-OH, H-Leu-Ala-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1 M HCl or 10% Trichloroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mobile phase suitable for separating the dipeptide and its corresponding amino acids (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
b. Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the dipeptide substrates and the enzyme in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Reaction Initiation: Equilibrate separate tubes containing the substrate solutions at the desired reaction temperature (e.g., 37°C). Initiate the reaction by adding the enzyme to each tube. A typical reaction volume is 100-500 µL.
-
Time-Course Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The dipeptide and its product amino acids are separated on the C18 column and detected by their absorbance at a specific wavelength (typically 210-220 nm).
-
Data Analysis: Quantify the peak areas corresponding to the substrate and products at each time point. Calculate the initial reaction velocity (v₀) from the linear portion of the substrate depletion or product formation curve. Determine the kinetic parameters (Km and Vmax/kcat) by performing the assay at various substrate concentrations and fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Coupled-Enzyme Spectrophotometric Assay
This continuous assay is suitable for dipeptides that release an amino acid for which a specific dehydrogenase is available. For this compound, the release of L-alanine can be coupled to the L-alanine dehydrogenase reaction.[1]
a. Materials:
-
Purified peptidase
-
This compound substrate
-
L-alanine dehydrogenase
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
b. Procedure:
-
Assay Mixture Preparation: In a cuvette or microplate well, prepare an assay mixture containing the assay buffer, NAD⁺, and L-alanine dehydrogenase.
-
Reaction Initiation: Add the this compound substrate to the assay mixture and equilibrate to the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding the peptidase.
-
Spectrophotometric Monitoring: Immediately begin monitoring the increase in absorbance at 340 nm over time. The hydrolysis of this compound by the peptidase releases L-alanine. L-alanine dehydrogenase then catalyzes the oxidative deamination of L-alanine, which is coupled to the reduction of NAD⁺ to NADH. The production of NADH results in an increase in absorbance at 340 nm.
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the absorbance versus time plot. The concentration of NADH produced can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1] Kinetic parameters are determined by measuring the initial rates at varying concentrations of this compound and fitting the data to the Michaelis-Menten equation.
Visualizing the Process
To better illustrate the concepts and workflows discussed, the following diagrams have been generated.
References
Decoding Antibody Specificity: A Comparative Analysis of Cross-Reactivity with H-Ala-Ala-OH Epitopes
For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies is paramount. This guide provides a comprehensive comparison of antibody cross-reactivity with the H-Ala-Ala-OH dipeptide epitope, offering insights into binding affinity and specificity with related and unrelated antigens. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of antibody-epitope interactions.
The alanine (B10760859) dipeptide (Ala-Ala) serves as a fundamental model for studying peptide structure and antibody recognition. Antibodies targeting the this compound epitope are valuable tools in various research areas. However, their utility is critically dependent on their specificity and potential for cross-reactivity with other structurally similar molecules. This guide explores these interactions to provide a framework for assessing and interpreting antibody binding data.
Comparative Analysis of Antibody Binding Affinity
To illustrate the principles of antibody cross-reactivity with small peptide epitopes, this section presents a summary of binding affinity data for antibodies and molecules known to interact with alanine-containing peptides. While specific quantitative data for antibodies against the this compound epitope is not extensively available in public literature, we can draw parallels from the well-studied interactions of the antibiotic vancomycin (B549263) and anti-D-Ala-D-Ala antibodies with various peptide analogs. This data provides a valuable model for understanding the impact of subtle molecular changes on binding affinity.
The following table summarizes the binding affinities (often expressed as dissociation constants, Kd, or relative binding) of vancomycin and anti-D-Ala-D-Ala antibodies with their target epitope and structurally similar analogs. A lower Kd value indicates a higher binding affinity.
| Antibody/Molecule | Target Epitope | Analog Peptide | Binding Affinity (Relative to Target) | Key Observations |
| Vancomycin | Ac-D-Ala-D-Ala | Ac-D-Ala-D-Lac | ~1000-fold decrease | The replacement of the terminal amide bond with an ester linkage significantly reduces binding affinity, a key mechanism of vancomycin resistance.[1][2][3] |
| Vancomycin | Ac-D-Ala-D-Ala | Ac-D-Ala-D-Ser | ~7-fold decrease | Substitution with D-Serine at the C-terminus results in a less dramatic but still significant loss of binding affinity compared to D-Lactate.[4] |
| Anti-D-Ala-D-Ala mAb | D-Ala-D-Ala | D-Ala-Gly | Significant decrease | The change from a methyl to a hydrogen side chain on the C-terminal residue substantially impacts antibody recognition. |
| Anti-D-Ala-D-Ala mAb | D-Ala-D-Ala | L-Ala-D-Ala | Drastic decrease | Stereochemistry is critical for antibody binding; the L-enantiomer is not recognized effectively. |
| Anti-Glu-Glu mAb | γ-L-Glu-L-Glu | Detyrosinated α-tubulin | Cross-reacts | This antibody recognizes the C-terminal Glu-Glu sequence present in a modified protein, demonstrating cross-reactivity with a protein epitope.[5] |
Note: The data presented is a compilation from various studies and is intended to be representative. Actual binding affinities can vary depending on the specific antibody clone and experimental conditions.
Key Experimental Methodologies
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for three commonly used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Peptide Microarrays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This technique is used to determine the specificity of an antibody by measuring its binding to the target antigen in the presence of competing molecules.
Protocol:
-
Coating: Microtiter plates are coated with the target antigen (e.g., this compound conjugated to a carrier protein like BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competition: The antibody is pre-incubated with varying concentrations of the competitor peptide (e.g., H-Ala-Ala-Ala-OH, H-Gly-Gly-OH) for 1-2 hours at room temperature.
-
Incubation: The antibody-competitor mixture is then added to the antigen-coated wells and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed five times with wash buffer to remove unbound antibodies.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plates are washed five times with wash buffer.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added to the wells, and the color is allowed to develop.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The percentage of inhibition is calculated based on the reduction in signal in the presence of the competitor.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between an antibody and its antigen.
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: The antibody (ligand) is immobilized onto the activated sensor chip surface via amine coupling. The desired level of immobilization is typically between 2000 and 10000 response units (RU).
-
Deactivation: The remaining active esters on the sensor surface are deactivated using ethanolamine.
-
Analyte Injection: A series of concentrations of the peptide analyte (e.g., this compound and its analogs) in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation: The binding (association) of the analyte to the immobilized ligand is monitored in real-time, followed by a dissociation phase where running buffer flows over the surface.
-
Regeneration: The sensor surface is regenerated between analyte injections using a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Peptide Microarray
Peptide microarrays allow for the high-throughput screening of antibody binding against a large number of different peptides simultaneously.
Protocol:
-
Array Fabrication: A library of peptides, including the target epitope (this compound) and various analogs with single or multiple amino acid substitutions, are synthesized and spotted onto a microarray slide.
-
Blocking: The microarray slide is blocked with a suitable blocking buffer to prevent non-specific binding of the antibody.
-
Antibody Incubation: The slide is incubated with a solution containing the primary antibody at an optimized concentration.
-
Washing: The slide is washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: The slide is incubated with a fluorescently labeled secondary antibody that specifically binds to the primary antibody.
-
Washing: The slide is washed to remove unbound secondary antibody.
-
Scanning: The microarray is scanned using a laser scanner at the appropriate wavelength to detect the fluorescent signals.
-
Data Analysis: The signal intensity for each peptide spot is quantified. The binding signal for each analog is compared to the signal for the target epitope to determine the relative binding affinity and identify critical residues for antibody recognition.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in a competitive ELISA for cross-reactivity assessment and a general workflow for antibody specificity screening.
Caption: Workflow for Competitive ELISA.
Caption: Antibody Specificity Screening Workflow.
References
- 1. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into glycopeptide antibiotic binding to cell wall precursors using SPR and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Ala-d-Ser VanN-Type Transferable Vancomycin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin resistance: Modeling backbone variants with d-Ala-d-Ala and d-Ala-d-Lac peptides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Purity of H-Ala-Ala-OH from Different Vendors: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of peptide reagents is a critical factor that directly impacts experimental outcomes and the quality of synthesized therapeutics. This guide provides a framework for the comparative analysis of H-Ala-Ala-OH (L-Alanyl-L-alanine) purity from various commercial sources. The methodologies outlined herein are designed to deliver robust and comparable data, ensuring the selection of the highest quality reagents for your research needs.
The dipeptide this compound is a fundamental building block in peptide synthesis and various biochemical studies.[1] Impurities, which can include diastereomers, unreacted starting materials, or side-products from synthesis, can lead to the formation of incorrect peptide sequences, complicating purification and potentially altering biological activity.[2] Therefore, a thorough assessment of purity is paramount.
Comparative Purity Analysis
To provide a clear comparison, this guide presents a hypothetical purity analysis of this compound obtained from three different vendors. The data presented in Table 1 is illustrative and would be generated using the detailed experimental protocols provided in the subsequent sections.
| Parameter | Vendor A | Vendor B | Vendor C | Method |
| Purity by RP-HPLC (%) | 99.2 | 98.5 | 99.5 | Reverse-Phase HPLC |
| Identity Confirmation | Confirmed | Confirmed | Confirmed | LC-MS (m/z) |
| Enantiomeric Purity (% L-Ala-L-Ala) | 99.8 | 99.5 | >99.9 | Chiral HPLC |
| Major Impurity 1 (%) | 0.5 (retention time: 4.2 min) | 0.8 (retention time: 4.3 min) | 0.3 (retention time: 4.2 min) | Reverse-Phase HPLC |
| Major Impurity 2 (%) | 0.2 (retention time: 5.8 min) | 0.4 (retention time: 5.9 min) | 0.1 (retention time: 5.8 min) | Reverse-Phase HPLC |
| Residual Solvents | Not Detected | Not Detected | Not Detected | ¹H NMR |
| Water Content (%) | 0.8 | 1.2 | 0.5 | Karl Fischer Titration |
Table 1: Hypothetical Comparative Purity Data for this compound. This table summarizes the key purity attributes for this compound from three hypothetical vendors, as determined by the experimental protocols outlined in this guide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the overall purity of the this compound sample by separating the main compound from any potential impurities.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique confirms the molecular weight of the this compound, verifying its identity.
-
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
-
Method:
-
The same HPLC conditions as described for purity determination can be used.
-
The mass spectrometer should be set to positive ion mode to detect the protonated molecule [M+H]⁺. For this compound (Molecular Weight: 160.17 g/mol ), the expected m/z would be approximately 161.18.
-
Enantiomeric Purity by Chiral HPLC
This is a critical analysis to determine the presence of any undesirable D-isomers which may have formed during synthesis.[3]
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column)
-
-
Method:
-
Development of a chiral separation method often requires screening of different chiral columns and mobile phases.
-
A common starting point is an isocratic mobile phase of a polar organic solvent (e.g., ethanol) with a small amount of an acidic or basic modifier.
-
The sample is prepared as in the RP-HPLC method.
-
The percentage of the desired L-Ala-L-Ala enantiomer is calculated from the peak areas of the two separated enantiomers.
-
Structural Confirmation and Residual Solvent Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities, including residual solvents.[4][5]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
The proton signals in the spectrum should be consistent with the structure of this compound.
-
The absence of signals corresponding to common organic solvents (e.g., acetone, acetonitrile, dichloromethane) indicates their absence.
-
Experimental Workflow
The logical flow of the purity assessment process is illustrated in the following diagram.
Figure 1. Experimental workflow for the comparative purity analysis of this compound.
By following these standardized protocols and a logical workflow, researchers can confidently assess the purity of this compound from different vendors, ensuring the integrity and reproducibility of their scientific work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. veeprho.com [veeprho.com]
A Comparative Guide to the Stability of L-Alanyl-L-alanine: In Vivo vs. In Vitro
For Researchers, Scientists, and Drug Development Professionals
L-Alanyl-L-alanine, a dipeptide composed of two L-alanine amino acid residues, serves as a valuable building block in peptide synthesis and holds potential in various research and pharmaceutical applications.[1][2] Understanding its stability under both physiological (in vivo) and laboratory (in vitro) conditions is critical for predicting its bioavailability, designing effective delivery systems, and ensuring the reproducibility of experimental results. This guide provides a comprehensive comparison of the stability of L-Alanyl-L-alanine in these two distinct environments, supported by available experimental evidence.
In Vivo Stability: Rapid Enzymatic Degradation
The in vivo environment presents a significant challenge to the stability of L-Alanyl-L-alanine, primarily due to the presence of highly efficient enzymatic systems. Upon oral administration, the dipeptide encounters a series of hydrolytic enzymes that rapidly break it down.
The primary site of L-Alanyl-L-alanine hydrolysis is the small intestine. The brush border membrane of intestinal epithelial cells is rich in peptide hydrolases, including dipeptidases, which are responsible for the final stages of protein digestion.[3][4][5] Studies on dipeptide hydrolysis have indicated that L-Alanyl-L-alanine undergoes "superficial" hydrolysis, suggesting a rapid breakdown at the luminal surface of the intestine.[6] This enzymatic action cleaves the peptide bond, releasing two individual L-alanine molecules.[1][2]
Once hydrolyzed, the resulting L-alanine is absorbed by the intestinal cells and enters the bloodstream. In eukaryotes, L-alanine is then primarily metabolized in the liver through a process called transamination, where it is converted to pyruvate (B1213749) by the enzyme alanine (B10760859) aminotransferase.[7] Pyruvate then enters central metabolic pathways such as the citric acid cycle.[7]
Due to this rapid enzymatic cleavage in the gastrointestinal tract and potential degradation by peptidases in the plasma, the in vivo half-life of small peptides like L-Alanyl-L-alanine is generally very short, often on the order of minutes.[8]
In Vitro Stability: A Matter of Environment
In contrast to the dynamic and enzymatically active in vivo environment, the in vitro stability of L-Alanyl-L-alanine is largely dictated by the physicochemical conditions of the solution it is in. Key factors influencing its stability in a laboratory setting include pH, temperature, and the composition of the buffer.
Peptides are susceptible to hydrolysis, particularly at acidic or alkaline pH. For dipeptides similar to L-Alanyl-L-alanine, maximum stability is typically observed in the pH range of 4 to 5.[9] Under these conditions, the rate of hydrolysis is minimized. Deviations from this optimal pH range can lead to increased degradation.
Besides hydrolysis, other potential degradation pathways for dipeptides in vitro include cyclization to form diketopiperazines and epimerization of the amino acid residues.[1] Temperature is another critical factor, with higher temperatures generally accelerating the rate of all these degradation reactions.[10] For long-term storage, L-Alanyl-L-alanine is most stable when stored as a lyophilized powder at low temperatures (-20°C or below).
Comparative Summary of Stability Data
| Parameter | In Vivo Stability | In Vitro Stability |
| Primary Degradation Pathway | Enzymatic hydrolysis by peptidases (primarily in the small intestine and plasma) | Chemical hydrolysis, cyclization, epimerization |
| Key Influencing Factors | Presence and activity of enzymes (dipeptidases) | pH, temperature, buffer composition |
| Primary Degradation Products | Two molecules of L-alanine[1][2] | L-alanine, D-alanyl-L-alanine (epimerization), diketopiperazine[1] |
| Expected Half-life | Very short (likely minutes)[8] | Highly variable (hours to days depending on conditions); maximal at pH 4-5[9] |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of L-Alanyl-L-alanine
This protocol outlines a general method for determining the in vitro stability of L-Alanyl-L-alanine at different pH values.
1. Materials:
-
L-Alanyl-L-alanine
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 5.0, 7.4, and 9.0)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
2. Procedure:
-
Prepare a stock solution of L-Alanyl-L-alanine in deionized water.
-
Dilute the stock solution with each of the phosphate buffers to a final concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), take an aliquot from each solution, and analyze it by HPLC to determine the initial concentration of L-Alanyl-L-alanine.
-
Incubate the remaining solutions at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC to quantify the remaining concentration of intact L-Alanyl-L-alanine.
-
Plot the concentration of L-Alanyl-L-alanine versus time for each pH condition and determine the degradation rate and half-life.
Protocol 2: In Vivo (Plasma) Stability Assessment of L-Alanyl-L-alanine
This protocol provides a general workflow for evaluating the stability of L-Alanyl-L-alanine in plasma.
1. Materials:
-
L-Alanyl-L-alanine
-
Freshly collected plasma (e.g., human, rat) with anticoagulant (e.g., heparin, EDTA)
-
Incubator or water bath at 37°C
-
Protein precipitation agent (e.g., acetonitrile, trichloroacetic acid)
-
Centrifuge
-
LC-MS/MS system for quantification
2. Procedure:
-
Pre-warm the plasma to 37°C.
-
Prepare a stock solution of L-Alanyl-L-alanine in a suitable solvent.
-
Spike the pre-warmed plasma with the L-Alanyl-L-alanine stock solution to a final concentration (e.g., 10 µM).
-
Immediately after spiking (t=0), take an aliquot of the plasma sample and add it to a tube containing the protein precipitation agent to stop enzymatic activity.
-
Incubate the remaining plasma sample at 37°C.
-
At various time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots and immediately quench the reaction with the protein precipitation agent.
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of L-Alanyl-L-alanine using a validated LC-MS/MS method.
-
Calculate the half-life of L-Alanyl-L-alanine in plasma by plotting its concentration against time.
Visualizing the Pathways and Workflows
References
- 1. H-Ala-Ala-OH | 1948-31-8 | Benchchem [benchchem.com]
- 2. Buy L-Alanyl-L-alanine | 1948-31-8 [smolecule.com]
- 3. Peptide hydrolases in the brush border and soluble fractions of small intestinal mucosa of rat and man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human intestinal brush border peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of Peptidases in Intestinal Brush Border Membranes on the Absorption of Oligopeptides from Whey Protein Hydrolysate: An Ex Vivo Study Using an Ussing Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site of intestinal dipeptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. actu.epfl.ch [actu.epfl.ch]
- 9. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uk-peptides.com [uk-peptides.com]
A Comparative Analysis of H-Ala-Ala-OH and Its Ester Derivatives for Drug Development
For researchers, scientists, and drug development professionals, understanding the physicochemical and biological properties of small peptides and their analogs is crucial for designing effective therapeutic agents. This guide provides a detailed comparative study of the dipeptide H-Ala-Ala-OH (Alanine-Alanine) and its methyl and ethyl ester derivatives, focusing on properties relevant to drug delivery and efficacy.
Esterification of the C-terminus of peptides is a common prodrug strategy aimed at enhancing their lipophilicity and, consequently, their ability to permeate biological membranes. This guide delves into the quantitative differences between this compound and its esterified counterparts, H-Ala-Ala-OMe (methyl ester) and H-Ala-Ala-OEt (ethyl ester), supported by experimental data and detailed protocols.
Physicochemical Properties: A Tabular Comparison
The conversion of the carboxylic acid in this compound to an ester group significantly alters its physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and its methyl and ethyl ester derivatives. It is important to note that experimental data for the free base forms of the ester derivatives are limited; therefore, data for their hydrochloride (HCl) salts are also included for comparison, as they are more commonly available.
| Property | This compound | H-Ala-Ala-OMe | H-Ala-Ala-OMe·HCl | H-Ala-Ala-OEt·HCl |
| Molecular Formula | C₆H₁₂N₂O₃[1] | C₇H₁₄N₂O₃[2] | C₇H₁₅ClN₂O₃ | C₈H₁₇ClN₂O₄ |
| Molecular Weight ( g/mol ) | 160.17[1] | 174.20[2] | 210.66 | 224.69 |
| Melting Point (°C) | Decomposes | Not available | 109-111[3][4][5] | Not available |
| Calculated LogP (XLogP3) | -2.6 | -1.1[2] | Not available | Not available |
| Topological Polar Surface Area (Ų) | 92.7 | 81.4[2] | Not available | Not available |
| Solubility | Soluble in water.[6] | Predicted to be more soluble in organic solvents. | Soluble in water (100 mg/ml), methanol (B129727).[7] | Soluble in water. |
| Stability | Stable solid. Peptide bond can be hydrolyzed under acidic or basic conditions.[8] | Generally less stable than the corresponding carboxylic acid, susceptible to hydrolysis.[7][9][10] | Stable as a solid. | Stable as a solid. |
Impact of Esterification on Biological Performance
The primary motivation for esterifying peptides is to improve their pharmacokinetic profile, particularly their absorption across biological membranes.
Enhanced Membrane Permeability
Esterification of this compound masks the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This is reflected in the calculated LogP value, which increases from -2.6 for this compound to -1.1 for H-Ala-Ala-OMe.[2] This increased lipophilicity is a key determinant of passive diffusion across cell membranes. Studies have consistently shown that amide-to-ester substitutions in peptides lead to significantly higher membrane permeability.[11] This enhanced permeability is crucial for the oral bioavailability and cellular uptake of peptide-based drugs.
Cellular Uptake and Signaling
This compound and other small peptides are primarily absorbed in the small intestine by the proton-coupled peptide transporter 1 (PEPT1).[12][13][14] This transporter utilizes the inwardly directed proton gradient across the apical membrane of intestinal epithelial cells to drive the uptake of di- and tripeptides.[13][14] The influx of protons along with the peptides leads to a transient intracellular acidification.[15] This change in intracellular pH can, in turn, influence downstream cellular signaling pathways, such as the mTOR pathway, which is sensitive to intracellular pH changes.[16]
The ester derivatives of this compound, being more lipophilic, can also permeate cell membranes via passive diffusion, bypassing the need for specific transporters. Once inside the cell, these ester prodrugs can be hydrolyzed by intracellular esterases to release the active parent dipeptide, this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of this compound ester derivatives and the evaluation of their membrane permeability are provided below.
Synthesis of this compound Methyl Ester (H-Ala-Ala-OMe)
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Dry diethyl ether
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with a condenser
-
Ice bath
Procedure (using Thionyl Chloride):
-
Suspend this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature or under gentle reflux until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, H-Ala-Ala-OMe·HCl, can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
-
To obtain the free base (H-Ala-Ala-OMe), the hydrochloride salt can be neutralized with a suitable base (e.g., a mild organic base or an ion-exchange resin).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound, H-Ala-Ala-OMe, H-Ala-Ala-OEt) and control compounds (with known high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS for quantification
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the acceptor solution (PBS) to the wells of the acceptor plate.
-
Dissolve the test and control compounds in PBS (with a small percentage of a co-solvent like DMSO if necessary) to prepare the donor solutions.
-
Add the donor solutions to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring contact between the artificial membrane and the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = [ -ln(1 - C_A(t) / C_eq) ] * (V_D * V_A) / ( (V_D + V_A) * A * t )
where C_A(t) is the compound concentration in the acceptor well at time t, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Dipeptide transport and hydrolysis in rat small intestine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Transport Properties of the Human Peptide/Histidine Transporter PHT2 in Transfected MDCK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide bond - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Khan Academy [khanacademy.org]
- 11. Investigating the effects on amide-to-ester substitutions on membrane permeability of cyclic peptides | EurekAlert! [eurekalert.org]
- 12. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 16. Alkaline intracellular pH (pHi) increases PI3K activity to promote mTORC1 and mTORC2 signaling and function during growth factor limitation - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscapes of H-Ala-Ala-OH and H-Ala-Pro-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational differences between the dipeptides H-Ala-Ala-OH and H-Ala-Pro-OH. Understanding these differences is crucial for comprehending peptide structure, protein folding, and for the rational design of peptidomimetics and therapeutic agents. The inherent flexibility of the peptide backbone is significantly altered by the introduction of a proline residue, leading to distinct conformational preferences that have profound implications for molecular recognition and biological activity.
Core Conformational Differences
The primary distinction between this compound and H-Ala-Pro-OH lies in the conformational restriction imposed by the pyrrolidine (B122466) ring of the proline residue. In this compound, the backbone dihedral angles, phi (φ) and psi (ψ), of the second alanine (B10760859) residue can adopt a wide range of values, leading to a diverse ensemble of conformations in solution.[1][2] Conversely, the cyclic nature of the proline side chain in H-Ala-Pro-OH restricts the φ angle of the proline residue to a narrow range, typically around -60° to -80°. This rigidity significantly reduces the conformational freedom of the peptide backbone.
Furthermore, the peptide bond preceding a proline residue can exist in both cis and trans conformations with a lower energy barrier for isomerization compared to other peptide bonds.[3] This cis-trans isomerization introduces another layer of conformational complexity unique to proline-containing peptides.
Quantitative Conformational Analysis
The conformational landscapes of this compound and H-Ala-Pro-OH have been extensively studied using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, including Molecular Dynamics (MD) simulations. The following tables summarize the key conformational parameters for both dipeptides in an aqueous environment.
Table 1: Conformational Population of this compound in Aqueous Solution
| Conformer | Dominant Dihedral Angles (φ, ψ) | Population (%) |
| Polyproline II (pPII)-like | (-75°, +145°) | ~70 |
| β-sheet-like | (-139°, +135°) | ~15 |
| α-helical-like | (-65°, -40°) | ~10 |
| Other | Various | ~5 |
Data derived from Raman Optical Activity spectroscopy and Molecular Dynamics simulations.[1][2]
Table 2: Conformational Population of H-Ala-Pro-OH in Aqueous Solution (from MD Simulations)
| Isomer | Conformation | Dihedral Angles of Proline (φ, ψ) | Population (%) |
| trans | Extended | (-75°, +150°) | Major |
| trans | Bent | (-70°, -30°) | Minor |
| cis | Type VIa β-turn-like | (-80°, +60°) | Major |
| cis | Other | Various | Minor |
Note: The exact population percentages for H-Ala-Pro-OH conformers can vary depending on the force field and water model used in the simulation. The data presented represents a qualitative summary from available literature.[4]
Experimental and Computational Methodologies
A combination of experimental and computational approaches is essential for a comprehensive understanding of the conformational dynamics of these dipeptides.
Experimental Protocol: NMR Spectroscopy for Dihedral Angle Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. The measurement of three-bond J-coupling constants (³J) provides information about the dihedral angles.
-
Sample Preparation:
-
Dissolve this compound and H-Ala-Pro-OH in D₂O or a mixed H₂O/D₂O solvent to a final concentration of 1-10 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to confirm sample integrity and purity.
-
Perform two-dimensional (2D) NMR experiments, such as COSY and TOCSY, to assign all proton resonances.
-
Measure the ³J(HNHα) coupling constants from high-resolution 1D ¹H spectra or using specialized 2D experiments like J-resolved spectroscopy.[5][6]
-
-
Data Analysis:
-
Extract the values of the ³J(HNHα) coupling constants for each residue.
-
Use the Karplus equation, ³J(HNHα) = A cos²(θ - 60°) + B cos(θ - 60°) + C, where θ is the φ dihedral angle, to relate the experimental J-coupling constant to the dihedral angle. The parameters A, B, and C are empirically derived.
-
For H-Ala-Pro-OH, the absence of an amide proton on the proline residue prevents the direct measurement of its φ angle via ³J(HNHα). Other NMR parameters, such as ¹³C chemical shifts and NOEs, can provide indirect structural information.
-
Computational Protocol: Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the conformational landscape and dynamics of peptides in a simulated physiological environment.
-
System Setup:
-
Generate the initial structures of this compound and H-Ala-Pro-OH (both cis and trans isomers for the latter) using a molecular modeling software.
-
Place each dipeptide in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models).[7]
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field, such as AMBER or CHARMM, to describe the interatomic interactions.[8]
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
-
Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.
-
-
Analysis of Trajectories:
-
Calculate the backbone dihedral angles (φ and ψ) for each residue as a function of simulation time.
-
Generate Ramachandran plots to visualize the distribution of dihedral angles.
-
Perform clustering analysis to identify the most populated conformational states and their relative populations.
-
Calculate other structural properties, such as solvent accessible surface area and intramolecular hydrogen bonds.
-
Visualization of Conformational Landscapes and Workflows
The following diagrams, generated using the Graphviz (DOT language), illustrate the key conformational differences and a typical workflow for their investigation.
Relevance in Biological Systems and Drug Development
The distinct conformational preferences of Ala-Ala and Ala-Pro motifs have significant implications for the structure and function of proteins. Proline residues are often found in turns and loops of proteins, where their rigid structure helps to define the protein's three-dimensional fold. The cis-trans isomerization of the X-Pro peptide bond can act as a molecular switch, regulating protein activity and signaling. For instance, conformational changes in signaling proteins are critical for transducing signals across cellular membranes. While this compound and H-Ala-Pro-OH themselves are not directly implicated in specific signaling pathways, understanding their fundamental conformational differences provides a basis for designing peptides and small molecules with specific shapes to interact with biological targets, such as enzymes and receptors, that are involved in signaling cascades.[9] This knowledge is invaluable for the development of novel therapeutics that can modulate these pathways.
Conclusion
The incorporation of a proline residue in place of an alanine residue dramatically alters the conformational landscape of a dipeptide. This compound exhibits significant flexibility, populating a range of conformations in solution, with a preference for the polyproline II-like structure. In contrast, H-Ala-Pro-OH is conformationally restricted due to the proline ring, which limits the φ dihedral angle and introduces cis-trans isomerization of the peptide bond. These fundamental differences, quantifiable through experimental techniques like NMR spectroscopy and computational methods such as MD simulations, are critical for understanding protein structure and for the rational design of peptidomimetics in drug discovery. The provided methodologies and comparative data serve as a valuable resource for researchers in the fields of structural biology, biochemistry, and pharmaceutical sciences.
References
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. Quantitative Determination of Ala-Ala Conformer Ratios in Solution by Decomposition of Raman Optical Activity Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide bond - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 3D J-resolved NMR spectroscopy for unstructured polypeptides: fast measurement of 3J HNH alpha coupling constants with outstanding spectral resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding molecular mechanisms in cell signaling using natural and artificial sequence variation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of H-Ala-Ala-OH Interaction with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interaction of the dipeptide H-Ala-Ala-OH with two key protein targets: Porcine Pancreatic Elastase (PPE) and Dipeptidyl Peptidase IV (DPP-IV). The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own validation studies.
Executive Summary
This compound, a simple dipeptide, serves as a substrate for both Porcine Pancreatic Elastase and Dipeptidyl Peptidase IV. This guide outlines the validation of these interactions through established biochemical and biophysical methods. While direct kinetic data for this compound is not extensively published, its role as a substrate is strongly supported by the known specificity of these enzymes. This document provides a framework for comparing the interaction of this compound with these targets and offers data on alternative dipeptide substrates for comparative analysis.
Target Protein 1: Porcine Pancreatic Elastase (PPE)
Porcine pancreatic elastase I is a serine protease with a known specificity for cleaving peptide bonds at the carboxyl side of small, neutral amino acids, particularly alanine.[1] Notably, it displays a high specificity for Ala-Ala bonds, making this compound a prime substrate for this enzyme.[1]
Comparative Data for Elastase Substrates
| Substrate/Inhibitor | Target Enzyme | Method | Quantitative Data |
| This compound | Porcine Pancreatic Elastase I | Enzymatic Assay (predicted) | Specific for Ala-Ala bonds[1] |
| Suc-(Ala)₃-pNA | Porcine Pancreatic Elastase | Spectrophotometry | K_M = 1.15 mM[2] |
| Suc-D-Phe-Pro-Ala-pNA | Pancreatic Elastase | Spectrophotometry | K_M = 15 µM, K_i (aldehyde derivative) = 0.6 mM[3] |
| Various Peptide Aldehydes | Human Granulocyte Elastase | Spectrophotometry | K_i values in the µM range[4] |
Experimental Protocol: Elastase Activity Assay
This protocol describes a spectrophotometric method to determine the activity of Porcine Pancreatic Elastase using a chromogenic substrate.
Materials:
-
Porcine Pancreatic Elastase
-
N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide (Suc-(Ala)₃-pNA)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 410 nm
Procedure:
-
Prepare a stock solution of Suc-(Ala)₃-pNA in the Tris-HCl buffer.
-
Prepare a solution of Porcine Pancreatic Elastase in the same buffer.
-
In a cuvette, mix the Tris-HCl buffer and the substrate solution.
-
Initiate the reaction by adding the elastase solution to the cuvette.
-
Immediately measure the change in absorbance at 410 nm over time. The rate of increase in absorbance is proportional to the elastase activity.
Experimental Workflow
Elastase Activity Assay Workflow
Target Protein 2: Dipeptidyl Peptidase IV (DPP-IV)
Dipeptidyl Peptidase IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[5][6] This specificity makes this compound a potential substrate for DPP-IV. DPP-IV is a therapeutic target for type 2 diabetes, and various dipeptide-based inhibitors have been studied.
Comparative Data for DPP-IV Substrates and Inhibitors
| Substrate/Inhibitor | Target Enzyme | Method | Quantitative Data (IC50) |
| This compound | Dipeptidyl Peptidase IV | Enzymatic Assay (predicted) | Potential Substrate[5][6] |
| Trp-Arg | Dipeptidyl Peptidase IV | Fluorometric Assay | <45 µM[7] |
| Trp-Lys | Dipeptidyl Peptidase IV | Fluorometric Assay | <45 µM[7] |
| Trp-Leu | Dipeptidyl Peptidase IV | Fluorometric Assay | <45 µM[7] |
| Ile-Pro-Ile | Dipeptidyl Peptidase IV | Fluorometric Assay | 3.5 ± 0.2 µM[8] |
| Trp-Pro | Dipeptidyl Peptidase IV | Fluorometric Assay | 44.2 ± 2.0 µM[8] |
Experimental Protocol: DPP-IV Activity Assay
This protocol outlines a fluorometric method for measuring DPP-IV activity.
Materials:
-
Recombinant human DPP-IV
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) (fluorogenic substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Fluorometer (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of Gly-Pro-AMC in the Tris-HCl buffer.
-
Prepare a solution of DPP-IV in the same buffer.
-
In a microplate well, add the Tris-HCl buffer and the DPP-IV solution.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the DPP-IV activity.
Interaction Validation Workflow
DPP-IV Interaction Validation Workflow
Biophysical Validation Methods
To obtain direct evidence of binding and to quantify the interaction between this compound and its target proteins, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are recommended.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the equilibrium dissociation constant (K_d_) can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Signaling Pathway Diagram
The interaction of this compound with DPP-IV is relevant to the incretin (B1656795) signaling pathway, which plays a crucial role in glucose homeostasis. Inhibition of DPP-IV prevents the degradation of incretin hormones like GLP-1, leading to enhanced insulin (B600854) secretion.
Incretin Signaling Pathway and DPP-IV
Conclusion
This guide provides a comparative framework for validating the interaction of this compound with Porcine Pancreatic Elastase and Dipeptidyl Peptidase IV. While direct quantitative data for this compound is sparse, its role as a substrate is strongly implied by the known specificities of these enzymes. The provided experimental protocols and comparative data for alternative peptides offer a solid foundation for researchers to design and execute their own validation studies. The use of biophysical techniques like SPR and ITC is highly recommended to obtain definitive binding data and a comprehensive understanding of the interaction thermodynamics and kinetics.
References
- 1. Elastase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Specificity of pancreatic elastase with tripeptidyl-p-nitroanilide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of human granulocyte elastase with peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 6. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
Safety Operating Guide
Proper Disposal of H-Ala-Ala-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for H-Ala-Ala-OH (L-Alanyl-L-alanine), a nonpolar dipeptide. While this compound is not classified as a hazardous substance, adhering to established laboratory safety protocols is crucial.
Key Properties and Safety Information
While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not located, data for similar non-hazardous chemical compounds suggest the following general properties. It is imperative to consult the specific SDS provided by the supplier for detailed information.
| Property | Data |
| Chemical Name | L-Alanyl-L-alanine |
| Synonyms | This compound, Ala-Ala |
| Appearance | White to off-white powder or crystals |
| Hazard Classification | Not generally classified as a hazardous substance. However, good laboratory practices should always be followed. |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves are recommended to avoid skin and eye contact. |
| First Aid Measures | Eye Contact: Immediately flush with plenty of water.[1] Skin Contact: Wash off with soap and plenty of water.[1] Ingestion: Rinse mouth with water.[1][2] |
Standard Disposal Procedure
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. For small quantities of non-hazardous materials like this compound, the following general steps can be taken.
Step 1: Waste Identification and Segregation
-
Confirm that the this compound waste is not mixed with any hazardous materials.
-
If it is mixed with other substances, the entire mixture must be treated according to the hazards of all components.
-
Segregate non-hazardous chemical waste from hazardous waste to prevent cross-contamination and ensure proper disposal pathways.[3]
Step 2: Container Management
-
Use a designated and clearly labeled waste container for non-hazardous chemical waste.
-
Ensure the container is compatible with the chemical and is kept closed when not in use.
-
For empty this compound containers, triple rinse with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. The clean, triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste.[4]
Step 3: Disposal Pathway
-
For uncontaminated this compound, disposal in the sanitary sewer may be permissible, depending on local regulations. It is crucial to check with your institution's Environmental Health and Safety (EHS) office before proceeding.[3][5]
-
If sewer disposal is not allowed, or if the material is considered chemical waste by your institution, it should be collected by the EHS office for appropriate disposal, which may include incineration.[4]
-
Never dispose of chemical waste, including this compound, in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for complete and accurate information. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical disposal.
References
Essential Safety and Logistical Guidance for Handling H-Ala-Ala-OH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of peptide compounds like H-Ala-Ala-OH (L-Alanyl-L-alanine) is paramount for both personal safety and maintaining the integrity of the product. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling this compound in its solid (lyophilized powder) and solution forms.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against dust particles and splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[2] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[2] |
| Respiratory Protection | Face mask or respirator | Recommended when handling the lyophilized powder to prevent inhalation of fine particles.[2][4] |
A logical workflow for selecting the appropriate level of PPE is crucial. The following diagram illustrates this decision-making process.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures consistency and safety throughout the handling process of this compound.
Storage
Proper storage is critical to maintain the stability and integrity of the peptide.
| Form | Storage Temperature | Duration | Additional Notes |
| Stock Solution | -80°C | Up to 6 months | Protect from light and store under nitrogen if possible.[5] |
| -20°C | Up to 1 month | ||
| Lyophilized Powder | -20°C | Store in a cool, dry place and keep the container tightly closed.[3] |
Step-by-Step Handling Procedure
The following workflow outlines the key stages of handling this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the general handling procedures remain consistent. Key considerations include:
-
Preventing Cross-Contamination : Always use separate pipettes or syringes for each sample and change gloves between handling different peptides.[4]
-
Accurate Labeling : Clearly label all vials with the compound name, concentration, and date.[4]
-
Aliquotting : For solutions, it is best to create aliquots to avoid repeated freeze-thaw cycles.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2] Do not mix with other waste.
-
Container Sealing : Securely seal the waste container to prevent any leakage.[2]
-
Disposal : Dispose of the waste material in accordance with federal, state, and local environmental regulations.[3][6] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[3]
-
Container Disposal : Handle uncleaned, empty containers in the same manner as the product itself.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
